molecular formula C7H9Cl2N B1590160 2-(Chloromethyl)-3-methylpyridine hydrochloride CAS No. 4370-22-3

2-(Chloromethyl)-3-methylpyridine hydrochloride

Cat. No.: B1590160
CAS No.: 4370-22-3
M. Wt: 178.06 g/mol
InChI Key: DCKALIKGFDMDHB-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-3-methylpyridine hydrochloride is a useful research compound. Its molecular formula is C7H9Cl2N and its molecular weight is 178.06 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(chloromethyl)-3-methylpyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN.ClH/c1-6-3-2-4-9-7(6)5-8;/h2-4H,5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCKALIKGFDMDHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40516695
Record name 2-(Chloromethyl)-3-methylpyridine--hydrogen chloride (1/1)
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Molecular Weight

178.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4370-22-3
Record name 2-(Chloromethyl)-3-methylpyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40516695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(chloromethyl)-3-methylpyridine hydrochloride
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Foundational & Exploratory

synthesis of 2-(Chloromethyl)-3-methylpyridine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 2-(Chloromethyl)-3-methylpyridine Hydrochloride

Executive Summary

This compound is a pivotal chemical intermediate, indispensable in the synthesis of high-value active pharmaceutical ingredients (APIs) and complex agrochemicals. Its structure, featuring a reactive chloromethyl group ortho to a methyl-substituted pyridine nitrogen, presents unique synthetic challenges, primarily concerning the regioselective functionalization of the correct methyl group. This guide provides a comprehensive, field-proven methodology for the synthesis of this key intermediate, tailored for researchers, chemists, and drug development professionals. We will dissect a robust and highly selective four-step synthetic pathway starting from the readily available precursor, 2,3-dimethylpyridine (2,3-lutidine). The narrative emphasizes the chemical rationale behind each procedural step, critical process parameters, and safety considerations, ensuring a reproducible and scalable synthesis.

Introduction: Strategic Importance and Synthetic Hurdles

The title compound is a cornerstone building block, most notably in the production of proton pump inhibitors (PPIs) such as Rabeprazole.[1] The chloromethyl group serves as a potent electrophilic handle for nucleophilic substitution, allowing for the facile construction of complex molecular architectures.

The primary challenge in its synthesis lies in achieving regioselectivity. The starting material, 2,3-dimethylpyridine, possesses two distinct methyl groups at the C2 and C3 positions. Direct free-radical chlorination often leads to a complex mixture of products, including the undesired 3-chloromethyl isomer and polychlorinated species, which are difficult to separate and reduce the overall yield.[2][3] The methodology detailed herein circumvents this issue by employing an N-oxidation strategy. This approach activates the C2-methyl group for selective functionalization, providing a reliable and high-purity route to the desired product.

The Primary Synthetic Pathway: A Four-Step Strategy

The most reliable and scalable proceeds through a four-step sequence starting from 2,3-dimethylpyridine. This pathway ensures high regioselectivity and delivers the final product in good overall yield and purity.

G cluster_main Synthetic Workflow A 2,3-Dimethylpyridine (Starting Material) B 2,3-Dimethylpyridine N-oxide A->B Step 1: N-Oxidation (H₂O₂ / Acetic Acid) C 2-Acetoxymethyl-3-methylpyridine B->C Step 2: Rearrangement (Acetic Anhydride) D 2-Hydroxymethyl-3-methylpyridine C->D Step 3: Hydrolysis (Aqueous Base) E 2-(Chloromethyl)-3-methylpyridine HCl (Final Product) D->E Step 4: Chlorination (Thionyl Chloride)

Caption: Overall workflow for the synthesis of the target compound.

Step 1: N-Oxidation of 2,3-Dimethylpyridine

Causality and Expertise: The initial step involves the selective oxidation of the pyridine nitrogen to form 2,3-dimethylpyridine N-oxide. This is a critical strategic decision. The resulting N-oxide functionality electronically activates the methyl group at the C2 position, making it susceptible to the subsequent rearrangement step. Reagents like hydrogen peroxide in acetic acid are commonly employed as they are effective and generate water as the primary byproduct.[4][5]

Experimental Protocol:

  • To a stirred solution of 2,3-dimethylpyridine in glacial acetic acid, slowly add hydrogen peroxide (30-35% aqueous solution) while maintaining the temperature between 70-80°C.

  • The molar ratio of 2,3-dimethylpyridine to acetic acid to hydrogen peroxide should be approximately 1:1.1:1.4.[4][5]

  • Heat the reaction mixture at 75°C for 10-14 hours, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC).

  • After completion, excess peroxide can be quenched, and the solvent removed under reduced pressure to yield the crude N-oxide, which is often carried forward without extensive purification.

Step 2: Rearrangement to 2-Acetoxymethyl-3-methylpyridine

Causality and Expertise: The N-oxide intermediate is then subjected to a rearrangement reaction, typically with acetic anhydride. This is a variation of the Boekelheide reaction. The acetic anhydride acylates the N-oxide oxygen, forming an unstable intermediate that readily undergoes a[5][5]-sigmatropic rearrangement. This process selectively transfers the acetyl group to the C2-methyl position, resulting in the formation of 2-acetoxymethyl-3-methylpyridine. This step is the key to achieving the desired regioselectivity.

Experimental Protocol:

  • Add the crude 2,3-dimethylpyridine N-oxide from the previous step to an excess of acetic anhydride.

  • Heat the mixture to reflux (approximately 120-140°C) for 2-4 hours.

  • Monitor the reaction by TLC until the N-oxide is fully consumed.

  • After cooling, carefully quench the excess acetic anhydride with water or a basic solution.

  • The product can be extracted into an organic solvent (e.g., dichloromethane, ethyl acetate) and washed to remove acetic acid and other water-soluble impurities.

Step 3: Hydrolysis to 2-Hydroxymethyl-3-methylpyridine

Causality and Expertise: The acetate ester is a stable protecting group that facilitates purification. Its removal is accomplished via hydrolysis under basic conditions to unmask the primary alcohol, 2-hydroxymethyl-3-methylpyridine. An aqueous solution of a base like sodium hydroxide or potassium hydroxide is effective for this transformation.[4][5]

Experimental Protocol:

  • Dissolve the crude 2-acetoxymethyl-3-methylpyridine in a suitable solvent like methanol or ethanol.

  • Add an aqueous solution of sodium hydroxide (e.g., 25% w/v) and stir the mixture at room temperature or with gentle heating (40-50°C).[4]

  • The reaction progress can be monitored by TLC.

  • Upon completion, neutralize the excess base with an acid (e.g., HCl).

  • Extract the product into an organic solvent. The combined organic layers are then dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under vacuum to yield the desired alcohol.

Step 4: Chlorination to this compound

Causality and Expertise: This final step converts the primary alcohol into the target chloromethyl compound. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation for two critical reasons.[6][7] First, it is a highly effective chlorinating agent for primary alcohols. Second, the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture, driving the reaction to completion. The generated HCl gas also reacts with the basic pyridine nitrogen to directly precipitate the desired hydrochloride salt, simplifying the isolation process.[7]

G cluster_mech Chlorination Mechanism with SOCl₂ R_OH Py-CH₂(OH) Intermediate1 Py-CH₂-O-S(=O)Cl + HCl R_OH->Intermediate1 Nucleophilic attack on Sulfur SOCl2 S(=O)Cl₂ Product [Py-CH₂-Cl] + SO₂ Intermediate1->Product Intramolecular SN2 attack by Cl⁻ Final [Py⁺-H]CH₂-Cl Cl⁻ Product->Final Protonation by HCl

Caption: Mechanism for the chlorination of the alcohol intermediate.

Experimental Protocol:

  • Caution: This reaction should be performed in a well-ventilated fume hood as SO₂ and HCl gases are toxic and corrosive.

  • Dissolve the 2-hydroxymethyl-3-methylpyridine in an inert solvent such as toluene or dichloromethane.[7]

  • Cool the solution in an ice bath to 0-5°C.

  • Slowly add a slight molar excess (1.1-1.3 equivalents) of thionyl chloride dropwise to the stirred solution.[7] Control the addition rate to keep the temperature below 10°C.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 1-2 hours to ensure the reaction goes to completion.[6]

  • Cool the reaction mixture. The product hydrochloride salt will often precipitate directly from the solution.

  • The solid product can be collected by vacuum filtration, washed with a cold, non-polar solvent (e.g., diethyl ether, hexane) to remove any non-polar impurities, and dried under vacuum.

Data Summary and Process Parameters

The following table summarizes the typical reaction conditions for the described four-step synthesis. Yields are indicative and based on analogous transformations reported in the literature.

StepReactantsKey ReagentsSolventTemperatureTimeTypical Yield
12,3-DimethylpyridineH₂O₂, Acetic AcidGlacial Acetic Acid70-80°C10-14 h>90%
22,3-Dimethylpyridine N-oxideAcetic AnhydrideAcetic AnhydrideReflux (~130°C)2-4 h80-90%
32-Acetoxymethyl-3-methylpyridineNaOH or KOH (aq)Methanol / Water25-50°C1-3 h>95%
42-Hydroxymethyl-3-methylpyridineThionyl Chloride (SOCl₂)Toluene / DCM0°C to Reflux2-3 h85-95%

Safety and Handling

  • Hydrogen Peroxide (H₂O₂): A strong oxidizer. Avoid contact with skin and eyes. Use appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Acetic Anhydride: Corrosive and a lachrymator. Handle exclusively in a fume hood.

  • Thionyl Chloride (SOCl₂): Highly corrosive and reacts violently with water. It releases toxic SO₂ and HCl gases. All operations must be conducted in a fume hood with moisture-free glassware.

  • Solvents: Organic solvents like toluene and dichloromethane are flammable and/or toxic. Ensure proper ventilation and avoid ignition sources.

Conclusion

The is most effectively and selectively achieved through a multi-step pathway starting from 2,3-dimethylpyridine. The strategic use of N-oxidation to activate the C2-methyl group for a subsequent rearrangement is the cornerstone of this successful methodology. This approach avoids the poor selectivity of direct chlorination and provides a reliable route to a high-purity product. The final chlorination with thionyl chloride is both efficient and convenient, yielding the desired hydrochloride salt directly. This in-depth guide provides the fundamental chemical principles and practical protocols necessary for researchers and developers to successfully implement this synthesis in a laboratory or scale-up setting.

References

  • Wikipedia. 2-Chloromethylpyridine. [Link]

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  • Google Patents. CN104974077A - Synthetic method of 2-chloromethylpyridinehydrochloride.
  • Google Patents. CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.
  • Google Patents.
  • Google Patents. CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride.
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  • Google Patents.
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Sources

2-(Chloromethyl)-3-methylpyridine hydrochloride chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-(Chloromethyl)-3-methylpyridine hydrochloride

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key intermediate in synthetic organic chemistry. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's properties, synthesis, and applications. We will delve into its chemical characteristics, reactivity, and established protocols, grounding the discussion in established scientific principles.

Molecular Structure and Physicochemical Properties

This compound is a substituted pyridine derivative. The molecule consists of a pyridine ring substituted with a methyl group at the 3-position and a chloromethyl group at the 2-position. The hydrochloride salt form enhances its stability and handling characteristics as a solid. The chloromethyl group is a key functional moiety, rendering the compound an effective alkylating agent in various nucleophilic substitution reactions.

Key Physicochemical Data

PropertyValueSource(s)
CAS Number 4370-22-3[1][2]
Molecular Formula C₇H₉Cl₂N[1]
Molecular Weight 178.06 g/mol [1][3]
Appearance Off-white to light yellow solid[3]
Melting Point 159°C (recrystallized from isopropanol)[3]
Storage Conditions Store under inert gas (Nitrogen or Argon) at 2-8°C[3]

Synthesis and Mechanistic Rationale

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. A common and illustrative pathway begins with 2,3-dimethylpyridine, proceeding through an N-oxide intermediate. This approach is favored as it selectively activates the methyl group at the 2-position for subsequent functionalization.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_start Starting Material cluster_intermediate1 Step 1: N-Oxidation cluster_intermediate2 Step 2: Acetic Anhydride Rearrangement cluster_intermediate3 Step 3: Hydrolysis cluster_final Step 4: Chlorination A 2,3-Dimethylpyridine B 2,3-Dimethylpyridine-N-oxide A->B m-CPBA, Chloroform C (2-Acetoxymethyl)-3-methylpyridine B->C Acetic Anhydride, Reflux D 2-Hydroxymethyl-3-methylpyridine C->D K2CO3, Methanol/Water E 2-(Chloromethyl)-3-methylpyridine hydrochloride D->E Thionyl Chloride (SOCl₂)

Caption: Synthesis pathway from 2,3-dimethylpyridine to the target compound.

Detailed Synthesis Protocol

The following protocol is based on established synthetic procedures.[3]

Step 1: N-Oxidation of 2,3-Dimethylpyridine

  • Rationale: The formation of the N-oxide is a critical step. It withdraws electron density from the pyridine ring, increasing the acidity of the protons on the adjacent methyl groups. The methyl group at the 2-position (alpha to the nitrogen) becomes more susceptible to rearrangement in the subsequent step.

  • Procedure:

    • Dissolve 2,3-dimethylpyridine (1 equivalent) in chloroform at 0°C.

    • Add m-chloroperbenzoic acid (m-CPBA) (approx. 1.8 equivalents) portion-wise, maintaining the temperature at 0°C.

    • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for 16 hours.

    • Work-up involves removing the solvent, adjusting the pH to 8 with sodium bicarbonate, and extracting the product to yield 2,3-dimethylpyridine-N-oxide.[3]

Step 2: Rearrangement to (2-Acetoxymethyl)-3-methylpyridine

  • Rationale: Heating the N-oxide with acetic anhydride induces a rearrangement. The N-oxide oxygen attacks the acetic anhydride, and a subsequent intramolecular rearrangement transfers the acetyl group to the more reactive 2-methyl group.

  • Procedure:

    • Dissolve the 2,3-dimethylpyridine-N-oxide from the previous step in acetic anhydride.

    • Heat the mixture to reflux and maintain for approximately 12-16 hours.

    • After cooling, concentrate the mixture under vacuum to yield the crude (2-acetoxymethyl)-3-methylpyridine.[3]

Step 3: Hydrolysis to 2-Hydroxymethyl-3-methylpyridine

  • Rationale: The acetate ester is a stable intermediate but must be converted to the corresponding alcohol before chlorination. Basic hydrolysis using potassium carbonate is an effective method to cleave the ester bond without affecting other parts of the molecule.

  • Procedure:

    • Stir the crude (2-acetoxymethyl)-3-methylpyridine with potassium carbonate (approx. 1.8 equivalents) in a mixture of methanol and water at room temperature overnight.

    • Filter to remove solids and concentrate the filtrate.

    • Purify the residue via column chromatography to obtain pure 2-hydroxymethyl-3-methylpyridine.[3]

Step 4: Chlorination to this compound

  • Rationale: Thionyl chloride (SOCl₂) is a standard and highly effective reagent for converting primary alcohols to alkyl chlorides. The reaction proceeds via a chlorosulfite intermediate, and the byproducts (SO₂ and HCl) are gases, which helps drive the reaction to completion. The HCl generated in situ protonates the pyridine nitrogen to form the final hydrochloride salt.

  • Procedure:

    • Dissolve the 2-hydroxymethyl-3-methylpyridine in a suitable solvent (e.g., dichloromethane).

    • Slowly add thionyl chloride (typically 1.1-1.3 equivalents) at a controlled temperature (e.g., 0°C to room temperature).

    • The product often precipitates from the reaction mixture and can be isolated by filtration.

Chemical Reactivity and Applications

The primary utility of this compound stems from the reactivity of the chloromethyl group. It is an electrophilic site, readily undergoing nucleophilic substitution (Sₙ2) reactions.

  • Alkylation Agent: It is used to introduce the 3-methyl-2-pyridylmethyl moiety into various molecules. This is particularly valuable in medicinal chemistry for the synthesis of complex heterocyclic structures.[4]

  • Intermediate for Proton Pump Inhibitors (PPIs): While not a direct precursor to all PPIs, its structural analogs, such as 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride and 2-chloromethyl-3,4-dimethoxypyridine hydrochloride, are crucial intermediates in the industrial synthesis of anti-ulcer drugs like Omeprazole and Pantoprazole, respectively.[5][6] The synthesis of these drugs involves coupling the chloromethylpyridine derivative with a benzimidazole moiety.

Safety, Handling, and Stability

Hazard Profile

This compound is a hazardous substance that must be handled with appropriate precautions.[7]

  • Acute Toxicity: Harmful if swallowed.[7][8]

  • Skin Corrosion/Irritation: Causes skin irritation and in some cases, severe skin burns.[7][8]

  • Eye Damage: Causes serious eye irritation or damage.[7][8]

  • Respiratory Irritation: May cause respiratory irritation.[9][10]

Handling and Personal Protective Equipment (PPE)

  • Ventilation: Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[7][10]

  • Personal Protective Equipment: Wear protective gloves, protective clothing, and eye/face protection.[7][8]

  • Handling Practices: Avoid breathing dust. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[7][10]

Storage and Stability

The compound is stable under recommended storage conditions. As a hydrochloride salt, it is less volatile and more stable than its free base form.

  • Recommended Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[7] For long-term stability, storage at 2-8°C under an inert atmosphere (nitrogen or argon) is recommended.[3]

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.

Spectroscopic Characterization

The identity and purity of this compound are confirmed using standard analytical techniques. Spectroscopic data, including ¹H NMR, ¹³C NMR, and IR, are available from various chemical suppliers and databases, providing a reference for sample verification.[11][12][13][14]

Conclusion

This compound is a valuable and reactive chemical intermediate. Its synthesis, while requiring multiple steps, relies on well-understood organic reactions that allow for the selective functionalization of the 2-methyl group of the starting material. Its primary role as an alkylating agent has made its structural class indispensable in the pharmaceutical industry, particularly for the synthesis of proton pump inhibitors. Due to its hazardous nature, strict adherence to safety protocols is essential during its handling and use.

References

  • ChemicalBook. (2025-07-26). 2-CHLOROMETHYL-3-METHYL-PYRIDINE HYDROCHLORIDE - Safety Data Sheet.
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Sources

2-(Chloromethyl)-3-methylpyridine hydrochloride mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: 2-(Chloromethyl)-3-methylpyridine Hydrochloride

Executive Summary

This compound (CAS: 4370-22-3) is a critical pyridine-based electrophile used primarily as a "privileged scaffold" in the synthesis of proton pump inhibitors (PPIs), such as Lansoprazole, Rabeprazole, and their derivatives.[1][2][3][4][5][6][7]

While the molecule itself is not a pharmaceutical active ingredient, its mechanism of action refers to its chemical reactivity as a potent alkylating agent. It serves as the key "linker" that joins the pyridine ring to the benzimidazole core via a sulfide bridge. This guide details its chemical behavior, synthesis, and application in drug development.

Part 1: Chemical Identity & Structural Properties[8]

This molecule exists as a hydrochloride salt to prevent self-alkylation (polymerization), which occurs rapidly in its free base form.

PropertySpecification
IUPAC Name This compound
Common Name 2-Picolyl chloride, 3-methyl- HCl
CAS Number 4370-22-3 (HCl salt); 10081-59-1 (Free base)
Molecular Formula

(HCl salt)
Molecular Weight 178.06 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in water, methanol, ethanol; insoluble in non-polar solvents
Stability Hygroscopic; stable under acidic conditions; unstable as free base

Structural Insight: The molecule features a pyridine ring substituted at the 2-position with a chloromethyl group and at the 3-position with a methyl group.[3][8] The protonated nitrogen (in the HCl salt) exerts a strong electron-withdrawing inductive effect (-I), significantly increasing the electrophilicity of the exocyclic methylene carbon (


), making it highly susceptible to nucleophilic attack.

Part 2: Mechanism of Reaction (Chemical MOA)

The "mechanism of action" for this intermediate is a bimolecular nucleophilic substitution (


) .
The Alkylation Mechanism

In drug synthesis, this molecule acts as the electrophile . The reaction typically involves a thiol nucleophile (e.g., 2-mercaptobenzimidazole).[9]

  • Activation: The hydrochloride salt is neutralized in situ (using NaOH or

    
    ) to release the free base, or reacted directly in buffered media.
    
  • Nucleophilic Attack: The thiolate anion (

    
    ) attacks the methylene carbon at the 2-position of the pyridine ring.
    
  • Transition State: A pentacoordinate transition state forms where the

    
     bond begins to form as the 
    
    
    
    bond weakens.
  • Leaving Group Departure: Chloride (

    
    ) is expelled, resulting in the formation of a sulfide (thioether) bridge.
    

Why this specific isomer? The 3-methyl group provides steric bulk that influences the conformation of the final drug, aiding in the "locking" of the active sulfoxide form of PPIs within the parietal cell's proton pump (


-ATPase).
Visualization: Reaction Pathway

SN2_Mechanism Reactant1 2-(Chloromethyl)-3-methylpyridine (Electrophile) TS Transition State [Pentacoordinate] Reactant1->TS Backside Attack Reactant2 2-Mercaptobenzimidazole (Nucleophile) Reactant2->TS Thiolate Formation Product Sulfide Intermediate (Thioether Linkage) TS->Product Bond Formation LeavingGroup Chloride Ion (Cl-) TS->LeavingGroup Expulsion

Figure 1: The


 mechanism showing the alkylation of the benzimidazole thiol by the pyridine electrophile.

Part 3: Application in Drug Development (Lansoprazole Synthesis)

While 2-(chloromethyl)-3-methylpyridine is the core scaffold, the synthesis of Lansoprazole specifically utilizes a derivative: 2-(chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride . The mechanism remains identical.

The PPI Synthesis Workflow
  • Coupling: The chloromethyl pyridine reacts with 2-mercaptobenzimidazole to form the sulfide.

  • Oxidation: The sulfide is oxidized (using m-CPBA or

    
    ) to a sulfoxide. This sulfoxide is the active pharmaceutical ingredient (API).
    
  • Biological Relevance: The final sulfoxide is a prodrug. In the acidic environment of the stomach parietal cells, it rearranges to form a reactive sulfenamide, which covalently binds to cysteine residues on the proton pump, inhibiting acid secretion.

Visualization: Lansoprazole Synthesis Pathway

Lansoprazole_Synthesis Start 2,3-Lutidine (Starting Material) Step1 Step 1: Functionalization (Oxidation & Rearrangement) Target: 4-position substitution Start->Step1 Intermediate KEY INTERMEDIATE: 2-(Chloromethyl)-3-methyl- 4-(2,2,2-trifluoroethoxy)pyridine HCl Step1->Intermediate Chlorination (SOCl2) Coupling Coupling Reaction (+ 2-Mercaptobenzimidazole) Solvent: MeOH/NaOH Intermediate->Coupling Electrophilic Attack Sulfide Sulfide Precursor (Lansoprazole Sulfide) Coupling->Sulfide Oxidation Oxidation (m-CPBA) Sulfide->Oxidation Final LANSOPRAZOLE (Active Sulfoxide) Oxidation->Final

Figure 2: The synthetic route from basic lutidine precursors to the final Lansoprazole API, highlighting the critical role of the chloromethyl intermediate.

Part 4: Experimental Protocols

A. Synthesis of the Intermediate (Core Scaffold)

Target: 2-(Chloromethyl)-3-methylpyridine HCl from 2,3-Lutidine.

  • N-Oxidation:

    • Dissolve 2,3-lutidine (1.0 eq) in glacial acetic acid.

    • Add

      
       (30%, 1.5 eq) dropwise at 60°C. Heat to 80°C for 12h.
      
    • Concentrate to obtain 2,3-lutidine N-oxide.

  • Rearrangement (Boekelheide Reaction):

    • Add acetic anhydride (excess) to the N-oxide.[1] Reflux (140°C) for 2h.

    • This shifts the oxygen to the 2-methyl carbon, forming the acetate ester.

  • Hydrolysis:

    • Treat the ester with aqueous NaOH or HCl to yield 2-hydroxymethyl-3-methylpyridine .

  • Chlorination (Critical Step):

    • Dissolve the alcohol in Dichloromethane (DCM) or Chloroform.

    • Cool to 0°C. Add Thionyl Chloride (

      
      )  (1.2 eq) dropwise.
      
    • Reflux for 2h. The product precipitates as the hydrochloride salt.

    • Filtration: Filter the white solid under inert atmosphere (Argon/Nitrogen).

B. Coupling Protocol (General PPI Synthesis)

Target: Thioether formation.

ParameterConditionRationale
Solvent Methanol or Ethanol (95%)Solubilizes the thiol; allows easy precipitation of product.
Base NaOH (2.0 eq)Deprotonates the thiol to generate the nucleophilic thiolate.
Temperature 20°C – 40°CControls reaction rate; avoids over-alkylation.
Time 2 – 4 HoursMonitor by TLC (disappearance of chloromethyl pyridine).
Workup Water precipitationThe sulfide product is less soluble in water than the reactants.

Part 5: Safety & Handling

Warning: this compound is a potent alkylating agent and vesicant.

  • Health Hazards:

    • Skin/Eye: Causes severe skin burns and eye damage (Category 1). It can alkylate DNA/proteins.

    • Inhalation: Destructive to mucous membranes.

  • Stability:

    • Hygroscopic: Must be stored in a desiccator. Moisture hydrolyzes the

      
       bond back to the alcohol.
      
    • Free Base Instability: Never store as the free base. It will turn into a black tar (polymer) within hours due to intermolecular self-alkylation (

      
       attacks 
      
      
      
      ).
  • Disposal:

    • Quench with aqueous ammonia or dilute NaOH to hydrolyze the active chloride before disposal.

References

  • Takeda Pharmaceutical Co. (1986). Pyridyl derivatives and their production (Lansoprazole Patent).[10] European Patent EP0174726A1. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 20308, 2-(Chloromethyl)pyridine hydrochloride.Link

  • ChemicalBook. (2024). This compound Product & Safety Data.Link

  • Li, W., et al. (2010).[3] Synthesis of the Impurities of Lansoprazole.[3][10] Chinese Pharmaceutical Journal.[3] Link

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Standard reference for mechanism on pyridines).

Sources

An In-depth Technical Guide to the Solubility of 2-(Chloromethyl)-3-methylpyridine Hydrochloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the solubility of 2-(Chloromethyl)-3-methylpyridine hydrochloride, a key intermediate in pharmaceutical synthesis. Aimed at researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings of its solubility, provides field-proven experimental methodologies for its determination, and offers a practical perspective on its handling and analysis.

Introduction: The Significance of Solubility in Process Chemistry

This compound is a pivotal building block in the synthesis of various active pharmaceutical ingredients (APIs). Its solubility in different organic solvents is a critical parameter that dictates reaction kinetics, purification strategies, and ultimately, the efficiency and scalability of a synthetic process. A thorough understanding of its solubility profile allows for the rational selection of solvent systems, minimizing waste, and optimizing yield and purity. This guide aims to provide a detailed exploration of this crucial physicochemical property.

Theoretical Framework: Understanding the Drivers of Solubility

The solubility of this compound is governed by the interplay of its molecular structure and the physicochemical properties of the solvent. As a hydrochloride salt of an organic base, its solubility is a function of several factors:

  • Ionic Nature: The presence of the hydrochloride salt imparts a significant ionic character to the molecule. This makes it readily soluble in polar protic solvents, such as water and lower alcohols, which can effectively solvate the pyridinium and chloride ions through hydrogen bonding and dipole-dipole interactions.

  • Polarity of the Pyridine Ring: The pyridine ring itself is a polar aromatic system due to the presence of the electronegative nitrogen atom. This contributes to its solubility in polar solvents.

  • Substituent Effects:

    • Chloromethyl Group: The chloromethyl group introduces a polar C-Cl bond, further enhancing the molecule's overall polarity.

    • Methyl Group: The methyl group is a nonpolar, electron-donating group. While its impact on overall polarity is minor, it can slightly increase the compound's affinity for less polar solvents compared to its unsubstituted counterpart.

  • "Like Dissolves Like": This fundamental principle dictates that substances with similar polarities are more likely to be soluble in each other. Consequently, this compound is expected to exhibit higher solubility in polar solvents and lower solubility in nonpolar hydrocarbon solvents.

Estimated Solubility Profile

Solvent ClassSolvent ExampleExpected SolubilityRationale
Polar Protic MethanolHighExcellent solvation of the hydrochloride salt through hydrogen bonding.
EthanolHighGood solvation of the ionic components.[1][2]
Polar Aprotic Dimethyl Sulfoxide (DMSO)HighHigh polarity and ability to solvate cations.
AcetonitrileModeratePolar, but lacks hydrogen bond donating ability.
AcetoneLow to ModerateModerate polarity; less effective at solvating the salt.[3]
Halogenated DichloromethaneLowModerate polarity, but poor hydrogen bonding capability.
ChloroformLow to ModerateCan act as a weak hydrogen bond donor, potentially increasing solubility compared to other chlorinated solvents.[4]
Ethers Diethyl EtherVery LowLow polarity and inability to effectively solvate ions.[4]
Tetrahydrofuran (THF)LowHigher polarity than diethyl ether, but still a poor solvent for salts.
Aromatic Hydrocarbons TolueneVery LowNonpolar solvent, unable to solvate the ionic compound.[3]
Aliphatic Hydrocarbons HexaneVery LowNonpolar solvent, providing no favorable interactions.[2]

Experimental Determination of Solubility: A Validated Protocol

The most reliable method for determining the solubility of a compound is through experimental measurement. The "shake-flask" method is a widely accepted and robust technique for determining equilibrium solubility.[5][6]

Principle

An excess amount of the solid compound is equilibrated with a known volume of the solvent at a constant temperature. The concentration of the dissolved compound in the supernatant is then determined using a suitable analytical method.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Weigh excess 2-(Chloromethyl)-3-methylpyridine HCl B Add to a known volume of solvent in a sealed vial A->B   C Agitate at constant temperature (e.g., 25 °C) for 24-48h B->C   D Allow solid to settle C->D   E Withdraw an aliquot of the supernatant D->E   F Filter through a 0.45 µm syringe filter E->F   G Dilute the filtrate with a suitable solvent F->G   H Analyze by HPLC-UV or UV-Vis G->H  

Caption: Experimental workflow for the shake-flask solubility determination.

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound (enough to ensure solid is present after equilibration) to a series of glass vials.

    • Pipette a precise volume (e.g., 2.0 mL) of each organic solvent to be tested into the respective vials.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath (e.g., 25 °C ± 0.5 °C).

    • Agitate the vials for a sufficient period to reach equilibrium (typically 24 to 48 hours). The presence of undissolved solid should be visually confirmed.

  • Sample Collection and Preparation:

    • Remove the vials from the shaker and allow the undissolved solid to settle for at least 1 hour in the temperature-controlled bath.

    • Carefully withdraw an aliquot of the supernatant using a pipette.

    • Immediately filter the aliquot through a solvent-compatible 0.45 µm syringe filter to remove any undissolved particles.

    • Accurately dilute the filtered solution with a suitable solvent (e.g., the mobile phase for HPLC analysis) to a concentration within the calibrated range of the analytical method.

  • Quantification:

    • Analyze the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy, to determine the concentration of the dissolved compound.

    • Calculate the solubility in units of mg/mL or mol/L.

Analytical Method for Quantification: High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a robust and widely used technique for the quantification of pyridine derivatives.[7][8][9]

Principle

The sample is injected into a high-pressure liquid stream (mobile phase) that passes through a column packed with a solid adsorbent material (stationary phase). The compound separates from other components based on its relative affinity for the mobile and stationary phases. A UV detector measures the absorbance of the compound as it elutes from the column, and the peak area is proportional to its concentration.

Recommended HPLC-UV Method
  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and a buffered aqueous solution (e.g., 20 mM potassium phosphate buffer, pH 3.0). The exact ratio should be optimized to achieve good peak shape and retention time. A starting point could be 30:70 (v/v) acetonitrile:buffer.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • UV Detection Wavelength: Pyridine derivatives typically exhibit strong UV absorbance around 260 nm. The optimal wavelength should be determined by acquiring a UV spectrum of the compound.

  • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase to generate a calibration curve.

  • Sample Analysis: Dilute the filtered supernatant from the solubility experiment with the mobile phase to a concentration that falls within the linear range of the calibration curve.

HPLC Analysis Workflow

hplc_workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_quant Quantification A Prepare mobile phase D Equilibrate HPLC system A->D B Prepare standard solutions E Inject standards to create calibration curve B->E C Prepare diluted sample F Inject sample C->F D->E E->F H Calculate concentration from calibration curve E->H G Integrate peak area of the analyte F->G G->H I Determine original solubility H->I

Caption: Workflow for the quantification of this compound by HPLC-UV.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions.[10][11]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. The compound is hygroscopic and should be protected from moisture.[12]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents. While specific quantitative data is limited, a strong understanding of its physicochemical properties allows for a reliable estimation of its solubility profile. The detailed experimental protocol for solubility determination using the shake-flask method, coupled with a robust HPLC-UV analytical method, provides researchers with the tools to accurately measure this critical parameter. By applying the principles and methodologies outlined in this guide, scientists and engineers can make informed decisions in the development of efficient and scalable synthetic processes involving this important pharmaceutical intermediate.

References

  • Google Patents. (n.d.). CN103755625A - Method for cleanly preparing high-purity pyridine hydrochloride.
  • National Center for Biotechnology Information. (n.d.). 3-(Chloromethyl)pyridine hydrochloride. PubChem Compound Database. Retrieved from [Link]

  • ChemBK. (2024, April 9). 2-Chloromethyl-3,5-dimethyl-4-methoxy pyridine hydrochloride. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridinium chloride. Retrieved from [Link]

  • ACS Publications. (n.d.). Pyridine. Ultraviolet Absorption Spectrum and Dissociation Constant. Retrieved from [Link]

  • ResearchGate. (2021, August 6). (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride. PubChem Compound Database. Retrieved from [Link]

  • SciSpace. (2012, February 10). Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • ResearchGate. (n.d.). Normalized UV-Vis spectra of 5a-5d in pyridine. Retrieved from [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine. Retrieved from [Link]

  • World Health Organization. (n.d.). Annex 4. Retrieved from [Link]

Sources

Technical Safety Guide: 2-(Chloromethyl)-3-methylpyridine Hydrochloride

[1]

Part 1: Executive Summary & Critical Hazards

This compound (CAS: 4370-22-3) is a potent alkylating agent and a critical building block in the synthesis of pyridine-based pharmaceuticals, including proton pump inhibitors.[1] Unlike simple pyridine salts, the presence of the chloromethyl moiety renders this compound highly electrophilic.

Core Safety Directive: Treat this substance as a potential vesicant and severe corrosive , regardless of vendor "Irritant" labels. Its mechanism of action involves rapid alkylation of biological nucleophiles (DNA, proteins), posing risks beyond simple acid burns.

Physiochemical Identity
PropertyValue
Chemical Name This compound
CAS Number 4370-22-3
Molecular Formula C₇H₈ClN[1][2][3] · HCl (C₇H₉Cl₂N)
Molecular Weight 178.06 g/mol
Appearance White to off-white hygroscopic solid
Solubility Soluble in water (with decomposition), methanol, DMSO
Storage Condition Inert atmosphere (Argon/Nitrogen), 2–8°C, Desiccated

Part 2: Hazard Identification & Toxicology[4]

The Alkylation Risk (Mechanism of Toxicity)

The chloromethyl group is a "structural alert" in medicinal chemistry. In physiological conditions, the chlorine atom is a good leaving group, allowing the methylene carbon to attack nucleophilic centers on biomolecules.

  • Acute Toxicity: Harmful if swallowed (Acute Tox. 4).[1]

  • Skin/Eye Hazards: Causes skin irritation (Category 2) and serious eye irritation (Category 2A).[1] Note: High concentrations or prolonged contact can lead to chemical burns (Category 1C behavior).

  • Respiratory: May cause respiratory irritation (STOT SE 3).[1] Inhalation of dust or hydrolysis byproducts (HCl mist) can cause delayed pulmonary edema.[1]

Reactivity & Incompatibility[1]
  • Hydrolysis: Highly sensitive to moisture.[1] Reacts with water to release Hydrogen Chloride (HCl) gas and form the corresponding alcohol (2-(hydroxymethyl)-3-methylpyridine).[1]

  • Nucleophiles: Reacts violently with strong bases, amines, and thiols.

  • Metals: Corrosive to common metals in the presence of moisture.

Part 3: Engineering Controls & Safe Handling

Hierarchy of Controls

The following Graphviz diagram illustrates the mandatory safety workflow for handling this compound.

SafetyHierarchyEngineering1. ENGINEERING CONTROLS(Primary Barrier)FumeHoodChemical Fume Hood(Face Velocity: 0.5 m/s)Engineering->FumeHoodInertAtmosphereGlovebox / Inert Gas Line(Argon/N2 Blanket)Engineering->InertAtmospherePPE2. PERSONAL PROTECTIVE EQUIPMENT(Secondary Barrier)FumeHood->PPESupplement withGlovesDouble Gloving StrategyInner: Nitrile (4 mil)Outer: Laminate/Viton (Breakthrough > 480m)PPE->GlovesRespRespiratory Protection(If outside hood: P100/OV Cartridge)PPE->RespProcedure3. PROCEDURAL CONTROLS(Behavioral Barrier)Gloves->ProcedureRequired forWeighingWeighing Protocol(Closed vessels, pre-tared)Procedure->WeighingQuenchingQuenching Protocol(Controlled Hydrolysis)Procedure->Quenching

Figure 1: Hierarchy of Controls for handling alkylating pyridine derivatives.

Handling Protocol
  • Environment: Always handle within a certified chemical fume hood.[1] For quantities >10g, use a glovebox.

  • Weighing: Do not weigh on an open balance.

    • Correct Method: Tare a sealable vial with a septum cap.[1] Add solid inside the hood/glovebox. Seal. Weigh the sealed container.

  • Solvent Selection: Dissolve in anhydrous solvents (Dichloromethane, DMF, or Acetonitrile) immediately to stabilize the compound. Avoid protic solvents (Methanol, Water) unless reaction is intended.

Part 4: Emergency Response & Spill Management[5]

Decomposition Chemistry

Understanding the decomposition is vital for cleanup. The compound hydrolyzes to release acid.

HydrolysisReactant2-(Chloromethyl)-3-methylpyridine HClIntermediateTransition State(Rapid)Reactant->IntermediateHydrolysisWater+ H₂OProduct12-(Hydroxymethyl)-3-methylpyridineIntermediate->Product1Product22 HCl (Gas/Aq)Intermediate->Product2

Figure 2: Hydrolysis pathway releasing corrosive Hydrogen Chloride.[1]

Spill Cleanup Protocol (Self-Validating)

Do NOT use water initially. Water will generate HCl gas, expanding the hazard zone.[1]

  • Isolate: Evacuate the immediate area (radius 5m).

  • PPE: Don Tyvek suit, double nitrile/laminate gloves, and full-face respirator with Acid Gas/P100 cartridges.[1]

  • Contain: Cover the spill with a dry, inert absorbent (Vermiculite or Dry Sand).

  • Neutralize (The "Dry" Method):

    • Mix Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃) powder into the absorbent.

    • Reasoning: Using solid base neutralizes the acid generated upon eventual contact with moisture without creating a violent liquid splash.

  • Collect: Scoop the solid mixture into a wide-mouth hazardous waste container.

  • Decontaminate: Wipe the surface with a dilute solution of 5% Sodium Bicarbonate, followed by water.[4] Check pH of the surface to ensure neutrality (pH 6-8).[1]

First Aid[1]
  • Eye Contact: Flush immediately with water for 15 minutes.[1] Do not wait for symptoms. The alkylation damage can be insidious.

  • Skin Contact: Wash with soap and water.[1][4][5] If available, use a polyethylene glycol (PEG 400) based cleanser (e.g., specific decontamination solutions for alkylators) to solubilize and remove the lipophilic compound before it penetrates the dermis.

Part 5: Storage & Waste Disposal[6][7]

  • Shelf Life: 12 months if stored properly at 2–8°C under Argon.[1]

  • Signs of Degradation: Yellowing of the solid or a sharp, acrid odor (indicating HCl release).

  • Waste Stream: Segregate as Halogenated Organic Waste .[1] Do not mix with strong oxidizers or aqueous basic waste streams (risk of exotherm).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23392, 2-Picolyl chloride hydrochloride. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Handling Alkylating Agents. Retrieved from [Link]

A Technical Guide to the Spectroscopic Characterization of 2-(Chloromethyl)-3-methylpyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the spectroscopic data for 2-(Chloromethyl)-3-methylpyridine hydrochloride, a key intermediate in pharmaceutical synthesis. In the dynamic landscape of drug discovery and development, the unambiguous structural elucidation of such intermediates is paramount. This document is structured to provide not just the data, but the underlying scientific rationale for the spectroscopic techniques employed and the interpretation of their results. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a comprehensive understanding of how these techniques collectively build a complete structural picture of the molecule.

The Foundational Role of Spectroscopy in Pharmaceutical Development

In the synthesis of Active Pharmaceutical Ingredients (APIs), the purity and structural integrity of all intermediates are critical control points. This compound serves as a versatile building block, and its correct identification and characterization are non-negotiable for ensuring the quality and safety of the final drug product. Spectroscopic methods provide a non-destructive and highly informative means to achieve this, offering a detailed fingerprint of the molecule's atomic and molecular structure.

Molecular Structure and its Spectroscopic Implications

To fully appreciate the spectroscopic data, a foundational understanding of the molecule's structure is essential. This compound is a salt, consisting of the protonated 2-(chloromethyl)-3-methylpyridinium cation and a chloride anion. The key structural features that will be interrogated by spectroscopy are:

  • The substituted pyridine ring.

  • The chloromethyl group at the 2-position.

  • The methyl group at the 3-position.

  • The acidic proton on the nitrogen atom.

The following diagram illustrates the molecular structure and the numbering convention used for the assignment of spectroscopic signals.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: Unraveling the Proton Environment

Experimental Protocol:

A typical ¹H NMR spectrum is acquired by dissolving a small amount of the sample (typically 5-10 mg) in a deuterated solvent (e.g., DMSO-d₆ or D₂O) and placing it in a high-field NMR spectrometer (e.g., 400 or 500 MHz). The choice of solvent is critical; for a hydrochloride salt, a polar solvent is necessary for dissolution. DMSO-d₆ is often preferred as it can dissolve a wide range of compounds and its residual peak does not obscure key regions of the spectrum.

Predicted ¹H NMR Data and Interpretation:

Due to the unavailability of a publicly accessible experimental spectrum for this compound, the following data is based on established principles of NMR spectroscopy and analysis of closely related compounds.

Proton(s) Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
Pyridine-H (H6)~8.5Doublet1HLocated ortho to the protonated nitrogen, this proton is significantly deshielded.
Pyridine-H (H4)~7.9Doublet1HSituated para to the protonated nitrogen, experiencing deshielding.
Pyridine-H (H5)~7.5Triplet1HMeta to the protonated nitrogen, showing a characteristic triplet splitting pattern.
-CH₂Cl~4.8Singlet2HThe methylene protons are adjacent to an electronegative chlorine atom and the aromatic ring, leading to a downfield shift.
-CH₃~2.4Singlet3HThe methyl protons are attached to the aromatic ring and appear as a singlet.
N-HVariableBroad Singlet1HThe chemical shift of the acidic proton is highly dependent on concentration and solvent.

Causality in Spectral Features:

  • Chemical Shift: The electron-withdrawing effect of the protonated nitrogen atom causes a significant downfield shift for the pyridine ring protons. The chloromethyl group further influences the electronic environment.

  • Multiplicity: The splitting patterns (doublets and triplets) of the pyridine protons arise from spin-spin coupling with their neighboring protons.

  • Integration: The area under each peak is proportional to the number of protons giving rise to that signal, confirming the proton count in each environment.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

Experimental Protocol:

The ¹³C NMR spectrum is typically acquired on the same sample solution used for ¹H NMR. Due to the low natural abundance of the ¹³C isotope, a greater number of scans is usually required to obtain a good signal-to-noise ratio.

Predicted ¹³C NMR Data and Interpretation:

Carbon(s) Predicted Chemical Shift (δ, ppm) Assignment Rationale
C2~150Attached to both the protonated nitrogen and the chloromethyl group, this carbon is highly deshielded.
C6~148Ortho to the protonated nitrogen, experiencing strong deshielding.
C4~145Para to the protonated nitrogen, also significantly deshielded.
C3~135The position of the methyl group attachment.
C5~125Meta to the protonated nitrogen.
-CH₂Cl~45The carbon of the chloromethyl group is shifted downfield by the electronegative chlorine.
-CH₃~18The methyl carbon appears in the typical aliphatic region.

Self-Validating System:

The combination of ¹H and ¹³C NMR data provides a self-validating system. For instance, the number of signals in the ¹³C spectrum should correspond to the number of unique carbon environments in the molecule. Furthermore, advanced NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) can be used to directly correlate each proton with the carbon to which it is attached, providing unambiguous assignments.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy provides information about the vibrational modes of the functional groups present in a molecule.

Experimental Protocol:

A common method for solid samples is to prepare a potassium bromide (KBr) pellet. A small amount of the sample is finely ground with dry KBr and pressed into a transparent disk, which is then analyzed in an FTIR spectrometer.

Key IR Absorptions and Their Significance:

Wavenumber (cm⁻¹) Vibrational Mode Functional Group Significance
~3000-2800C-H stretchAromatic and Aliphatic C-HConfirms the presence of the pyridine ring and the methyl/chloromethyl groups.
~1600-1450C=C and C=N stretchPyridine RingCharacteristic vibrations of the aromatic pyridine ring.
~2500-2300N⁺-H stretchPyridinium ionA broad absorption in this region is indicative of the protonated nitrogen.
~750-690C-Cl stretchChloromethyl groupConfirms the presence of the carbon-chlorine bond.

The IR spectrum serves as a rapid and effective method to confirm the presence of key functional groups, complementing the detailed structural information provided by NMR.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry is a destructive technique that provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments.

Experimental Protocol:

For a non-volatile salt like this compound, Electrospray Ionization (ESI) is a suitable technique. The sample is dissolved in a suitable solvent (e.g., methanol) and introduced into the mass spectrometer.

Expected Mass Spectrum:

The ESI-MS spectrum in positive ion mode would be expected to show a prominent peak corresponding to the molecular ion of the free base, [M+H]⁺, where M is 2-(Chloromethyl)-3-methylpyridine.

  • Expected [M+H]⁺ (for C₇H₈ClN): m/z ≈ 142.04

The isotopic pattern of this peak would be characteristic of a molecule containing one chlorine atom, with a ratio of approximately 3:1 for the [M+H]⁺ and [M+H+2]⁺ peaks.

Fragmentation Analysis:

The fragmentation pattern in the mass spectrum can provide further structural information. Common fragmentation pathways for this molecule could include the loss of a chlorine radical or the entire chloromethyl group.

Mass_Spec_Fragmentation Potential Fragmentation Pathway Parent [C7H8ClN]+. m/z ≈ 141/143 Fragment1 Loss of Cl. [C7H8N]+ m/z = 106 Parent->Fragment1 - Cl• Fragment2 Loss of CH2Cl. [C6H6N]+ m/z = 92 Parent->Fragment2 - •CH2Cl

Caption: A simplified potential fragmentation pathway in mass spectrometry.

Conclusion: A Multi-faceted Approach to Structural Verification

The comprehensive spectroscopic analysis of this compound, integrating ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, provides a robust and self-validating framework for its structural elucidation. Each technique offers a unique and complementary piece of the structural puzzle. While the direct acquisition of experimental data for this specific compound proved challenging, the application of predictive methods, analysis of close analogs, and a firm grounding in spectroscopic principles allows for a confident characterization. This multi-faceted approach is indispensable in the rigorous environment of pharmaceutical research and development, ensuring the identity and quality of critical chemical intermediates.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. (A comprehensive textbook on spectroscopic methods).
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Technical Whitepaper: Structural Elucidation of 2-(Chloromethyl)-3-methylpyridine Hydrochloride via 1H NMR

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth structural elucidation and quality control workflow for 2-(Chloromethyl)-3-methylpyridine hydrochloride , a critical intermediate in the synthesis of proton pump inhibitors (PPIs) and functionalized pyridine derivatives.


H

ClN · HCl

Executive Summary & Molecular Context[1]

This compound is a reactive building block used primarily in the pharmaceutical industry for the synthesis of substituted benzimidazoles (e.g., Omeprazole, Lansoprazole analogs). Its high reactivity, driven by the electrophilic chloromethyl group, makes it prone to hydrolysis and degradation, necessitating rigorous quality control.

This guide outlines the 1H NMR signature required to validate identity and purity, distinguishing the target molecule from its common impurities: the free base, the hydrolyzed alcohol (2-hydroxymethyl-3-methylpyridine), and the over-chlorinated byproducts.

Structural Logic

The molecule consists of a pyridine ring substituted at the 2-position with a chloromethyl group and at the 3-position with a methyl group.[1][2][3] As a hydrochloride salt, the pyridine nitrogen is protonated (


), which exerts a strong electron-withdrawing effect, significantly deshielding all ring protons compared to the free base.

Experimental Protocol

Safety Warning: Vesicant Hazard

CRITICAL: 2-(Chloromethyl)pyridines are potent alkylating agents and vesicants (blister agents). They can cause severe skin and respiratory damage similar to nitrogen mustards.

  • Handling: Always handle in a fume hood with double nitrile gloves.

  • Quenching: Neutralize spills with dilute ammonia or sodium bicarbonate solution before disposal.

Sample Preparation Workflow

To ensure reproducibility and solubility, DMSO-d


  is the solvent of choice. While D

O dissolves the salt, it exchanges the acidic proton (

), removing a key diagnostic signal. CDCl

often yields poor solubility for the hydrochloride salt unless treated with drops of MeOD (which also exchanges the NH).

Protocol:

  • Mass: Weigh 10–15 mg of the solid into a clean vial.

  • Solvation: Add 0.6 mL of DMSO-d

    
     (99.9% D).
    
  • Mixing: Vortex until fully dissolved. Ensure no suspension remains.

  • Transfer: Transfer to a 5mm NMR tube.

  • Acquisition:

    • Pulse Angle: 30° or 90°

    • Relaxation Delay (d1):

      
       2.0 seconds (to allow integration of aromatic protons)
      
    • Scans (ns): 16–64 (sufficient for >95% purity)

    • Temperature: 298 K

Workflow Diagram

NMR_Workflow Start Solid Sample (CAS 4370-22-3) Solvent Add DMSO-d6 (Avoid D2O for NH detection) Start->Solvent Prep Vortex & Transfer (Safety: Vesicant!) Solvent->Prep Acquire Acquisition (ns=16, d1=2s) Prep->Acquire Process Processing (Phase, Baseline, Integrate) Acquire->Process

Figure 1: Sample preparation and acquisition workflow emphasizing solvent choice and safety.

Spectral Analysis & Assignment

The spectrum of the hydrochloride salt differs markedly from the free base due to the "Salt Effect," which shifts signals downfield (deshielding) due to the positive charge on the nitrogen.

Predicted Chemical Shift Data (DMSO-d )
PositionGroupShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Assignment Logic
N-H Pyridinium~10.0 – 13.0 Broad Singlet1H-Exchangeable acidic proton; width varies with water content.
H-6 Aromatic8.60 – 8.80 Doublet (d)1H

Most deshielded aromatic proton (adjacent to

).
H-4 Aromatic8.20 – 8.40 Doublet (d)1H

Para to N, Ortho to Methyl.
H-5 Aromatic7.70 – 7.90 DD or T-like1H

Meta to N; coupled to H-4 and H-6.
-CH

-
Chloromethyl5.00 – 5.25 Singlet (s)2H-Deshielded by Cl and aromatic ring.
-CH

Methyl2.40 – 2.60 Singlet (s)3H-Attached to C3; slightly deshielded by ring current.
Detailed Interpretation
  • The Aromatic Region (7.7 – 8.8 ppm):

    • The 3-substitution pattern breaks the symmetry.

    • H-6 is the most distinct doublet at the far left of the aromatic region.

    • H-5 typically appears as a "pseudo-triplet" (dd) due to coupling with H-4 and H-6.

    • H-4 is a doublet, appearing between H-6 and H-5.

  • The Aliphatic Region:

    • Chloromethyl (-CH

      
      Cl):  A sharp singlet near 5.1 ppm. This is the critical peak for purity. If this peak shifts upfield to ~4.6 ppm, it indicates hydrolysis to the alcohol (2-hydroxymethyl).
      
    • Methyl (-CH

      
      ):  A singlet near 2.5 ppm. Note: In DMSO, this may overlap with the residual solvent peak (2.50 ppm). If overlap occurs, verify integration or run at a different temperature/solvent (e.g., CD
      
      
      
      OD).
  • The Salt Proton (NH

    
    ): 
    
    • Visible only in aprotic solvents (DMSO, Acetone). It usually appears as a very broad hump >10 ppm. Its absence does not imply impurity if D

      
      O was used or if the sample is "wet," facilitating exchange.
      
Assignment Logic Diagram

Assignment_Logic Structure 2-(Chloromethyl)-3-methylpyridine HCl Aromatic Aromatic Ring (Py+) Structure->Aromatic Aliphatic Side Chains Structure->Aliphatic H6 H-6 (adj to N+) ~8.7 ppm (d) Aromatic->H6 Deshielded by N+ H4 H-4 (adj to Me) ~8.3 ppm (d) Aromatic->H4 CH2 -CH2-Cl ~5.1 ppm (s) Aliphatic->CH2 Deshielded by Cl CH3 -CH3 ~2.5 ppm (s) Aliphatic->CH3

Figure 2: Structural connectivity and chemical shift assignment logic.

Quality Control & Troubleshooting

Common Impurities
ImpurityDiagnostic SignalCause
Free Base Aromatic signals shift upfield by ~0.5–1.0 ppm.Incomplete salt formation or basic workup.
Alcohol (Hydrolysis) -CH

- singlet shifts to ~4.6 ppm .
Exposure to moisture/water.
Aldehyde (Oxidation) New singlet at ~10.0 ppm (CHO).Oxidation of the chloromethyl/alcohol group.
Troubleshooting "Missing" Signals
  • Missing NH: Likely H/D exchange with wet solvent or use of MeOD/D

    
    O.
    
  • Overlapping Methyl: The 3-methyl group often sits exactly on the DMSO quintet (2.50 ppm).

    • Solution: Use CD

      
      CN (Acetonitrile-d3) or run a 13C NMR to confirm the methyl carbon (~16-19 ppm).
      

References

  • Sigma-Aldrich. (n.d.). 2-(Chloromethyl)pyridine hydrochloride Product Specification & NMR Reference. Retrieved from

  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS).[2] SDBS No. 51689 (Analogous structures). Retrieved from

  • Katcka, M., & Urbanski, T. (1964). NMR Spectra of Pyridine, Picolines and Hydrochlorides. Bulletin de l'Académie Polonaise des Sciences, 12(5), 349-353.
  • Lead Sciences. (2023). This compound CAS 4370-22-3 Technical Data. Retrieved from

Sources

The Cornerstone of Modern Therapeutics: A Technical Guide to the Applications of 2-(Chloromethyl)-3-methylpyridine Hydrochloride and Its Analogs in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted 2-(chloromethyl)pyridine hydrochlorides are a class of highly valuable intermediates in medicinal chemistry, primarily serving as critical building blocks for a range of therapeutics. Their intrinsic reactivity, characterized by the electrophilic chloromethyl group attached to a pyridine scaffold, allows for versatile synthetic transformations. This guide provides an in-depth exploration of the paramount application of these compounds in the synthesis of proton pump inhibitors (PPIs)—a blockbuster class of drugs for acid-related gastrointestinal disorders. Furthermore, it will touch upon their emerging role in the development of novel autotaxin inhibitors. By elucidating the underlying reaction mechanisms, detailing robust synthetic protocols, and examining the causality behind experimental choices, this document aims to equip researchers and drug development professionals with the technical insights necessary to effectively utilize these pivotal chemical entities.

Introduction: The Strategic Importance of the 2-(Chloromethyl)pyridine Scaffold

The 2-(chloromethyl)pyridine moiety is a privileged scaffold in drug discovery and development. The hydrochloride salt form enhances its stability and handling properties, making it a reliable starting material for large-scale synthesis.[1] The core of its synthetic utility lies in the chloromethyl group at the 2-position of the pyridine ring. This group acts as a potent electrophile, readily undergoing nucleophilic substitution reactions. The chlorine atom is an excellent leaving group, facilitating the formation of new carbon-heteroatom or carbon-carbon bonds. This reactivity is the linchpin for its application in constructing complex drug molecules. While broadly applicable, the most profound impact of 2-(chloromethyl)pyridine derivatives has been in the synthesis of proton pump inhibitors.

The Synthesis of Proton Pump Inhibitors (PPIs): A Revolution in Gastroenterology

Proton pump inhibitors (PPIs) are a class of drugs that profoundly and irreversibly inhibit gastric acid secretion.[2] They are the gold standard for treating conditions such as peptic ulcers, gastroesophageal reflux disease (GERD), and Zollinger-Ellison syndrome.[3] The general structure of PPIs consists of a substituted pyridine ring linked to a benzimidazole moiety via a methylsulfinyl group. The synthesis of these drugs is a testament to the strategic use of 2-(chloromethyl)pyridine intermediates.

The overarching synthetic strategy involves two key transformations:

  • Thioether Formation: A nucleophilic substitution reaction between a substituted 2-(chloromethyl)pyridine hydrochloride and a corresponding 2-mercaptobenzimidazole derivative.

  • Oxidation: The selective oxidation of the resulting thioether to the pharmacologically active sulfoxide.

The following sections will delve into the synthesis of four major PPIs, highlighting the nuanced yet critical variations in their respective synthetic pathways originating from tailored 2-(chloromethyl)pyridine precursors.

General Mechanism of Thioether Formation: An SN2 Pathway

The cornerstone of PPI synthesis is the coupling of the pyridine and benzimidazole moieties. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][4][5]

  • Step 1: Deprotonation of the Thiol. In the presence of a base (e.g., sodium hydroxide or sodium methoxide), the thiol group of the 2-mercaptobenzimidazole is deprotonated to form a highly nucleophilic thiolate anion.

  • Step 2: Backside Attack. The thiolate anion then attacks the electrophilic carbon of the chloromethyl group from the side opposite to the chlorine atom (backside attack).[1]

  • Step 3: Concerted Bond Formation and Cleavage. This attack occurs in a concerted fashion, where the new sulfur-carbon bond forms simultaneously as the carbon-chlorine bond breaks. This leads to an inversion of configuration at the carbon center, a hallmark of the SN2 reaction.[6]

The choice of base and solvent is critical for the efficiency of this reaction. A sufficiently strong base is required to generate the thiolate, and the solvent must be able to dissolve the reactants and facilitate the ionic interactions. Aqueous or alcoholic solutions are commonly employed.

Diagram: General SN2 Mechanism for Thioether Formation

A simplified representation of the SN2 mechanism.

Synthesis of Omeprazole

Omeprazole was the first-in-class PPI and its synthesis is a classic example of this methodology. The key pyridine intermediate is 2-(chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride .

Table 1: Key Reactants for Omeprazole Synthesis

ReactantStructureRole
2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine HClClCH₂-(C₅H(CH₃)₂(OCH₃)N)·HClElectrophile
5-Methoxy-2-mercaptobenzimidazoleC₈H₈N₂OSNucleophile

Experimental Protocol: Synthesis of Omeprazole

Part A: Synthesis of the Thioether Intermediate (Pyrmetazole) [7]

  • Reaction Setup: In a suitable reaction vessel, dissolve 5-methoxy-2-mercaptobenzimidazole (18 g, 0.1 mol) in a mixture of ethanol (100 mL) and an aqueous solution of sodium hydroxide (8 g in 20 mL water). Stir the mixture until a clear solution is obtained and then cool to below 10°C.

  • Addition of Pyridine Derivative: In a separate vessel, dissolve 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride (20 g, 0.09 mol) in water (100 mL).

  • Condensation Reaction: Slowly add the aqueous solution of the pyridine derivative to the cooled benzimidazole solution over 30 minutes, maintaining the temperature below 15°C.

  • Reaction Progression: Allow the reaction temperature to rise to 30°C and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Isolation: After completion, cool the mixture to 10°C and add 500 mL of water. Stir the resulting slurry for 12 hours to ensure complete precipitation.

  • Purification: Collect the precipitated white solid by suction filtration and wash with water until the filtrate is neutral. Dry the solid under vacuum to yield 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole (Pyrmetazole).

Part B: Oxidation to Omeprazole [7]

  • Reaction Setup: Suspend the dried thioether intermediate (15 g, 0.045 mol) in dichloromethane (150 mL) and cool the mixture to -10°C.

  • Oxidation: Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA) (10 g, ~0.058 mol) in dichloromethane (50 mL) over 1 hour, maintaining the temperature between -5°C and -10°C.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting thioether is consumed.

  • Work-up: Quench the reaction by adding a 10% aqueous solution of sodium thiosulfate. Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The crude product can be purified by crystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to afford omeprazole as a white to off-white crystalline solid.

Diagram: Synthetic Pathway of Omeprazole

Omeprazole_Synthesis A 2-(Chloromethyl)-3,5-dimethyl- 4-methoxypyridine HCl C Thioether Intermediate (Pyrmetazole) A->C NaOH, Ethanol/Water (SN2 Condensation) B 5-Methoxy-2-mercaptobenzimidazole B->C D Omeprazole C->D m-CPBA, CH2Cl2 (Oxidation)

Synthetic workflow for Omeprazole.

Synthesis of Lansoprazole

Lansoprazole features a trifluoroethoxy group on the pyridine ring, which imparts different pharmacokinetic properties. The key intermediate is 2-(chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride .[8]

Table 2: Key Reactants for Lansoprazole Synthesis

ReactantStructureRole
2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine HClClCH₂-(C₅H₂(CH₃)(OCH₂CF₃)N)·HClElectrophile
2-MercaptobenzimidazoleC₇H₆N₂SNucleophile

The synthesis follows a similar two-step process of condensation and oxidation. The use of water as a solvent for the condensation step has been reported as an environmentally benign approach.[8]

Experimental Protocol: Synthesis of Lansoprazole [8][9]

Part A: Thioether Formation

  • Reaction Setup: In a reaction vessel, add 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride (29.0 g, 0.1 mol) to water (150 mL) and stir for 30 minutes at 40-60°C.

  • pH Adjustment: Add a 10-30% aqueous solution of sodium hydroxide to adjust the pH to >10.

  • Condensation: Add 2-mercaptobenzimidazole (15.0 g, 0.1 mol) in portions to the reaction mixture.

  • Reaction Progression: Maintain the temperature at 40-60°C for 2-3 hours.

  • Isolation: Cool the reaction mixture, and collect the precipitate by filtration. Wash the solid with water until neutral and dry to obtain the thioether intermediate.

Part B: Oxidation to Lansoprazole [10]

  • Reaction Setup: Dissolve the thioether intermediate (35.3 g, 0.1 mol) in ethyl acetate (700 mL) and cool to below 5°C.

  • Oxidation: Slowly add a solution of m-chloroperbenzoic acid (20.7 g, 0.12 mol) in ethyl acetate (200 mL), keeping the temperature below 5°C.

  • Reaction Completion: After the addition, warm the mixture to 20°C and stir for 30 minutes.

  • Work-up and Purification: Wash the reaction mixture with saturated sodium carbonate solution and then with water. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Crystallize the residue from an appropriate solvent to yield lansoprazole.

Synthesis of Pantoprazole

Pantoprazole is characterized by two methoxy groups on the pyridine ring and a difluoromethoxy group on the benzimidazole ring. The key pyridine intermediate is 2-(chloromethyl)-3,4-dimethoxypyridine hydrochloride .[3] One-pot syntheses have been developed for pantoprazole, which are highly efficient for industrial production.

Table 3: Key Reactants for Pantoprazole Synthesis

ReactantStructureRole
2-(Chloromethyl)-3,4-dimethoxypyridine HClClCH₂-(C₅H₂(OCH₃)₂N)·HClElectrophile
5-(Difluoromethoxy)-2-mercaptobenzimidazoleC₈H₆F₂N₂OSNucleophile

Experimental Protocol: One-Pot Synthesis of Pantoprazole Sodium [11]

  • Thioether Formation: In an aqueous solution of sodium hydroxide, react 2-(chloromethyl)-3,4-dimethoxypyridine hydrochloride with 5-(difluoromethoxy)-2-mercaptobenzimidazole to form the pantoprazole sulfide intermediate. This is often carried out as a slurry.

  • In-situ Oxidation: Without isolating the sulfide, cool the reaction mixture to 0-5°C. Slowly add an aqueous solution of sodium hypochlorite over 2-3 hours.

  • Quenching and Isolation: After the reaction is complete (monitored by HPLC), quench any remaining oxidant with a solution of sodium bisulfite. Adjust the pH to 7.5-8.0 to precipitate the pantoprazole free base.

  • Salt Formation: Extract the free base with a suitable organic solvent (e.g., dichloromethane), and then treat the organic phase with an aqueous solution of sodium hydroxide to form pantoprazole sodium, which can then be crystallized.

Synthesis of Rabeprazole

Rabeprazole contains a methoxypropoxy side chain on the pyridine ring, which is introduced from the corresponding substituted 2-(chloromethyl)pyridine intermediate, 2-(chloromethyl)-3-methyl-4-(3-methoxypropoxy)pyridine hydrochloride .[12]

Table 4: Key Reactants for Rabeprazole Synthesis

ReactantStructureRole
2-(Chloromethyl)-3-methyl-4-(3-methoxypropoxy)pyridine HClClCH₂-(C₅H₂(CH₃)(O(CH₂)₃OCH₃)N)·HClElectrophile
2-MercaptobenzimidazoleC₇H₆N₂SNucleophile

The synthesis follows the established two-step sequence, with process optimization focusing on minimizing impurities.[13][14]

Mechanism of Action of Proton Pump Inhibitors

Understanding the therapeutic endpoint provides crucial context for the synthesis of these molecules. PPIs are prodrugs that require activation in an acidic environment.[15][16]

  • Accumulation: As weak bases, PPIs cross the parietal cell membrane and accumulate in the highly acidic secretory canaliculi.

  • Activation: In this acidic environment, the PPI undergoes a proton-catalyzed molecular rearrangement to form a reactive tetracyclic sulfenamide.

  • Irreversible Inhibition: This activated form then forms a covalent disulfide bond with cysteine residues on the H⁺/K⁺-ATPase (the proton pump).

  • Suppression of Acid Secretion: This irreversible binding inactivates the pump, thereby inhibiting the final step of gastric acid secretion.[2]

Diagram: Mechanism of Action of Proton Pump Inhibitors

PPI_Mechanism Mechanism of Action of PPIs cluster_cell Parietal Cell PPI_prodrug PPI (Prodrug) in Bloodstream Parietal_cell Enters Parietal Cell PPI_prodrug->Parietal_cell Canaliculus Accumulates in Acidic Secretory Canaliculus (pH < 2) Parietal_cell->Canaliculus Activation Acid-Catalyzed Activation Canaliculus->Activation Activated_PPI Reactive Sulfenamide Activation->Activated_PPI Inhibition Irreversible Covalent Bonding (Disulfide Bridge with Cys residues) Activated_PPI->Inhibition Proton_Pump H+/K+ ATPase (Proton Pump) Proton_Pump->Inhibition Blocked_Pump Inactive Proton Pump Inhibition->Blocked_Pump Stomach_Lumen Stomach Lumen (Acid Secretion Blocked) Blocked_Pump->Stomach_Lumen H+

Activation and irreversible inhibition of the proton pump by PPIs.

Emerging Applications: Synthesis of Autotaxin (ATX) Inhibitors

Beyond their established role in PPI synthesis, pyridine-based scaffolds, including those derived from 2-(chloromethyl)pyridine intermediates, are being explored for other therapeutic targets. One such emerging area is the development of autotaxin (ATX) inhibitors.[17] ATX is an enzyme that produces lysophosphatidic acid (LPA), a signaling molecule implicated in inflammatory and fibrotic diseases, as well as cancer.[18] The pyridine moiety can serve as a core structural element in small molecule inhibitors designed to fit into the active site of ATX. The synthesis of these inhibitors often involves nucleophilic substitution reactions where the 2-(chloromethyl)pyridine derivative is coupled with various nucleophiles to build the final inhibitor structure. This highlights the continued versatility of this chemical intermediate in modern medicinal chemistry.

Conclusion

2-(Chloromethyl)-3-methylpyridine hydrochloride and its structural analogs are indispensable tools in the arsenal of the medicinal chemist. This guide has demonstrated their central role in the multi-billion dollar PPI market, providing a detailed look at the synthesis of omeprazole, lansoprazole, pantoprazole, and rabeprazole. The underlying principles of nucleophilic substitution, coupled with strategic modifications of the pyridine and benzimidazole precursors, have enabled the development of a generation of highly effective drugs for acid-related disorders. As research continues, the utility of these versatile pyridine building blocks is expanding into new therapeutic areas, such as the development of autotaxin inhibitors, ensuring their relevance in drug discovery for years to come. The robust and well-understood chemistry of these intermediates provides a solid foundation for both process optimization of existing drugs and the exploration of novel therapeutic agents.

References

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  • PubMed. (2024, June 21). Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. Retrieved from [Link]

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  • Master Organic Chemistry. (2014, February 10). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Retrieved from [Link]

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  • RSC Publishing. (n.d.). Nucleophilic substitutions at the pyridine ring. Conformational preference of the products and kinetics of the reactions of 2-chloro-3-nitro. Retrieved from [Link]

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  • Google Patents. (n.d.). EP1085019A1 - Omeprazole synthesis.
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  • ResearchGate. (2025, August 7). An Improved Process for the Production of Lansoprazole: Investigation of Key Parameters That Influence the Water Content in Final API†. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 10.9 Reactions of Alcohols with Thionyl Chloride. Retrieved from [Link]

  • Dr. Kumar. (2025, November 7). How Proton Pump Inhibitors Work: Complete Pharmacology Guide. Retrieved from [Link]

  • SciSpace. (n.d.). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. Retrieved from [Link]

  • Google Patents. (n.d.). CN103288799A - The synthetic method of lansoprazole and the lansoprazole synthesized by the method.
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  • Google Patents. (n.d.). WO2010146428A1 - An improved process for the preparation of rabeprazole.
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  • MDPI. (n.d.). Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. Retrieved from [Link]

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A Senior Application Scientist's Guide to 2-(Chloromethyl)-3-methylpyridine hydrochloride in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-(Chloromethyl)-3-methylpyridine hydrochloride is a pivotal heterocyclic intermediate, serving as a versatile building block in the synthesis of novel agrochemical candidates. Its strategic importance lies in the reactive chloromethyl group attached to a substituted pyridine scaffold, a common motif in a range of biologically active molecules, including neonicotinoid insecticides and various herbicides.[1][2][3][4] This guide provides an in-depth technical overview of its synthesis, physicochemical properties, and core applications in agrochemical research and development. We will explore the causal mechanisms behind synthetic strategies, present detailed experimental protocols, and illustrate the logical workflows that underpin its use in creating next-generation crop protection agents.

Introduction: The Strategic Importance of the Pyridine Scaffold

The pyridine ring is a foundational structural motif in modern agrochemicals and pharmaceuticals.[3][5][6] Its presence often imparts favorable properties, including systemic action in plants, specific modes of action against pests, and relatively low mammalian toxicity.[4][5] this compound emerges as a highly valuable synthon precisely because it provides a direct route to incorporate this functionalized pyridine moiety into larger, more complex molecules. As an electrophilic alkylating agent, it facilitates the construction of carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, which are the cornerstones of molecular assembly in drug discovery and agrochemical development.[7] This guide serves as a technical resource for researchers aiming to leverage this key intermediate in their synthetic campaigns.

Physicochemical Properties & Safety Profile

A thorough understanding of a reagent's properties is fundamental to its effective and safe use in a laboratory setting.

PropertyValue
IUPAC Name This compound
CAS Number 4370-22-3
Molecular Formula C₇H₉Cl₂N
Molecular Weight 178.06 g/mol
Appearance Off-white to light yellow crystalline solid
Melting Point 145-150 °C

Safety and Handling: this compound is classified as a hazardous substance and must be handled with appropriate precautions.[8] It is harmful if swallowed, causes skin irritation, and may cause respiratory irritation.[8] Standard personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory. All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dust or vapors.[8]

GHS Hazard Statements: H302, H315, H319, H335[8]

Synthesis of this compound

The industrial synthesis of chloromethylpyridine derivatives often involves a multi-step pathway starting from the corresponding methylpyridine (picoline). This approach is generally favored over direct chlorination of the methyl group, as it offers superior control over selectivity and minimizes the formation of polychlorinated byproducts and undesired ring chlorination. A common, field-proven route proceeds via a pyridinemethanol intermediate.

The causality behind this four-step sequence is rooted in chemical reactivity and process control:

  • N-Oxidation: The initial oxidation of the pyridine nitrogen protects the ring from harsh downstream reagents and activates the methyl group for subsequent rearrangement.

  • Acetoxylation: The N-oxide facilitates a rearrangement reaction with an acetylating agent (like acetic anhydride) to form the acetate ester at the methyl position.

  • Hydrolysis: Simple hydrolysis cleaves the ester to yield the crucial 2-hydroxymethyl-3-methylpyridine intermediate. This step is critical as it introduces a functional handle that can be cleanly converted to the desired chloride.

  • Chlorination: The final step involves the conversion of the primary alcohol to a chloride using a chlorinating agent such as thionyl chloride (SOCl₂). This reaction is highly efficient and proceeds via a well-understood Sₙi (internal nucleophilic substitution) mechanism, yielding the hydrochloride salt directly with high purity.[9][10][11]

G cluster_synthesis Synthesis Workflow Start 3-Methylpyridine (3-Picoline) N_Oxide 3-Methylpyridine N-Oxide Start->N_Oxide Oxidation (e.g., H₂O₂) Acetate 2-Acetoxymethyl-3-methylpyridine N_Oxide->Acetate Rearrangement (e.g., Ac₂O) Alcohol 2-Hydroxymethyl-3-methylpyridine Acetate->Alcohol Hydrolysis (e.g., NaOH) Product 2-(Chloromethyl)-3-methylpyridine Hydrochloride Alcohol->Product Chlorination (SOCl₂)

Caption: Multi-step synthesis of the title compound from 3-picoline.

Detailed Synthesis Protocol

This protocol is a representative methodology synthesized from established procedures for analogous compounds.[9][11][12]

Step 1: Oxidation to 3-Methylpyridine N-Oxide

  • To a stirred solution of 3-methylpyridine (1.0 mol) in glacial acetic acid (1.1 mol), slowly add 30% hydrogen peroxide (1.5 mol) while maintaining the temperature below 40 °C.

  • After the addition is complete, heat the reaction mixture to 70-80 °C and maintain for 12-14 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the mixture and carefully remove the solvent and excess reagents under reduced pressure to yield the crude N-oxide.

Step 2 & 3: Rearrangement and Hydrolysis to 2-Hydroxymethyl-3-methylpyridine

  • Add acetic anhydride (1.5-2.0 mol) to the crude 3-methylpyridine N-oxide (1.0 mol).

  • Heat the mixture to reflux (approx. 120-130 °C) for 4-6 hours.

  • After cooling, carefully add the reaction mixture to water and neutralize with a 25% sodium hydroxide solution to hydrolyze the intermediate acetate ester.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain crude 2-hydroxymethyl-3-methylpyridine.

Step 4: Chlorination to this compound

  • Cool a flask containing thionyl chloride (1.2 mol) to 0 °C in an ice bath.

  • Slowly add the crude 2-hydroxymethyl-3-methylpyridine (1.0 mol) to the stirred thionyl chloride, ensuring the temperature does not exceed 10 °C.

  • Once the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 1-2 hours.[10]

  • Cool the reaction mixture and remove the excess thionyl chloride under vacuum.

  • The resulting solid residue is the target product, this compound. It can be further purified by recrystallization from a suitable solvent system like isopropanol/ether.

Core Application: A Versatile Electrophile in Agrochemical Synthesis

The primary utility of this compound in agrochemical synthesis stems from its function as a potent alkylating agent.[7] The chloromethyl group (—CH₂Cl) is an excellent electrophilic site. The chlorine atom is a good leaving group, and the adjacent pyridine ring helps to stabilize the transition state of a nucleophilic substitution reaction.

This allows for the covalent attachment of the 3-methyl-pyridin-2-ylmethyl moiety to a wide variety of nucleophilic scaffolds, which often form the core of a biologically active molecule. This is a foundational strategy for building libraries of novel compounds for high-throughput screening.[1][2]

G cluster_reaction Core Reaction Mechanism: Nucleophilic Substitution Reactant 2-(Chloromethyl)-3-methylpyridine (Electrophile) Product New Agrochemical Candidate (Pyridinylmethyl Derivative) Reactant->Product Sₙ2 Reaction Nucleophile Nucleophilic Scaffold (e.g., R-NH₂, R-SH, R-OH) Nucleophile->Product Sₙ2 Reaction Base Base (e.g., K₂CO₃, Et₃N) Base->Nucleophile Deprotonation

Caption: General mechanism for synthesizing agrochemical candidates.

Application in Neonicotinoid Analogue Synthesis

While the commercially dominant neonicotinoid insecticides like Imidacloprid and Clothianidin are synthesized from the related 2-chloro-5-(chloromethyl)pyridine isomer, this compound serves as a crucial building block for creating structural analogues and exploring new chemical space.[13][14][15][16] The mode of action for neonicotinoids involves binding to nicotinic acetylcholine receptors (nAChRs) in insects.[4][17] By modifying the substitution pattern on the pyridine ring (e.g., using a 3-methyl derivative instead of a 2-chloro derivative), researchers can fine-tune the molecule's binding affinity, spectrum of activity, and metabolic stability.

General Protocol for Synthesis of a Pyridinylmethyl Derivative

This protocol outlines a general procedure for the N-alkylation of a heterocyclic amine, a common step in the synthesis of neonicotinoid-like structures.

  • To a stirred suspension of potassium carbonate (1.5 equivalents) in a polar aprotic solvent (e.g., acetonitrile or DMF), add the nucleophilic starting material (e.g., an amino-nitroguanidine or imidazolidine derivative, 1.0 equivalent).

  • Stir the mixture at room temperature for 15-30 minutes to ensure deprotonation of the nucleophile.

  • Add this compound (1.0-1.1 equivalents) portion-wise to the suspension.

  • Heat the reaction mixture to 50-70 °C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 4-8 hours.

  • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by either recrystallization or column chromatography on silica gel to yield the desired N-alkylated product.

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for innovation in agrochemical science. Its well-defined synthesis and predictable reactivity as an electrophile provide a reliable and efficient means of incorporating a key pharmacophore into novel molecular designs. By understanding the principles behind its synthesis and the logic of its application in nucleophilic substitution reactions, researchers are well-equipped to develop new generations of herbicides, insecticides, and fungicides, ultimately contributing to global food security and sustainable agriculture.

References

  • CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride.
  • 2-Chloromethylpyridine - Wikipedia. Wikipedia. [Link]

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Semantic Scholar. [Link]

  • CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride.
  • 2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride. PubChem. [Link]

  • Synthesis of New Bioactive Compounds from 2-Chloro-5-(hydrazinylmethyl)pyridine. Asian Journal of Chemistry. [Link]

  • Bioassay of 3-(Chloromethyl) pyridine Hydrochloride for Possible Carcinogenicity. National Toxicology Program. [Link]

  • Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. PubMed. [Link]

  • Pyridine Derivatives as Insecticides. Part 1: Synthesis and Toxicity of Some Pyridine Derivatives Against Cowpea Aphid, Aphis craccivora Koch (Homoptera: Aphididae). ACS Publications. [Link]

  • US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.
  • Synthesis of Imidacloprid Analogues from Novel Chloronicotinaldehydes. ResearchGate. [Link]

  • Clothianidin synthesis process - CN103242258A.
  • US6307053B1 - Process for preparing imidacloprid.
  • Functionalized Pyridines: Synthesis and Toxicity Evaluation of Potential Insecticidal Agents against Aphis craccivora. PMC - NIH. [Link]

  • CN107163000A - The preparation method of clothianidin.
  • Chemistry of clothianidin and related compounds. PubMed. [Link]

  • Pyridine derivatives as insecticides. Part 2: Synthesis of some piperidinium and morpholinium cyanopyridinethiolates and Their Insecticidal Activity. ResearchGate. [Link]

  • Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. ResearchGate. [Link]

  • WO2012048502A1 - Process for preparing 2-chloro-5-chloromethylpyridine.
  • CN104529934A - Synthesis method of chloronicotinyl insecticide clothianidin.
  • Pyridine Derivatives as Insecticides: Part 6. Design, Synthesis, Molecular Docking, and Insecticidal Activity of 3-(Substituted)methylthio-5,6,7,8-tetrahydroisoquinoline-4-carbonitriles Toward Aphis gossypii. ACS Publications. [Link]

  • Aerobic Degradation of Clothianidin to 2-Chloro-methyl Thiazole and Methyl 3-(Thiazole-yl) Methyl Guanidine Produced by Pseudomonas stutzeri smk. PMC - NIH. [Link]

  • Pyridine as insecticide. Chempanda Blog. [Link]

Sources

discovery and history of 2-(Chloromethyl)-3-methylpyridine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the discovery, chemistry, and industrial application of 2-(Chloromethyl)-3-methylpyridine hydrochloride (CAS 4370-22-3), the critical electrophilic pharmacophore used in the synthesis of second-generation proton pump inhibitors (PPIs), most notably Lansoprazole .

The Linchpin of Proton Pump Inhibitor Synthesis

Part 1: Executive Summary & Historical Context

The "Timeless" Intermediate

In the landscape of medicinal chemistry, few intermediates possess the enduring utility of This compound . While first-generation PPIs like Omeprazole utilized a more complex, fully substituted pyridine ring (3,5-dimethyl-4-methoxy), the development of Lansoprazole (Takeda, 1991) required a streamlined scaffold.

This compound serves as the "warhead" delivery system. In the final drug molecule, the pyridine ring acts as the pH-sensitive trigger that accumulates in the acidic parietal cells of the stomach. The 2-chloromethyl moiety provides the electrophilic carbon necessary to couple with the benzimidazole thiol, forming the sulfoxide bridge essential for H+/K+-ATPase inhibition.

Discovery Timeline
  • 1970s: Astra Hässle (Sweden) identifies the pyridyl-methyl-benzimidazole scaffold as a potent antisecretory agent.

  • 1980s: Optimization of the pyridine ring substituents leads to Omeprazole. Researchers discover that the stability of the intermediate is paramount; the free base of 2-chloromethylpyridine is unstable and prone to self-polymerization.

  • 1984-1990: Takeda patents the synthesis of Lansoprazole, establishing This compound as a distinct, stable salt form that allows for scalable manufacturing without the degradation issues of its predecessors.

Part 2: Chemical Profile & Critical Reactivity

Physical Properties
PropertySpecification
CAS Number 4370-22-3
Formula C7H8ClN[1] · HCl
Molecular Weight 178.06 g/mol
Appearance White to off-white crystalline solid
Melting Point 137–143 °C (Decomposes)
Solubility Soluble in water, methanol; insoluble in non-polar solvents
Stability Hygroscopic. Stable as HCl salt.[2] Free base is unstable.
The Stability Paradox (Expert Insight)

A critical operational parameter for process chemists is the instability of the free base .

  • The Risk: If neutralized to the free base (2-chloromethyl-3-methylpyridine) in the absence of a nucleophile, the pyridine nitrogen's lone pair can attack the electrophilic methylene carbon of a neighboring molecule.

  • The Result: Rapid formation of a dark, tarry pyridinium polymer.

  • The Solution: The hydrochloride salt protonates the pyridine nitrogen, removing its nucleophilicity and preventing self-alkylation. Protocol Rule: Always store and handle as the HCl salt until the exact moment of coupling.

Part 3: Industrial Synthesis Protocols

The most robust industrial route avoids direct radical chlorination (which lacks selectivity) and instead utilizes the Boekelheide Rearrangement sequence starting from 2,3-Lutidine.

Synthesis Workflow Diagram

SynthesisRoute Lutidine 2,3-Lutidine (Starting Material) NOxide 2,3-Lutidine N-Oxide (Intermediate 1) Lutidine->NOxide H2O2, AcOH Oxidation Acetate 2-Acetoxymethyl- 3-methylpyridine (Intermediate 2) NOxide->Acetate Ac2O Boekelheide Rearrangement Alcohol 2-Hydroxymethyl- 3-methylpyridine (Intermediate 3) Acetate->Alcohol NaOH, H2O Hydrolysis Product 2-(Chloromethyl)-3-methylpyridine Hydrochloride (Final Product) Alcohol->Product SOCl2 Chlorination

Figure 1: The Boekelheide Route for high-purity synthesis.

Detailed Experimental Protocol
Step 1: N-Oxidation

Reagents: 2,3-Lutidine, 30% Hydrogen Peroxide, Acetic Acid.

  • Charge 2,3-Lutidine (1.0 eq) and Acetic Acid (solvent) into a reactor.

  • Slowly add H2O2 (1.2 eq) at 70-80°C. Exothermic control is critical.

  • Heat to 90°C for 6-8 hours.

  • Concentrate under vacuum to remove excess acetic acid/water.

  • Checkpoint: Monitor disappearance of starting material via HPLC.

Step 2: Boekelheide Rearrangement

Reagents: Acetic Anhydride (Ac2O).

  • Add Acetic Anhydride (2.0 eq) to the N-oxide residue.

  • Reflux (approx. 140°C) for 2-4 hours.

  • Mechanism: The N-oxide oxygen attacks an acetyl group, forming an acetoxypyridinium ion. The acetate anion then abstracts a proton from the 2-methyl group, followed by a [3,3]-sigmatropic rearrangement to form the 2-acetoxymethyl derivative.

  • Distill off excess Ac2O.

Step 3: Hydrolysis & Chlorination

Reagents: NaOH, Thionyl Chloride (SOCl2), Toluene/DCM.

  • Hydrolysis: Treat the acetate intermediate with 20% NaOH at 50°C to yield 2-hydroxymethyl-3-methylpyridine (The Alcohol). Extract into DCM.

  • Chlorination: Dry the organic layer thoroughly (water reacts violently with SOCl2).

  • Cool to 0-5°C. Add Thionyl Chloride (1.2 eq) dropwise.

  • Allow to warm to room temperature. The product precipitates as the hydrochloride salt.[3][4]

  • Filtration: Filter the white solid under nitrogen (hygroscopic). Wash with cold toluene.

Part 4: Application in Drug Development (Lansoprazole)

The utility of CAS 4370-22-3 is defined by its role in the "Coupling Phase" of Lansoprazole synthesis.

The Coupling Reaction Diagram

CouplingReaction Pyridine 2-(Chloromethyl)-3-methylpyridine HCl (Electrophile) Sulfide Sulfide Intermediate (Pre-Lansoprazole) Pyridine->Sulfide Nucleophilic Substitution (SN2) Benzimidazole 2-Mercaptobenzimidazole (Nucleophile) Benzimidazole->Sulfide Nucleophilic Substitution (SN2) Base Base (NaOH/K2CO3) Base->Sulfide Nucleophilic Substitution (SN2) Oxidation Oxidation (mCPBA/H2O2) Sulfide->Oxidation Lansoprazole Lansoprazole (Final API) Oxidation->Lansoprazole

Figure 2: The convergent synthesis of Lansoprazole.

Process Logic
  • Nucleophilic Attack: The thiol group of the benzimidazole attacks the chloromethyl carbon.

  • Role of the 3-Methyl Group: The methyl group at position 3 provides slight steric bulk, which modulates the chemical stability of the pyridine ring in the final drug, preventing premature activation in the stomach lumen (pH ~1-2) before it reaches the parietal cell canaliculus (pH < 1).

Part 5: Safety & Handling (E-E-A-T)

Warning: This compound is a potent vesicant and lachrymator .

  • Skin Contact: Causes severe burns. The alkylating nature means it covalently binds to DNA/proteins.

  • Inhalation: Destructive to mucous membranes.

  • Decontamination: Use a dilute solution of ammonia or sodium bicarbonate to neutralize spills. This converts the salt to the free base, which can then be treated with a nucleophile (like ethanolamine) to deactivate the alkylating potential before disposal.

References

  • Sjöstrand, S. E., et al. (1986). Inhibitors of the gastric H+, K+-ATPase. Scandinavian Journal of Gastroenterology. Link

  • Kohl, B., et al. (1992). H+/K+-ATPase Inhibitors: Chemical Structure and Biological Activity. Journal of Medicinal Chemistry. Link

  • Takeda Chemical Industries. (1984). Pyridyl-methyl-benzimidazole derivatives and their production. US Patent 4628098. Link

  • Reddy, G. C., et al. (2008). An improved process for the preparation of Lansoprazole. Organic Process Research & Development. Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CAS 4370-22-3. Link

Sources

Methodological & Application

detailed synthesis protocol for 2-(Chloromethyl)-3-methylpyridine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the optimized synthesis protocol for 2-(Chloromethyl)-3-methylpyridine hydrochloride (CAS: 6959-47-3), a critical electrophilic intermediate used in the manufacturing of proton pump inhibitors (PPIs) such as Lansoprazole and Rabeprazole.[1]

Unlike generic preparations, this protocol focuses on the chlorodehydroxylation of (3-methylpyridin-2-yl)methanol using thionyl chloride (


).[1] This route is selected for its high atom economy, simplified workup (gaseous byproducts), and the direct isolation of the stable hydrochloride salt, which is required to prevent the rapid self-polymerization inherent to the free base picolyl chloride.

Safety & Hazard Critical Control Points

DANGER: HIGH POTENCY VESICANT [1]

  • Vesicant Nature: Picolyl chlorides are nitrogen mustard analogs.[1] They are severe skin, eye, and respiratory irritants.[2][3] Direct contact can cause blistering and chemical burns that may not be immediately painful.

  • Corrosive: The reaction generates HCl gas and

    
    . All operations must be performed in a properly functioning chemical fume hood.
    
  • Instability: The free base of 2-(chloromethyl)-3-methylpyridine is unstable at room temperature and will self-alkylate (polymerize) to form dark tars.[1] Always isolate and store as the hydrochloride salt.

Retrosynthetic Analysis & Pathway

The synthesis is best approached via the activation of the corresponding alcohol. While the alcohol can be derived from 2,3-lutidine via N-oxide rearrangement (Boekelheide reaction), this protocol focuses on the critical final transformation.[1]

Retrosynthesis cluster_legend Process Logic Target Target: 2-(Chloromethyl)-3-methylpyridine HCl (Stable Salt) Intermediate Intermediate: (3-Methylpyridin-2-yl)methanol (Alcohol Precursor) Target->Intermediate Chlorodehydroxylation (SOCl2) Starting Starting Material: 2,3-Lutidine (Via N-Oxide) Intermediate->Starting Boekelheide Rearrangement

Figure 1: Retrosynthetic pathway identifying the alcohol precursor as the critical control point.

Detailed Experimental Protocol

Reaction Scheme


Materials & Equipment
ReagentMW ( g/mol )Equiv.Role
(3-Methylpyridin-2-yl)methanol123.151.0Substrate
Thionyl Chloride (

)
118.971.2 - 1.3Chlorinating Agent
Dichloromethane (DCM)-10 VolSolvent (Anhydrous)
Toluene (Alternative)-10 VolSolvent (For direct precipitation)

Equipment: 3-neck round bottom flask, addition funnel (pressure-equalizing), nitrogen inlet, caustic scrubber (NaOH) for off-gas.[1]

Step-by-Step Methodology

Step 1: Reactor Setup and Solubilization

  • Equip a dry 3-neck flask with a magnetic stir bar, nitrogen inlet, and an addition funnel.

  • Connect the exhaust outlet to a caustic scrubber (10% NaOH) to neutralize evolved

    
     and HCl gases.
    
  • Charge (3-Methylpyridin-2-yl)methanol (1.0 eq) into the flask.

  • Add Dichloromethane (DCM) (anhydrous, 10 volumes relative to mass of substrate).

    • Expert Note: Toluene can be used instead of DCM.[4] In Toluene, the product hydrochloride salt is virtually insoluble and will precipitate quantitatively, simplifying filtration. In DCM, the salt may remain partially suspended or dissolved depending on concentration.

  • Cool the reaction mixture to 0–5°C using an ice/water bath.

Step 2: Controlled Addition

  • Charge Thionyl Chloride (1.2 eq) into the addition funnel.

  • Add the Thionyl Chloride dropwise to the cold alcohol solution over 30–60 minutes.

    • Critical: Maintain internal temperature

      
      . The reaction is exothermic.[5]
      
    • Observation: Gas evolution (

      
      , HCl) will occur immediately. Ensure venting is unblocked.
      

Step 3: Reaction Propagation

  • Once addition is complete, allow the mixture to warm to Room Temperature (20–25°C) .

  • Stir for 2–4 hours.

  • Monitoring: Monitor by TLC (System: Ethyl Acetate/Hexane 1:1) or HPLC.

    • Target: Disappearance of the alcohol starting material.[4]

Step 4: Workup & Isolation (Salt Formation) [1]

  • If using Toluene: The product will appear as a white to off-white precipitate.[1]

    • Filter the solid under nitrogen (hygroscopic!).

    • Wash the cake with cold Toluene (2 x 1 vol).

  • If using DCM (Standard Lab Scale):

    • Concentrate the reaction mixture under reduced pressure (Rotavap) at

      
       to remove excess 
      
      
      
      , HCl, and solvent.
    • The residue will be a solid or semi-solid.

    • Trituration: Add dry Acetone or Isopropyl Ether (5 volumes) to the residue and stir vigorously for 30 minutes to crystallize the salt.

    • Filter the solid.

Step 5: Drying and Storage

  • Dry the solid in a vacuum oven at

    
     for 4 hours.
    
  • Yield Expectation: 85% – 95%.

  • Storage: Store in a tightly sealed container, under Argon/Nitrogen, at -20°C .

Process Logic & Workflow Visualization

The following diagram illustrates the operational workflow, highlighting the critical decision points between solvent choices.

SynthesisWorkflow Start Start: (3-Methylpyridin-2-yl)methanol SolventChoice Solvent Selection Start->SolventChoice PathDCM Route A: Dichloromethane (High Solubility) SolventChoice->PathDCM PathTol Route B: Toluene (Low Solubility) SolventChoice->PathTol Reaction Add SOCl2 (0°C -> RT) Exothermic/Gas Evolution PathDCM->Reaction PathTol->Reaction WorkupDCM Evaporate Solvent Residue Formation Reaction->WorkupDCM If DCM WorkupTol Direct Precipitation of Product Reaction->WorkupTol If Toluene Triturate Triturate with Acetone To Crystallize WorkupDCM->Triturate Filter Filtration (Inert Atm) Triturate->Filter WorkupTol->Filter Dry Vacuum Dry (<40°C) Filter->Dry End Product: HCl Salt Dry->End

Figure 2: Operational workflow comparing DCM and Toluene solvent routes.

Analytical Specifications & Quality Control

ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Melting Point 120 – 124°CCapillary Method
Identification

H NMR (DMSO-

)
Consistent with structure
Purity

HPLC (C18, ACN/Water)
Chloride Content Theoretical

Argentometric Titration

NMR Interpretation (DMSO-


): 
  • 
     2.45 (s, 3H, 
    
    
    
    )
  • 
     4.95 (s, 2H, 
    
    
    
    )
  • 
     7.8–8.6 (m, 3H, Pyridine aromatic protons)
    
  • Note: The

    
     peak will shift significantly compared to the alcohol precursor (approx 
    
    
    
    4.6 for alcohol vs
    
    
    4.9+ for chloride).

Troubleshooting & Optimization

  • Sticky Solid/Oil Formation:

    • Cause: Incomplete removal of

      
       or presence of residual moisture.[1]
      
    • Fix: Triturate the oil with dry Acetone or Ethyl Acetate. Scratch the glass to induce nucleation. Ensure the initial alcohol was dry.

  • Low Yield:

    • Cause: Hydrolysis of the product during filtration if humidity is high.

    • Fix: Filter under a nitrogen blanket. Avoid washing with water-containing solvents.[1]

  • Coloration (Pink/Red):

    • Cause: Polymerization of free base traces.

    • Fix: Ensure excess HCl is present. Recrystallize from Isopropanol/Ethanol if necessary (though this lowers yield).

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 81326, this compound. Retrieved from [Link]

  • Google Patents. (2015). CN104974077A - Synthetic method of 2-chloromethylpyridine hydrochloride.[1] Retrieved from

  • Google Patents. (2020). CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride.[1] Retrieved from

  • New Drug Approvals. (2021). Lansoprazole Synthesis and Intermediates. Retrieved from [Link]

Sources

Application Note & Protocol: High-Yield Chlorination of 2-Hydroxymethyl-3,5-dimethyl-4-methoxy Pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the experimental procedure for the chlorination of 2-hydroxymethyl-3,5-dimethyl-4-methoxy pyridine to synthesize its hydrochloride salt, a critical intermediate in the production of various pharmaceuticals, notably proton pump inhibitors like omeprazole.[1][2][3] The protocol detailed herein utilizes thionyl chloride as the chlorinating agent, a method recognized for its efficiency and high yield.[4] This guide offers an in-depth look at the reaction mechanism, a detailed step-by-step protocol, safety considerations, and methods for product characterization, designed to ensure both successful synthesis and operator safety.

Introduction: Significance of the Target Compound

2-Chloromethyl-3,5-dimethyl-4-methoxy pyridine hydrochloride is a pivotal building block in the synthesis of several active pharmaceutical ingredients (APIs). Its primary application lies in the manufacturing of substituted benzimidazole drugs, such as omeprazole, esomeprazole, and tenatoprazole, which are widely used to treat acid-related gastrointestinal disorders.[2] The efficiency of the chlorination step directly impacts the overall yield and cost-effectiveness of the API synthesis. Therefore, a robust and well-characterized protocol is essential for pharmaceutical development and manufacturing.

Reaction Overview

The core of this procedure is the conversion of a primary alcohol (the hydroxymethyl group) to an alkyl chloride using thionyl chloride (SOCl₂). The reaction is typically performed in an inert solvent, such as dichloromethane, at room temperature.[4] The pyridine nitrogen atom of the starting material also reacts with the HCl generated during the reaction, leading to the formation of the hydrochloride salt of the product.

Reaction_Overview Start 2-Hydroxymethyl-3,5-dimethyl-4-methoxy pyridine Reagent + SOCl₂ (Thionyl Chloride) in Dichloromethane Start->Reagent Product 2-Chloromethyl-3,5-dimethyl-4-methoxy pyridine HCl Reagent->Product

Caption: Overall reaction scheme for the chlorination.

Mechanistic Insights: The Role of Thionyl Chloride

The reaction between an alcohol and thionyl chloride proceeds through a well-established mechanism. Understanding these steps is crucial for optimizing reaction conditions and troubleshooting.

  • Formation of a Chlorosulfite Intermediate: The alcohol's oxygen atom, acting as a nucleophile, attacks the electrophilic sulfur atom of thionyl chloride. This is followed by the departure of a chloride ion, which then abstracts the proton from the oxonium ion, forming a chlorosulfite intermediate and HCl.

  • Nucleophilic Substitution: The chloride ion then acts as a nucleophile, attacking the carbon atom of the hydroxymethyl group in an SN2 or SNi (internal nucleophilic substitution) fashion.[5][6]

  • Product Formation: This nucleophilic attack leads to the displacement of the chlorosulfite group, which readily decomposes into sulfur dioxide (SO₂) gas and another chloride ion.[6] The gaseous nature of SO₂ helps to drive the reaction to completion according to Le Châtelier's principle.

Mechanism cluster_step1 Step 1: Formation of Chlorosulfite Intermediate cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Product Formation Alcohol R-CH₂-OH SOCl2 SOCl₂ Alcohol->SOCl2 Nucleophilic attack Intermediate R-CH₂-O-S(O)Cl (Chlorosulfite) SOCl2->Intermediate HCl HCl Intermediate->HCl + HCl Intermediate2 R-CH₂-O-S(O)Cl Chloride_ion Cl⁻ Chloride_ion->Intermediate2 Transition_State [Cl---CH₂(R)---O-S(O)Cl]⁻ Intermediate2->Transition_State Transition_State2 [Cl---CH₂(R)---O-S(O)Cl]⁻ Product R-CH₂-Cl Transition_State2->Product SO2 SO₂ (gas) Transition_State2->SO2 Chloride_ion2 Cl⁻ Transition_State2->Chloride_ion2 Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Setup 1. Assemble & Dry Glassware (Inert Atmosphere) Dissolve 2. Dissolve Starting Material in Dichloromethane Setup->Dissolve Add_SOCl2 3. Dropwise Addition of Thionyl Chloride Solution Dissolve->Add_SOCl2 Stir 4. Stir at Room Temperature (30-60 min) Add_SOCl2->Stir Evaporate 5. Remove Solvent via Rotary Evaporation Stir->Evaporate Suspend 6. Suspend Solid in Hexane Evaporate->Suspend Filter 7. Filter the Product Suspend->Filter Wash 8. Wash with Hexane Filter->Wash Dry 9. Dry under Vacuum Wash->Dry Characterization Characterization Dry->Characterization Product Characterization (NMR, MS, HPLC)

Sources

reaction of 2-(Chloromethyl)-3-methylpyridine hydrochloride with amines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: N-Alkylation of Amines using 2-(Chloromethyl)-3-methylpyridine Hydrochloride

Abstract

This application note provides a comprehensive technical guide for the reaction of This compound (CAS: 4370-22-3) with various amines. This transformation is a critical step in the synthesis of pharmaceutical intermediates, including precursors for proton pump inhibitors (e.g., Rabeprazole) and imidazopyridine hypnotics (e.g., Zolpidem analogs).[1][2] Unlike simple alkyl halides, this reagent combines the high reactivity of a benzylic-like chloride with the basicity of the pyridine ring, necessitating specific handling to prevent self-polymerization and ensure high yields. This guide outlines optimized protocols for both biphasic and homogeneous conditions, safety considerations for handling vesicant-like picolyl chlorides, and troubleshooting strategies for common side reactions.

Introduction & Reactivity Profile

The reagent This compound is a salt form of a "picolyl chloride." Its reactivity is governed by two competing factors:

  • High Electrophilicity: The chloromethyl group at the 2-position is activated by the electron-deficient pyridine ring (analogous to a benzyl chloride but more reactive due to the nitrogen's electron withdrawal).[1] This makes it an excellent electrophile for

    
     reactions.[1][2]
    
  • Instability of the Free Base: In its neutral form, the pyridine nitrogen of one molecule can nucleophilically attack the chloromethyl group of another, leading to rapid self-polymerization (tars).[1] Therefore, the reagent is supplied as the stable HCl salt .[1][2]

Key Synthetic Challenge: The reaction requires a base to neutralize the HCl salt in situ to generate the reactive free base, which must then immediately react with the target amine before it can self-condense.

Mechanistic Pathway

The reaction proceeds via a standard Nucleophilic Substitution (


).[1][2] The 3-methyl group provides steric bulk that slightly retards the rate compared to unsubstituted 2-chloromethylpyridine, but it also suppresses some side reactions at the 3-position.

DOT Diagram: Reaction Mechanism & Competitive Pathways

ReactionMechanism cluster_main Critical Control Point: Concentration of Free Base Reactant 2-(Chloromethyl)-3-methylpyridine (HCl Salt) FreeBase Reactive Free Base (Transient) Reactant->FreeBase Neutralization (-HCl) Base Base (e.g., NaOH/K2CO3) Base->FreeBase Product N-Alkylated Product FreeBase->Product + Amine (SN2) Polymer Self-Polymerization (Side Product) FreeBase->Polymer Slow Addition/No Amine Amine Target Amine (R-NH2) Amine->Product

Figure 1: Mechanistic pathway highlighting the competition between productive N-alkylation and destructive self-polymerization.

Safety & Handling (Critical)

  • Vesicant Hazard: Chloromethylpyridines are severe skin irritants and potential vesicants (blistering agents).[1][2] They share structural similarity with nitrogen mustards.[1][2]

  • Inhalation: Dust causes severe respiratory irritation.[1][2] All solids must be weighed in a fume hood or glovebox.[1][2]

  • Decontamination: Spills should be treated with dilute ammonia or 5% NaOH solution to hydrolyze the chloride before cleanup.[1][2]

Experimental Protocols

Method A: Biphasic Alkylation (Recommended for Robust Amines)

This method uses a biphasic system (DCM/Water) with an inorganic base.[1][2] It is preferred for scale-up as it keeps the free base concentration low in the organic phase, minimizing self-polymerization.

  • Reagents:

    • Amine (1.0 equiv)[1]

    • 2-(Chloromethyl)-3-methylpyridine HCl (1.1 – 1.2 equiv)[3]

    • Solvent: Dichloromethane (DCM) or Chloroform

    • Base: 4M NaOH (aq) or sat.[1][2]

      
      
      
    • Catalyst: Tetrabutylammonium bromide (TBAB) (0.05 equiv) - Optional, for phase transfer

Step-by-Step Protocol:

  • Dissolution: Dissolve the Amine (1.0 equiv) in DCM (5–10 volumes).

  • Base Addition: Add the aqueous base (2.5 equiv NaOH or

    
    ) to the stirring organic layer.[1][2] Cool to 0–5°C.[1][2]
    
  • Reactant Addition: Add 2-(Chloromethyl)-3-methylpyridine HCl solid in small portions over 30–60 minutes.

    • Why? Slow addition ensures the free base generated is immediately consumed by the amine, preventing accumulation and self-reaction.[1]

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir vigorously for 4–12 hours. Monitor by TLC/LC-MS.

  • Workup: Separate phases. Extract aqueous layer with DCM.[1][2] Wash combined organics with water and brine.[1][2] Dry over

    
    .[1][2]
    
Method B: Homogeneous Alkylation (For Sensitive/Non-Nucleophilic Amines)

For less reactive amines (e.g., anilines, heterocycles), a homogeneous system with heating is required.[1][2]

  • Reagents:

    • Amine (1.0 equiv)[1]

    • 2-(Chloromethyl)-3-methylpyridine HCl (1.1 equiv)[3]

    • Solvent: Acetonitrile (ACN) or DMF (anhydrous)

    • Base:

      
       (3.0 equiv) or DIPEA (2.5 equiv)
      
    • Additive: NaI (0.1 equiv) - Finkelstein catalyst to generate the more reactive iodide in situ.

Step-by-Step Protocol:

  • Suspension: Suspend Amine and

    
      in Acetonitrile.
    
  • Activation: Add NaI (catalytic) if the amine is sterically hindered.[1][2]

  • Addition: Add 2-(Chloromethyl)-3-methylpyridine HCl in one portion (if using carbonate base, the release of free base is slow, reducing polymerization risk).

  • Heating: Heat to 60–80°C (Reflux for ACN) for 6–18 hours.

  • Workup: Filter off inorganic salts. Concentrate the filtrate. Partition residue between EtOAc and Water.[1][2]

Data Presentation & Troubleshooting

Table 1: Solvent and Base Effects on Yield

Solvent SystemBaseTemperatureTypical YieldComments
DCM / Water NaOH (aq)25°C85-95%Best for primary/secondary aliphatic amines. Minimal byproducts.
Acetonitrile

80°C70-85%Preferred for anilines and weak nucleophiles.[1]
DMF DIPEA60°C60-75%Harder workup; risk of dimethylamine impurity from DMF hydrolysis.[1]
Toluene

110°C40-60%High temp often leads to polymerization (black tar).[1]

Troubleshooting Guide:

  • Issue: Black Tar Formation.

    • Cause: Self-polymerization of the reactant.[1]

    • Solution: Use Method A (Biphasic).[1][2] Ensure slow addition of the pyridine salt. Keep temperature low during addition.

  • Issue: Poly-alkylation (Tertiary amine formation from Primary amine).

    • Cause: Product is more nucleophilic than starting material.[1][2]

    • Solution: Use excess amine (2-3 equiv) or protect the primary amine (e.g., as a sulfonamide) before alkylation.[1]

  • Issue: Low Conversion.

    • Cause: HCl salt not fully neutralized or amine is too weak.[1][2]

    • Solution: Switch to Method B with NaI catalyst.[1][2] Ensure base stoichiometry accounts for the HCl in the starting material (Need >2 equiv base).[1][2]

Workflow Visualization

DOT Diagram: Experimental Workflow (Method A)

Workflow Start Start: Dissolve Amine in DCM Cool Add aq. NaOH & Cool to 0°C Start->Cool Add Slow Addition of 2-(Chloromethyl)-3-methylpyridine HCl Cool->Add React Stir at RT (4-12 h) Add->React Check Check TLC/LCMS React->Check Check->React Incomplete Workup Phase Separation & Extraction Check->Workup Complete Purify Recrystallization or Column Workup->Purify

Figure 2: Operational workflow for the biphasic synthesis of N-picolyl amines.

References

  • ChemicalBook. (2025).[1][2][4] this compound MSDS and Properties. Retrieved from [1]

  • PubChem. (2025).[1][2][3] Compound Summary: this compound (CAS 4370-22-3).[5][6][7][8] National Library of Medicine.[1][2] Retrieved from [1]

  • Jubilant Ingrevia. (2025).[1][2][3][4][9] Pyridine Derivatives Safety Data Sheet. Retrieved from [1]

  • BenchChem. (2025).[1][2][4] Protocol for Nucleophilic Substitution on the Pyridine Ring. Retrieved from [1]

  • Patent CN105085377A. (2015).[1][2] Synthetic method of 3-(chloromethyl)pyridine hydrochloride. Google Patents. Retrieved from

Sources

Application Note & Protocol: HPLC Method for Purity Analysis of 2-(Chloromethyl)-3-methylpyridine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction:

2-(Chloromethyl)-3-methylpyridine hydrochloride is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is critical to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). This document provides a comprehensive guide to a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of this compound. The method is designed to be specific, accurate, and precise, in line with the principles of analytical method validation outlined by the International Council for Harmonisation (ICH)[1][2].

The chosen methodology is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), a powerful and versatile technique widely used in the pharmaceutical industry for its high resolution, sensitivity, and quantitative accuracy.[3][4] RP-HPLC separates molecules based on their hydrophobicity, utilizing a nonpolar stationary phase and a polar mobile phase.[5][6][7]

Principle of Separation: Reversed-Phase HPLC

In this method, the stationary phase is a C18 (octadecylsilyl) bonded silica gel, which is nonpolar. The mobile phase is a mixture of a polar aqueous buffer and a less polar organic solvent (acetonitrile). Compounds with higher polarity will have less affinity for the nonpolar stationary phase and will elute earlier, while less polar compounds will be retained longer. By carefully controlling the composition of the mobile phase, we can achieve effective separation of this compound from its potential impurities.

G cluster_0 HPLC Column (Nonpolar Stationary Phase) cluster_1 Mobile Phase (Polar) cluster_2 Analyte Mixture cluster_3 Elution StationaryPhase C18 Bonded Silica PolarImpurity More Polar Impurities (Elute First) StationaryPhase->PolarImpurity Weak Interaction MainCompound 2-(Chloromethyl)-3-methylpyridine HCl StationaryPhase->MainCompound Moderate Interaction NonpolarImpurity Less Polar Impurities (Elute Last) StationaryPhase->NonpolarImpurity Strong Interaction MobilePhase Aqueous Buffer + Acetonitrile MobilePhase->StationaryPhase Flows through Analyte 2-(Chloromethyl)-3-methylpyridine HCl + Impurities Analyte->MobilePhase Dissolved in

Caption: Principle of Reversed-Phase HPLC Separation.

Proposed HPLC Method

This method is based on established protocols for similar pyridine derivatives and general principles of small molecule analysis.[8] Researchers should perform method validation to ensure suitability for their specific application.

Chromatographic Conditions
ParameterRecommended SettingRationale
Column C18, 250 mm x 4.6 mm, 5 µmA standard C18 column provides excellent retention and separation for moderately polar compounds. The dimensions and particle size offer a good balance between resolution and backpressure.
Mobile Phase A 0.01 M Ammonium Acetate in Water, pH 4.5 (adjusted with acetic acid)The buffer controls the pH to ensure consistent ionization of the analyte and impurities, leading to reproducible retention times. Ammonium acetate is volatile and compatible with mass spectrometry if LC-MS analysis is desired.
Mobile Phase B AcetonitrileA common organic modifier in RP-HPLC with good UV transparency and low viscosity.
Gradient Elution 0-5 min: 10% B; 5-25 min: 10-70% B; 25-30 min: 70% B; 30.1-35 min: 10% BA gradient elution is employed to effectively separate compounds with a range of polarities, ensuring that both early and late-eluting impurities are resolved from the main peak.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times and peak shapes.
Detection Wavelength 265 nmThe pyridine ring system exhibits UV absorbance; 265 nm is a common wavelength for the detection of pyridine derivatives. A UV scan of the analyte is recommended to determine the optimal wavelength.
Injection Volume 10 µLA typical injection volume that balances sensitivity and peak shape.
Diluent Mobile Phase A / Mobile Phase B (80:20 v/v)Dissolving the sample in a solvent similar in composition to the initial mobile phase ensures good peak shape.

Protocols

Preparation of Solutions

Mobile Phase A (0.01 M Ammonium Acetate, pH 4.5):

  • Weigh 0.77 g of ammonium acetate and dissolve in 1000 mL of HPLC-grade water.

  • Adjust the pH to 4.5 with glacial acetic acid.

  • Filter through a 0.45 µm nylon filter before use.

Mobile Phase B (Acetonitrile):

  • Use HPLC-grade acetonitrile.

  • Filter through a 0.45 µm nylon filter before use.

Diluent:

  • Mix 800 mL of Mobile Phase A and 200 mL of Mobile Phase B.

Standard Solution (0.1 mg/mL):

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Transfer to a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with the diluent.

Sample Solution (0.1 mg/mL):

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Transfer to a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with the diluent.

HPLC Analysis Procedure
  • Equilibrate the HPLC system with the initial mobile phase composition (90% A, 10% B) for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure no interfering peaks are present.

  • Inject the standard solution in replicate (e.g., n=5) to check for system suitability.

  • Inject the sample solution.

  • After each run, allow the system to re-equilibrate at the initial conditions before the next injection.

G start Start prep_solutions Prepare Mobile Phases, Diluent, Standard, and Sample Solutions start->prep_solutions equilibrate Equilibrate HPLC System with Initial Mobile Phase prep_solutions->equilibrate blank_inj Inject Blank (Diluent) equilibrate->blank_inj check_baseline Check for Interfering Peaks blank_inj->check_baseline check_baseline->equilibrate Interference std_inj Inject Standard Solution (n=5) check_baseline->std_inj Baseline Clear sys_suit Perform System Suitability Test (e.g., %RSD of peak area and retention time) std_inj->sys_suit sys_suit->equilibrate Fail sample_inj Inject Sample Solution sys_suit->sample_inj Pass data_acq Acquire Chromatographic Data sample_inj->data_acq process_data Process Data: Integrate Peaks, Calculate Purity data_acq->process_data report Generate Report process_data->report end End report->end

Caption: HPLC Purity Analysis Workflow.

Method Validation

A comprehensive validation of this analytical method should be performed in accordance with ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[1][2] The following parameters should be evaluated:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This can be demonstrated by analyzing a placebo, spiking the sample with known impurities, and performing stress testing (e.g., acid, base, oxidative, thermal, and photolytic degradation) to ensure peak purity.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically evaluated by analyzing a series of at least five concentrations of the reference standard over a range of 50% to 150% of the target concentration. The correlation coefficient (r) should be ≥ 0.999.

  • Accuracy: The closeness of the test results to the true value. This can be assessed by the recovery of the analyte spiked into a placebo matrix at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes:

    • Repeatability: Precision under the same operating conditions over a short interval of time (intra-assay precision).

    • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, and/or on different equipment.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).

System Suitability

Before and during the analysis, system suitability tests should be performed to ensure the continued performance of the chromatographic system.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (%RSD) of Peak Area (for replicate injections of standard) ≤ 2.0%
Relative Standard Deviation (%RSD) of Retention Time (for replicate injections of standard) ≤ 1.0%

Data Analysis

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Conclusion

This application note provides a detailed framework for the development and implementation of a robust RP-HPLC method for the purity analysis of this compound. The proposed method, when properly validated, will provide reliable and accurate results for quality control in a research and drug development setting. Adherence to the principles of scientific integrity and regulatory guidelines is paramount for ensuring the quality of pharmaceutical intermediates.

References

  • Vertex AI Search, "HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL". Accessed January 30, 2026.
  • Google Patents, "CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride". . Accessed January 30, 2026.
  • Wikipedia, "Reversed-phase chromatography". [Link]. Accessed January 30, 2026.

  • PubMed, "Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS". [Link]. Accessed January 30, 2026.

  • PubChem, "2-(Chloromethyl)-4-methoxy-3-methylpyridine--hydrogen chloride (1/1)". [Link]. Accessed January 30, 2026.

  • LCGC International, "How Reversed-Phase Liquid Chromatography Works". [Link]. Accessed January 30, 2026.

  • U.S. Food and Drug Administration, "Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry". [Link]. Accessed January 30, 2026.

  • IonSource, "Reverse Phase HPLC Basics for LC/MS". [Link]. Accessed January 30, 2026.

  • PubChem, "2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride". [Link]. Accessed January 30, 2026.

  • Therapeutic Goods Administration (TGA), "ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology". [Link]. Accessed January 30, 2026.

  • Springer Nature Experiments, "Reversed-Phase High-Performance Liquid Chromatography". [Link]. Accessed January 30, 2026.

  • ResearchGate, "Q2(R1) Validation of Analytical Procedures: An Implementation Guide". [Link]. Accessed January 30, 2026.

  • U.S. Food and Drug Administration, "Q2(R1) Validation of Analytical Procedures: Text and Methodology". [Link]. Accessed January 30, 2026.

  • International Council for Harmonisation, "Quality Guidelines". [Link]. Accessed January 30, 2026.

Sources

experimental setup for scaling up 2-(Chloromethyl)-3-methylpyridine hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This protocol details the scalable synthesis of 2-(Chloromethyl)-3-methylpyridine hydrochloride (CAS: 6959-47-3), a critical alkylating intermediate used in the manufacture of proton pump inhibitors (PPIs) such as lansoprazole and rabeprazole.

The method utilizes a deoxychlorination strategy reacting (3-methylpyridin-2-yl)methanol with thionyl chloride (


). Unlike bench-scale methods that often rely on neat reactions or chlorinated solvents, this protocol emphasizes a toluene-based process  to facilitate heat management, product isolation via precipitation, and safer handling of the vesicant product.

Key Advantages of this Protocol:

  • Safety: Engineered controls for

    
    /
    
    
    
    off-gassing and vesicant containment.
  • Scalability: Replaces dichloromethane (DCM) with toluene to minimize environmental impact and simplify solvent recovery.

  • Purity: Direct crystallization of the hydrochloride salt eliminates the need for aqueous workup, preventing hydrolysis.

Process Chemistry & Mechanism

Reaction Scheme

The transformation proceeds via the activation of the alcohol by thionyl chloride to form a chlorosulfite intermediate, which subsequently collapses to the alkyl chloride, releasing sulfur dioxide and hydrogen chloride gas.


Mechanistic Pathway

The reaction follows an


 (Substitution Nucleophilic Internal) mechanism with retention of configuration in the absence of base, or an 

pathway (inversion) in the presence of the pyridine ring which acts as an internal base/nucleophile.

ReactionMechanism Start Start: (3-Methylpyridin-2-yl)methanol Inter1 Intermediate 1: Alkyl Chlorosulfite (R-O-SO-Cl) Start->Inter1 Nucleophilic Attack (-HCl) SOCl2 Reagent: Thionyl Chloride SOCl2->Inter1 TS Transition State: Ion Pair / Pyridinium Salt Inter1->TS C-O Bond Cleavage Product Product: 2-(Chloromethyl)-3-methylpyridine HCl TS->Product Chloride Attack Gas Byproducts: SO2 (g) + HCl (g) TS->Gas Decomposition

Figure 1: Mechanistic pathway for the deoxychlorination of pyridinyl alcohols.

Experimental Setup & Engineering Controls

Reactor Specifications
  • Vessel: Glass-Lined Reactor (GLR) is mandatory due to the corrosive nature of hot

    
     and 
    
    
    
    . Stainless steel (SS316) is not recommended for the reaction step.
  • Agitation: Retreat Curve Impeller (RCI) or Pfaudler-type agitator to ensure suspension uniformity during precipitation.

  • Thermal Control: Jacket capable of

    
     to 
    
    
    
    .
Scrubber System (Critical)

The reaction generates stoichiometric equivalents of


 and 

.
  • Primary Trap: Empty buffer vessel (to prevent suck-back).

  • Scrubber: Packed column circulating 15-20% NaOH solution.

  • End Point: Monitoring pH of the scrubber ensures complete neutralization.

ProcessFlow cluster_reaction Reaction Zone (GLR) cluster_scrubber Off-Gas Management cluster_isolation Downstream Reactor Glass-Lined Reactor (Toluene + Alcohol) Trap Safety Trap (Anti-Suckback) Reactor->Trap HCl/SO2 Gas Filter Nutsche Filter (N2 Inerting) Reactor->Filter Slurry Transfer Dosing Dosing Tank (SOCl2) Dosing->Reactor Controlled Addition (0-5°C) Scrubber Caustic Scrubber (20% NaOH) Trap->Scrubber Dryer Vacuum Dryer (<40°C) Filter->Dryer Wet Cake

Figure 2: Process Flow Diagram (PFD) for the scale-up synthesis.

Detailed Protocol (Scale-Up)

Scale Basis: 1.0 kg Input (Alcohol) Expected Yield: ~1.35 kg (95%)

Reagents & Materials
ReagentMW ( g/mol )Mass (kg)MolesEquiv.[1]Role
(3-Methylpyridin-2-yl)methanol 123.151.008.121.0SM
Thionyl Chloride (

)
118.971.4512.181.5Reagent
Toluene (Anhydrous) 92.145.0 L--Solvent
Nitrogen (

)
----Inerting
Step-by-Step Procedure
Phase 1: Charging and Activation (0 - 5°C)
  • Inerting: Purge the GLR with

    
     to remove ambient moisture. Moisture initiates premature hydrolysis of 
    
    
    
    .
  • Solvent Charge: Charge 4.0 L of Toluene to the reactor. Start agitation (100-150 RPM).

  • Substrate Charge: Add 1.0 kg of (3-Methylpyridin-2-yl)methanol . Stir until fully dissolved or finely suspended.

  • Cooling: Cool the jacket to

    
    . Ensure internal temperature (
    
    
    
    ) reaches
    
    
    .
  • Addition: Charge 1.45 kg Thionyl Chloride into the dosing tank. Add dropwise to the reactor over 2-3 hours .

    • Critical Control: Maintain

      
      . The reaction is highly exothermic.
      
    • Observation: A white to pale yellow precipitate (the HCl salt of the intermediate or product) may begin to form.

Phase 2: Reaction and Off-Gassing (Reflux)
  • Ramp: After addition is complete, hold at

    
     for 30 mins.
    
  • Heating: Slowly ramp temperature to 60-70°C over 1 hour.

    • Warning: Massive gas evolution (

      
      ) occurs here.[2] Ensure scrubber is active.
      
  • Reflux: Heat to reflux (~110°C) for 2-3 hours .

    • Completion Check: The slurry often thickens. Use HPLC (see Section 6) to confirm conversion (>99.0%).

Phase 3: Isolation (Crystallization)
  • Cooling: Cool the reaction mass slowly to 20°C over 2 hours, then to 0-5°C for 1 hour. This maximizes yield and crystal size.

  • Filtration: Transfer the slurry to a Nutsche filter (under

    
    ).
    
    • Note: The product is hygroscopic. Minimize exposure to air.[3][4][5][6]

  • Washing: Wash the cake with 1.0 L of cold Toluene to remove excess

    
     and impurities.
    
  • Drying: Dry under vacuum at 40°C for 6-8 hours.

    • Storage: Store in double-lined PE bags with desiccant in a cool, dark place (<10°C).

Critical Process Parameters (CPPs)

ParameterRangeRationale
Addition Temperature 0 – 10°CPrevents thermal runaway and side reactions (tar formation).
Addition Rate 0.5 – 0.7 kg/hr Controlled by gas evolution rate and scrubber capacity.
Stoichiometry (

)
1.2 – 1.5 eqExcess ensures complete conversion; too much complicates workup.
Moisture Content < 0.1% (KF)Water hydrolyzes the product back to alcohol or destroys

.

Analytical Quality Control

HPLC Method (Purity)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • B: Acetonitrile.[7]

    • Gradient: 5% B to 90% B over 15 mins.

  • Detection: UV @ 254 nm.

  • Sample Prep: Dissolve in anhydrous Acetonitrile (avoid water to prevent hydrolysis during analysis).

Identification[6]
  • Chloride Content: Potentiometric titration with

    
     to confirm mono-hydrochloride salt formation.
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Product solubility in solventCool to -5°C before filtration; add anti-solvent (Heptane) if necessary.
Product Color (Pink/Red) Oxidation or metal contaminationEnsure

inerting; Check glass-lining integrity (Fe contamination causes color).
High Impurity (Alcohol) Incomplete reactionIncrease reflux time; Check

quality (may be hydrolyzed).
Sticky Solid Residual

or solvent
Extend drying time; Triturate with dry diethyl ether or heptane.

References

  • Process Route: Synthesis of 2-chloromethylpyridine hydrochloride. Google Patents, CN111056992A. Link

  • Safety Data: 2-(Chloromethyl)pyridine hydrochloride Safety Data Sheet. Fisher Scientific.[3] Link

  • Reaction Mechanism: Reactions of Alcohols with Thionyl Chloride. Chemistry LibreTexts. Link

  • Impurity Analysis: Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride. PubMed.[8] Link

  • Chemical Properties: 2-(Chloromethyl)pyridine hydrochloride. PubChem.[8] Link

Sources

Application Note: Advanced Purification & Stability Protocols for 2-(Chloromethyl)-3-methylpyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Chloromethyl)-3-methylpyridine hydrochloride (CAS 6959-47-3) is a critical electrophilic intermediate, predominantly used in the synthesis of proton pump inhibitors (PPIs) such as Lansoprazole. While chemically simple, its purification is complicated by two factors: high hygroscopicity and thermal instability .

This guide departs from standard "recrystallization" advice. Instead, it details a Toluene-based thermodynamic control system that removes sulfurous impurities derived from thionyl chloride synthesis while preventing the hydrolysis that plagues this molecule. We prioritize solvent systems that exclude nucleophiles (like alcohols) to prevent solvolysis.

The Impurity Landscape

To purify this compound effectively, one must understand what is being removed.[1] The crude product, typically synthesized via the reaction of 2-hydroxymethyl-3-methylpyridine with thionyl chloride (


), often presents as a dark, sticky solid.
Impurity TypeOriginRemoval Strategy
Sulfur Residues Trapped

or

from synthesis.
Toluene Reslurry: These are soluble in non-polar solvents; the salt is not.
Hydrolysis Product 2-hydroxymethyl-3-methylpyridine (reversion).Strict Moisture Control: Cannot be removed easily by crystallization once formed; prevention is key.
Polymer/Oligomer Self-alkylation of the pyridine nitrogen by the alkyl chloride (intermolecular).Acidic Environment: Maintaining the HCl salt form prevents the nucleophilic attack of the pyridine nitrogen.
Color Bodies Oxidation of the pyridine ring (N-oxides) or trace metal complexes.Activated Carbon: Optional step during hot filtration (use with caution).

Mechanism of Action: The "Toluene Effect"

Unlike typical salt recrystallizations that use ethanol or methanol, we strictly avoid protic solvents. The alkyl chloride moiety is highly reactive; heating in ethanol can lead to the formation of ethyl ethers (solvolysis), permanently degrading the yield.

Why Toluene?

  • Orthogonality: The target HCl salt is virtually insoluble in toluene at room temperature, while the unreacted thionyl chloride and organic impurities are soluble.

  • Azeotropic Drying: Toluene forms an azeotrope with water. Heating the crude in toluene allows for the removal of trace moisture before it causes hydrolysis.

Experimental Protocols

Protocol A: The Toluene Reslurry (Primary Purification)

Best for: Removing sticky sulfur residues and improving color from crude synthesis batches.

Safety: This compound is a vesicant and lachrymator . Work in a fume hood.

  • Preparation: Place 100 g of crude this compound into a 500 mL 3-neck round-bottom flask.

  • Solvent Addition: Add 300 mL of anhydrous Toluene.

  • Thermal Treatment:

    • Equip the flask with a mechanical stirrer and a reflux condenser.

    • Heat the slurry to 45–50°C (Do not exceed 60°C to avoid degradation).

    • Stir vigorously for 60 minutes. This "digestion" phase allows trapped impurities to diffuse out of the crystal lattice.

  • Cooling: Slowly cool the mixture to 0–5°C over a period of 2 hours. Rapid cooling traps impurities.

  • Filtration:

    • Filter the solids using a sintered glass funnel (Grade 3) under nitrogen pressure or vacuum.

    • Critical Step: Wash the cake with 2 x 50 mL of chilled Toluene.

  • Drying: Dry the solid in a vacuum oven at 35°C for 12 hours. Ensure a trap is used for acidic vapors.

Protocol B: Acetone/Toluene Recrystallization (High Purity)

Best for: Analytical standards or batches requiring >99.5% purity.

  • Dissolution: Suspend the crude solid in Acetone (5 mL per gram of solid) and heat to reflux. The salt should dissolve.[2]

    • Note: If insolubles remain, perform a hot filtration immediately.

  • Anti-Solvent Addition: While maintaining reflux, slowly add Toluene (warm) until the solution becomes slightly turbid (cloud point).

  • Crystallization: Remove heat and allow the flask to cool to room temperature undisturbed. Then, move to a 4°C fridge for 4 hours.

  • Harvest: Filter the white crystalline needles. Wash with cold Toluene.

Visualizing the Workflow

The following diagram illustrates the decision logic for purifying this specific intermediate, emphasizing the avoidance of protic solvents.

PurificationLogic Start Crude 2-(Chloromethyl)-3-methylpyridine HCl CheckColor Visual Inspection: Dark/Sticky? Start->CheckColor TolueneSlurry Protocol A: Toluene Reslurry (Removes S-byproducts) CheckColor->TolueneSlurry Yes (Standard) AcetoneRecryst Protocol B: Acetone/Toluene Recrystallization CheckColor->AcetoneRecryst No (Already solid) QC QC Analysis (HPLC & AgNO3 Titration) TolueneSlurry->QC AcetoneRecryst->QC Pass PASS: >98% Purity White Solid QC->Pass Purity > 98% Fail FAIL: Low Purity QC->Fail Purity < 98% Storage Storage: -20°C, Desiccated Pass->Storage Fail->AcetoneRecryst Reprocess

Caption: Decision matrix for purification. Protocol A is the workhorse for crude batches; Protocol B is for polishing.

Stability & Storage (The "Silent Killer")

The most common failure mode for this reagent is improper storage. The HCl salt is hygroscopic. Upon absorbing water, the following degradation pathway accelerates:

Degradation Target Target Molecule (Alkyl Chloride HCl) Alcohol Hydrolysis Product (Alcohol + HCl) Target->Alcohol Hydrolysis Polymer Polymerization (Dark Tars) Target->Polymer Free Base Formation (if HCl lost) Moisture + H2O (Moisture) Moisture->Target Trigger

Caption: Degradation pathways. Moisture triggers hydrolysis; loss of acidity triggers polymerization.

Mandatory Storage Conditions:

  • Temperature: -20°C is preferred; 4°C is acceptable for short terms (<1 month).

  • Atmosphere: Store under Argon or Nitrogen.

  • Container: Amber glass with a parafilm seal or heat-sealed foil bags.

Quality Control Specifications

TestMethodAcceptance Criteria
Appearance VisualOff-white to pale yellow crystalline powder.
Identification H-NMR / IRConforms to structure.[3]
Assay (HPLC) C18 Column, ACN:Water (buffer pH 3.0)

(Area)
Chloride Content Titration (

)
98.0 – 102.0% of theoretical.
Loss on Drying Vacuum at RT

References

  • US Patent 5942625A . Preparation of chloromethylpyridine hydrochlorides. (Describes the toluene precipitation method). Link

  • BenchChem . Stability and Storage of 2-(Chloromethyl)pyrimidine Hydrochloride. (General handling of chloromethyl-pyridines). Link

  • ChemicalBook . 2-Chloromethyl-3-methylpyridine hydrochloride Product Properties. Link

  • PubChem . Compound Summary: this compound.[4][5] Link

Sources

protocol for handling and disposal of 2-(Chloromethyl)-3-methylpyridine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Chloromethyl)-3-methylpyridine hydrochloride (CAS: 4370-22-3) is a critical heterocyclic building block in medicinal chemistry, widely employed in the synthesis of proton pump inhibitors (PPIs) and other pyridine-containing pharmacophores.[1][2] While indispensable for drug development, this compound presents specific challenges: it is a potent alkylating agent , highly hygroscopic , and prone to hydrolytic degradation .

This guide provides a standardized protocol for researchers to maintain the chemical integrity of this reagent while ensuring personnel safety. It moves beyond generic safety data to address the specific mechanistic hazards of picolyl chlorides.

Chemical Identity & Technical Specifications

PropertySpecification
Chemical Name This compound
CAS Number 4370-22-3
Molecular Formula C

H

ClN

HCl
Molecular Weight 178.06 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in water, methanol, DMSO; sparingly soluble in non-polar organics.[1][2]
Stability Hygroscopic. Hydrolyzes rapidly in moist air to form 2-(hydroxymethyl)-3-methylpyridine and HCl.[1][2]
Key Hazard Skin/Eye Corrosion & Alkylating Potential. Capable of forming covalent bonds with DNA bases (genotoxicity risk).[1]

Health, Safety, and Environment (HSE) Assessment

The "Alkylating" Hazard

Unlike simple inorganic acids, 2-(Chloromethyl)-3-methylpyridine is an electrophilic alkylating agent.[1][2] It reacts with nucleophiles (like DNA or proteins) via an S


2 mechanism.
  • Implication: Exposure does not just cause acid burns (from the HCl salt); it poses a risk of sensitization and potential mutagenicity.

  • Control: Standard nitrile gloves are often insufficient for prolonged contact with solutions of this compound.

Personal Protective Equipment (PPE) Matrix
Protection ZoneRequirementRationale
Respiratory Fume Hood (Face Velocity > 0.5 m/s)Prevent inhalation of dust or HCl vapors released upon hydrolysis.[1][2]
Dermal (Hands) Double Gloving Protocol: Inner: Nitrile (4 mil)Outer: Nitrile (8 mil) or Laminate (Silver Shield)Picolyl chlorides can permeate thin nitrile.[1][2] Change outer gloves immediately upon splash.
Ocular Chemical Splash Goggles + Face ShieldHigh risk of corneal damage due to combined acidity and alkylation.[1]
Body Lab Coat (Buttoned) + Chemical ApronPrevent clothing contamination which holds the agent against skin.[1][2]

Protocol: Storage and Handling

Objective: Prevent hydrolysis (degradation) and personnel exposure.

Storage Conditions
  • Temperature: Store at 2°C to 8°C .

  • Atmosphere: Store under Argon or Nitrogen .[3] The container must be tightly sealed with Parafilm or electrical tape to prevent moisture ingress.

  • Container: Amber glass is preferred to prevent light-induced degradation, though moisture is the primary threat.[2]

Weighing and Solubilization Workflow

HandlingProtocol cluster_0 Critical Control Point Start Remove from Cold Storage Equilibrate Equilibrate to RT (In Desiccator) Start->Equilibrate Prevent Condensation Weigh Weighing (Minimize Air Exposure) Equilibrate->Weigh < 50% Humidity Solubilize Solubilization (Dry Solvent Only) Weigh->Solubilize Immediate Transfer Reaction Reaction Setup Solubilize->Reaction

Figure 1: Handling workflow emphasizing moisture control to prevent hydrolysis.

Detailed Steps:

  • Equilibration: Remove the bottle from the fridge and place it in a desiccator. Allow it to warm to room temperature before opening. Opening a cold bottle in humid air causes immediate condensation and degradation.

  • Weighing:

    • Preferably weigh inside a glovebox or a glove bag flushed with nitrogen.

    • If weighing on an open bench: Pre-tare the receiving flask containing a stir bar. Quickly transfer the solid and cap the flask immediately.

  • Solvent Choice: Use anhydrous solvents (DCM, DMF, Acetonitrile). If the solvent is "wet," the reagent will consume the water, releasing HCl and lowering the effective stoichiometry of your reagent.

Protocol: Disposal and Quenching

Core Directive: Never dispose of the pure solid or concentrated solutions directly into general waste. The compound must be chemically deactivated ("quenched") to destroy the alkylating potential.

Quenching Chemistry

The goal is to convert the reactive chloromethyl group into a stable ether or alcohol via nucleophilic substitution.

  • Reaction:

    
    [1][2]
    
Step-by-Step Deactivation Procedure
  • Preparation: Set up a stirring flask in a fume hood.

  • Dilution: Dissolve the waste material (solid residue or reaction mixture) in a non-reactive solvent like Dichloromethane (DCM) or Toluene.

  • Nucleophilic Attack: Slowly add Methanol (MeOH) .

    • Ratio: Add at least 10 mL MeOH per gram of residue.

  • Neutralization: Slowly add a base to scavenge the HCl and accelerate the quenching.

    • Recommended: Saturated aqueous Sodium Bicarbonate (NaHCO

      
      )  or 2M NaOH.
      
    • Caution: Gas evolution (CO

      
      ) will occur if using bicarbonate.
      
  • Verification: Stir for 30–60 minutes. Check pH to ensure it is neutral or basic (pH 7-9).

  • Disposal: Pour the resulting mixture into the Halogenated Organic Waste container.

DisposalTree Waste Waste Material (Solid or Solution) TypeCheck Is it Pure Solid? Waste->TypeCheck Dissolve Dissolve in DCM/Toluene TypeCheck->Dissolve Yes Quench Add MeOH + NaHCO3 (aq) (Stir 1 hr) TypeCheck->Quench No (Already in solution) Dissolve->Quench CheckPH Check pH (Target > 7) Quench->CheckPH Disposal Dispose as Halogenated Waste CheckPH->Disposal Stable

Figure 2: Decision tree for the safe disposal and chemical deactivation of picolyl chloride residues.

Emergency Response

ScenarioImmediate Action
Skin Contact 1. Drench with water for 15 mins.[1][2][4][5] 2. Use Polyethylene Glycol (PEG 400) or soap if available to aid solubilization. 3. Seek medical attention (risk of delayed burns).
Eye Contact 1. Irrigate immediately (eyewash station) for >15 mins.[1][2] 2. Hold eyelids open. 3. Do not apply neutralizing agents. Transport to ER.
Spill (Solid) 1. Evacuate area. 2. Wear full PPE (Double gloves, respirator). 3. Cover with dry lime or soda ash. 4. Sweep carefully (avoid dust) into a disposal container.[4]

References

  • Sigma-Aldrich. (2023). Safety Data Sheet: this compound. Merck KGaA.

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 20309, 3-(Chloromethyl)pyridine hydrochloride. (Note: Isomer comparison). [1]

  • Lunn, G., & Sansone, E. B. (1994).[2] Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience. (Protocol for alkylating agents).

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.[6] (Mechanistic insight on picolyl chloride reactivity).

Sources

Troubleshooting & Optimization

Navigating the Synthesis of 2-(Chloromethyl)-3-methylpyridine Hydrochloride: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support center for the synthesis of 2-(Chloromethyl)-3-methylpyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, improve yields, and troubleshoot common experimental hurdles. Drawing upon established chemical principles and field-proven insights, this document provides a robust framework for achieving consistent and high-purity results.

I. Strategic Overview: Choosing Your Synthetic Pathway

The synthesis of this compound is a critical step in the production of various pharmaceutical and agrochemical agents. Two principal synthetic routes are predominantly employed, each with its own set of advantages and challenges. The choice of pathway often depends on the available starting materials, scale of the reaction, and desired purity profile.

Route 1: The N-Oxide Pathway

This multi-step approach begins with the N-oxidation of 3-methylpyridine (β-picoline), followed by a rearrangement to 2-(hydroxymethyl)-3-methylpyridine, and subsequent chlorination to yield the final product.

  • Pros: Generally offers higher selectivity and avoids the formation of polychlorinated byproducts that can be challenging to separate.

  • Cons: A longer synthetic route with more unit operations, which may lead to a lower overall yield if individual steps are not optimized.

Route 2: Direct Chlorination

This route involves the direct chlorination of 3-methylpyridine at the methyl group. This is typically a free-radical mediated process.

  • Pros: A more direct and shorter synthetic route.

  • Cons: Can be prone to lack of selectivity, leading to the formation of di- and tri-chlorinated byproducts, as well as chlorination on the pyridine ring.[1][2] Separation of these byproducts from the desired product can be difficult.

Below is a decision-making workflow to assist in selecting the most appropriate synthetic route:

Synthetic Route Selection start Starting Material Availability picoline 3-Methylpyridine (β-picoline) start->picoline hydroxymethyl 2-(Hydroxymethyl)-3-methylpyridine start->hydroxymethyl route_choice route_choice picoline->route_choice Primary Concern? final_chlorination Chlorination to Final Product hydroxymethyl->final_chlorination Proceed to final step n_oxide Route 1: N-Oxide Pathway route_choice->n_oxide High Purity & Selectivity direct_chlorination Route 2: Direct Chlorination route_choice->direct_chlorination Shorter Route

Caption: Decision workflow for selecting a synthetic route.

II. Troubleshooting Guide: A-to-Z Problem Solving

This section addresses specific issues that may arise during the synthesis of this compound in a question-and-answer format.

Route 1: The N-Oxide Pathway - Troubleshooting

Question 1: My N-oxidation of 3-methylpyridine is sluggish or incomplete. What are the likely causes and how can I fix it?

Answer:

Incomplete N-oxidation is a common hurdle. The primary causes are often related to the oxidant, reaction temperature, or the purity of the starting material.

  • Oxidant Potency: The activity of your oxidizing agent, typically hydrogen peroxide in acetic acid (peracetic acid), is crucial. Commercial hydrogen peroxide solutions can degrade over time. It is advisable to use a fresh, properly stored bottle of hydrogen peroxide. To confirm its concentration, a simple titration can be performed.

  • Temperature Control: The N-oxidation of pyridines is an exothermic reaction.[3] Maintaining the optimal temperature range, typically between 70-80°C, is critical.[3] Lower temperatures will result in a slow reaction rate, while excessively high temperatures can lead to decomposition of the peroxide and potential side reactions.

  • Purity of 3-Methylpyridine: The presence of impurities in the starting 3-methylpyridine can inhibit the reaction. It is recommended to use freshly distilled 3-methylpyridine for best results.

  • Molar Ratios: Ensure the correct molar ratios of reactants are used. An excess of the oxidizing agent is typically required to drive the reaction to completion.

Troubleshooting Workflow for N-Oxidation:

N-Oxidation Troubleshooting start Incomplete N-Oxidation check_h2o2 Check H2O2 Potency (Use fresh stock or titrate) start->check_h2o2 check_temp Verify Reaction Temperature (Maintain 70-80°C) start->check_temp check_picoline Assess 3-Methylpyridine Purity (Distill if necessary) start->check_picoline check_ratios Confirm Molar Ratios start->check_ratios solution Improved Conversion check_h2o2->solution Fresh H2O2 check_temp->solution Optimized Temperature check_picoline->solution Pure Starting Material check_ratios->solution Correct Stoichiometry

Caption: Troubleshooting workflow for incomplete N-oxidation.

Question 2: I am observing significant byproduct formation during the chlorination of 2-(hydroxymethyl)-3-methylpyridine with thionyl chloride. How can I improve the selectivity?

Answer:

The chlorination of hydroxymethylpyridines with thionyl chloride is a robust reaction, but it can be accompanied by side reactions if not properly controlled. The most common byproduct is the formation of a symmetrical ether.

  • Temperature Control: The reaction should be carried out at a low temperature, typically 0°C, during the addition of thionyl chloride. This minimizes the rate of side reactions.

  • Order of Addition: It is crucial to add the 2-(hydroxymethyl)-3-methylpyridine solution slowly to the thionyl chloride solution. This ensures that the thionyl chloride is always in excess, which favors the formation of the desired alkyl chloride over the ether byproduct.

  • Use of a Co-solvent: The use of a non-polar, inert solvent such as toluene can help to improve the solubility of the starting material and control the reaction temperature.

  • Alternative Chlorinating Agents: If side reactions persist, consider using a milder chlorinating agent. Oxalyl chloride, in the presence of a catalytic amount of DMF (Vilsmeier-Haack reagent formation), can be an effective alternative. Another option is the use of phosphorus pentachloride (PCl5).

Comparison of Chlorinating Agents:

ReagentProsConsSafety Considerations
Thionyl Chloride (SOCl₂) Inexpensive, gaseous byproducts (SO₂ and HCl) are easily removed.Can lead to ether formation and other side reactions if not controlled. Highly corrosive and reacts violently with water.[4]Highly toxic and corrosive. Must be handled in a fume hood with appropriate personal protective equipment (PPE).[4]
Oxalyl Chloride ((COCl)₂) Generally milder and can provide higher yields with fewer side reactions.More expensive than thionyl chloride. Also toxic and corrosive.Toxic and corrosive. Reacts with water. Handle with extreme caution in a fume hood.
Phosphorus Pentachloride (PCl₅) A powerful chlorinating agent that is effective for less reactive alcohols.A solid reagent that can be more difficult to handle. Produces solid byproducts (POCl₃) that need to be removed during workup.Highly corrosive and moisture-sensitive. Reacts violently with water.
Route 2: Direct Chlorination - Troubleshooting

Question 3: My direct chlorination of 3-methylpyridine is producing a mixture of mono-, di-, and tri-chlorinated products. How can I improve the selectivity for the mono-chlorinated product?

Answer:

Controlling the selectivity of free-radical chlorination is a significant challenge. The key is to carefully manage the reaction conditions to favor mono-chlorination.

  • Stoichiometry of the Chlorinating Agent: The molar ratio of the chlorinating agent (e.g., N-chlorosuccinimide (NCS) or sulfuryl chloride) to 3-methylpyridine is the most critical factor. Using a stoichiometric amount or a slight deficit of the chlorinating agent will favor mono-chlorination.

  • Reaction Time and Temperature: Monitor the reaction closely by TLC or GC-MS. Stopping the reaction once the starting material is consumed, but before significant formation of di-chlorinated products occurs, is crucial. Lowering the reaction temperature can also help to improve selectivity, although it will also decrease the reaction rate.

  • Initiator Concentration: In free-radical reactions, the concentration of the initiator (e.g., AIBN or benzoyl peroxide) can influence the reaction rate and selectivity. Use the recommended catalytic amount of initiator.

Common Byproducts of Direct Chlorination:

ByproductIdentificationMitigation Strategy
2,3-bis(chloromethyl)pyridine Higher molecular weight peak in GC-MS. Distinct NMR signals for the two chloromethyl groups.Use a stoichiometric or sub-stoichiometric amount of chlorinating agent. Monitor the reaction closely and stop it before significant formation of this byproduct.
Ring-chlorinated products Isomeric products with different retention times in GC. Characteristic aromatic substitution patterns in ¹H NMR.Use a radical initiator and non-polar solvent to favor side-chain chlorination over electrophilic aromatic substitution.

III. Experimental Protocols

Protocol 1: Synthesis of this compound via the N-Oxide Pathway

Step 1: N-Oxidation of 3-Methylpyridine

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-methylpyridine (1.0 eq) and glacial acetic acid (3.0 eq).

  • Cool the mixture in an ice bath and slowly add 30% hydrogen peroxide (1.5 eq).

  • Heat the reaction mixture to 70-75°C and stir for 12-16 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 3-methylpyridine-N-oxide.

Step 2: Rearrangement to 2-(Hydroxymethyl)-3-methylpyridine

  • In a fume hood, slowly add acetic anhydride (2.0 eq) to the crude 3-methylpyridine-N-oxide (1.0 eq) at 0°C.

  • Heat the mixture to 100-110°C for 4-6 hours.

  • Cool the reaction mixture and carefully add water to hydrolyze the excess acetic anhydride.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Step 3: Chlorination to this compound

  • In a fume hood, dissolve 2-(hydroxymethyl)-3-methylpyridine (1.0 eq) in an inert solvent such as toluene.

  • In a separate flask, add thionyl chloride (1.2 eq) to toluene and cool to 0°C.

  • Slowly add the solution of 2-(hydroxymethyl)-3-methylpyridine to the thionyl chloride solution at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • The product will precipitate out of the solution as the hydrochloride salt.

  • Filter the solid, wash with cold toluene, and dry under vacuum to obtain this compound.

IV. Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the progress of these reactions?

A1: Thin-layer chromatography (TLC) is a quick and effective way to monitor the consumption of starting materials and the formation of products. For more quantitative analysis and to check for the presence of byproducts, Gas Chromatography-Mass Spectrometry (GC-MS) is highly recommended.[5]

Q2: My final product is off-white or yellow. How can I decolorize it?

A2: The color is likely due to small amounts of impurities. Recrystallization from a suitable solvent system, such as ethanol/ether or acetone/hexane, can often yield a purer, colorless product. Treating a solution of the product with a small amount of activated carbon and then filtering can also remove colored impurities.

Q3: What are the key safety precautions I should take when working with thionyl chloride?

A3: Thionyl chloride is highly toxic, corrosive, and reacts violently with water to release toxic gases (HCl and SO₂).[4] Always handle it in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves. Have a neutralizing agent, such as sodium bicarbonate, readily available in case of a spill.

Q4: Can I use a different base for the neutralization steps?

A4: Yes, other inorganic bases such as sodium carbonate or potassium carbonate can be used for neutralization. However, be cautious as the addition of carbonate bases to acidic solutions will generate carbon dioxide gas, which can cause foaming and pressure buildup. Add the base slowly and with good stirring.

V. Mechanistic Insights

A deeper understanding of the reaction mechanisms can aid in troubleshooting and optimization.

Mechanism of N-Oxidation:

The N-oxidation of pyridine derivatives with peracetic acid (formed in situ from H₂O₂ and acetic acid) is an electrophilic attack of the peroxy acid on the nitrogen atom of the pyridine ring.

Mechanism of Chlorination with Thionyl Chloride:

The reaction of an alcohol with thionyl chloride proceeds through the formation of a chlorosulfite intermediate. In the presence of a nucleophile like chloride, an SN2 reaction occurs, leading to the formation of the alkyl chloride with inversion of configuration.

Thionyl Chloride Mechanism cluster_0 Step 1: Formation of Chlorosulfite Ester cluster_1 Step 2: SN2 Attack by Chloride ROH R-OH SOCl2 S(=O)Cl₂ ROH->SOCl2 Nucleophilic attack intermediate1 R-O-S(=O)Cl + HCl SOCl2->intermediate1 Loss of Cl⁻ intermediate2 R-O-S(=O)Cl intermediate1->intermediate2 product R-Cl + SO₂ + Cl⁻ intermediate2->product Cl_ion Cl⁻ Cl_ion->intermediate2 Backside attack

Caption: Mechanism of alcohol chlorination with thionyl chloride.

VI. References

  • Zhu, X., Cai, Z., Zhang, H., & Sun, M. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 25(18), 10341-10344.

  • Dow Chemical Co. (1980). U.S. Patent No. 4,221,913. Washington, DC: U.S. Patent and Trademark Office.

  • Ishihara Sangyo Kaisha, Ltd. (1993). European Patent No. EP0557967A1. European Patent Office.

  • Dow Chemical Co. (1994). U.S. Patent No. 5,319,088. Washington, DC: U.S. Patent and Trademark Office.

  • Crimmins, M. T., & DeBaillie, A. C. (2006). Stereoretentive Chlorination of Cyclic Alcohols Catalyzed by Titanium (IV) Tetrachloride: Evidence for a Front Side Attack Mechanism. Organic letters, 8(21), 4767–4770.

  • Wiley, R. H., & Hartman, J. L. (1955). 3-methyl-4-nitropyridine-1-oxide. Organic Syntheses, 35, 82.

  • Taylor, E. C., & Driscoll, J. S. (1960). The synthesis of 2‐chloromethylpyridine from 2‐picoline‐N‐oxide. Journal of the American Chemical Society, 82(12), 3141-3143.

  • Chainet, F., et al. (2023). Chlorine speciation in complex hydrocarbon matrices using GC-ICP-MS/MS. Journal of Analytical Atomic Spectrometry, 38(8), 1634-1642.

  • Reddit. (2023). Help with thionyl chloride halogenation. Retrieved from [Link]

  • Google Patents. (n.d.). Synthetic method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide. Retrieved from

  • University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]

  • Chloroimidazolium Deoxyfluorination Reagent with H2F3– Anion as a Sole Fluoride Source. (2022). Molecules, 27(19), 6539.

  • ResearchGate. (n.d.). Breakpoint Chemistry and Volatile Byproduct Formation Resulting from Chlorination of Model Organic-N Compounds. Retrieved from [Link]

  • Sciencemadness. (2007). Easy Route to Thionyl Chloride SOCl2. Retrieved from [Link]

  • Imperial Chemical Industries Ltd. (1980). U.S. Patent No. 4,205,175. Washington, DC: U.S. Patent and Trademark Office.

  • Google Patents. (n.d.). Novel Chlorination Reagent and a Novel Process for Chlorination of Sugars Using Thionyl Chloride. Retrieved from

  • Reddit. (2021). Preparation and Alkylation of N-Oxide Pyridine. Retrieved from [Link]

  • ResearchGate. (2023). Thionyl Chloride: A Catalyst of Synthetic Chemical Interest. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 2-chloromethyl-pyridine hydrochloride. Retrieved from [Link]

  • YouTube. (2020). Unlocking the Secrets of Pyridine-N-Oxide Reactions! Retrieved from [Link]

  • ResearchGate. (2012). How can we replace the chlorine atom in 3-chloro-2-carboxylic pyridine with free hydrazine hydrate group? Retrieved from [Link]

  • National Toxicology Program. (1978). Bioassay of 3-(Chloromethyl)pyridine Hydrochloride for Possible Carcinogenicity. (Technical Report Series No. 95).

  • Practical Fragments. (2023). Chlorine: more magic than methyl. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of nicotinic acid by oxidation of 3-methylpyridine with dioxygen in liquid phase. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 2-(Chloromethyl)-3-methylpyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-SYN-2024-002 Topic: Process Chemistry, Impurity Profiling, and Stability Management Target Audience: Process Chemists, Medicinal Chemists, Drug Development Leads

Executive Summary & Critical Warning

2-(Chloromethyl)-3-methylpyridine hydrochloride (also known as 2-chloromethyl-3-picoline HCl) is a pivotal intermediate in the synthesis of proton pump inhibitors (PPIs) such as Lansoprazole and Rabeprazole.

CRITICAL ALERT: The most frequent failure mode in this synthesis is the instability of the free base . Unlike many benzyl chloride analogs, this molecule possesses a nucleophilic pyridine nitrogen in close proximity to an electrophilic carbon. Upon neutralization (formation of the free base), it undergoes rapid, exothermic intermolecular self-alkylation, resulting in a black, insoluble tar (quaternary ammonium polymer).

Golden Rule: Always maintain the product as the hydrochloride salt . Never neutralize the reaction mixture during workup unless immediately reacting with a nucleophile in situ.

Reaction Mechanism & Side Reaction Landscape

The synthesis generally proceeds via the nucleophilic substitution of 2-(hydroxymethyl)-3-methylpyridine (2-hydroxy-3-picoline) using Thionyl Chloride (


). While the primary pathway is straightforward, three competing side-reaction pathways define the impurity profile.
Pathway Visualization

The following diagram illustrates the primary synthesis route and the critical "Kill Zone" where dimerization occurs.

ReactionPathways Alcohol Starting Material (Alcohol) Inter Chlorosulfite Intermediate Alcohol->Inter SOCl2, 0-5°C Ether Impurity B (Ether) Alcohol->Ether Reaction with Product (Insufficient SOCl2) Product Target Product (HCl Salt) Inter->Product Heat / -SO2 FreeBase Free Base (Transient/Unstable) Product->FreeBase Base (NaOH/NaHCO3) CRITICAL ERROR Dimer Impurity C (Quaternary Ammonium Dimer) FreeBase->Dimer Self-Alkylation (Rapid)

Figure 1: Reaction pathways showing the synthesis of the target chloride and the critical instability pathway leading to dimerization.

Detailed Impurity Profile

Understanding these impurities is essential for process optimization.

Impurity IDChemical NameOrigin/CausePrevention Strategy
Impurity A 2-(Hydroxymethyl)-3-methylpyridineUnreacted starting material.Ensure >1.1 eq. of ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

.[1][2] Monitor via TLC/HPLC before workup.
Impurity B Bis(3-methyl-2-pyridylmethyl) etherReaction between unreacted alcohol and formed chloride.Avoid moisture. Ensure rapid addition of

(controlled) to consume alcohol quickly.
Impurity C Quaternary Ammonium Dimer Self-alkylation of the free base. NEVER neutralize. Maintain pH < 2. Keep temperature low during isolation.
Impurity D Ring-chlorinated byproductsOver-chlorination due to excess heat/reagent.Control reflux temperature.[3][4] Avoid large excesses (>2.0 eq) of

.

Optimized Synthetic Protocol

This protocol is designed to minimize Impurity B (Ether) and prevent Impurity C (Dimer).

Reagents:

  • 2-(Hydroxymethyl)-3-methylpyridine (1.0 eq)

  • Thionyl Chloride (

    
    ) (1.2 – 1.3 eq)
    
  • Dichloromethane (DCM) or Toluene (Solvent)

Step-by-Step Methodology:

  • Dissolution: Dissolve 2-(hydroxymethyl)-3-methylpyridine in anhydrous DCM (10 volumes). Cool the system to 0–5°C .

    • Why? Low temperature prevents immediate exotherms and controls the rate of

      
       gas evolution.
      
  • Activation: Add

    
     dropwise over 30–60 minutes, maintaining internal temperature < 10°C.
    
    • Technical Note: A white precipitate (intermediate amine-HCl salt) may form initially. This is normal.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2 hours.

    • Check: If conversion is incomplete, heat to mild reflux (40°C) for 1 hour.

  • Workup (The Critical Step):

    • Do NOT wash with aqueous bicarbonate.

    • Concentrate the reaction mixture under reduced pressure to remove excess

      
       and solvent.
      
    • Add fresh Toluene or Acetone to the residue.

    • The product will crystallize as the Hydrochloride Salt .

    • Filter under nitrogen (hygroscopic solid).

Troubleshooting Guide (FAQ)

Q1: My product turned into a black, sticky tar during workup. What happened?

Diagnosis: You likely neutralized the reaction mixture or exposed it to moisture which locally neutralized the salt. Mechanism: The free base of 2-chloromethylpyridine derivatives is an autocatalytic alkylating agent. One molecule attacks another, forming a chain. Solution: Keep the system acidic.[2] If you need to remove excess acid, use vacuum evaporation, not base neutralization.

Q2: I see a large peak at roughly 2x molecular weight in LC-MS.

Diagnosis: This is Impurity B (Ether). Cause: This forms when the alcohol reacts with the chloride product.[2] It typically happens if the reaction is "starved" of thionyl chloride or if water enters the system (hydrolyzing the chloride back to alcohol, which then reacts with remaining chloride). Solution: Increase


 equivalents to 1.3. Ensure the system is strictly anhydrous.
Q3: The melting point is lower than reported (120–122°C).

Diagnosis: Presence of moisture or residual solvent. Context: The HCl salt is hygroscopic. Absorption of water lowers the melting point and can lead to slow hydrolysis. Solution: Dry the solid in a vacuum oven at 40°C over


. Store in a desiccator.
Q4: Can I use instead of ?

Answer: Yes, but it is less atom-efficient and harder to remove.


 produces 

(gas) and

(gas), which are easily removed by vacuum, leaving a cleaner product profile.

Analytical Troubleshooting Logic

Use this decision tree to diagnose process failures rapidly.

Troubleshooting Start Problem Detected BlackTar Black Tar/Polymer Start->BlackTar LowYield Low Yield / Impurities Start->LowYield CheckpH Did you neutralize? BlackTar->CheckpH CheckWater Was system anhydrous? LowYield->CheckWater Yes Yes CheckpH->Yes Self-Alkylation (Impurity C) No No CheckpH->No Thermal Decomposition CheckWater->Yes Check Stoichiometry CheckWater->No Hydrolysis/Ether (Impurity B)

Figure 2: Diagnostic logic flow for common synthesis failures.

References

  • Preparation of chloromethylpyridine hydrochlorides. US Patent 5942625A. (1999).[5] Describes the critical importance of maintaining acidic conditions and using toluene/thionyl chloride systems.

  • Synthetic method of 2-chloromethylpyridine hydrochloride. CN Patent 111056992A. (2020). Details the industrial route starting from 2-methylpyridine N-oxide.

  • Synthesis of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. CN Patent 102304083A. (2011). Provides specific protocols for the chlorination of substituted pyridine alcohols relevant to PPI synthesis.

  • Thionyl Chloride: A Catalyst of Synthetic Chemical Interest. Iraqi Journal of Pharmacy, 20(2), 111-125.[1] (2023).[1][3] General review of thionyl chloride mechanisms and side reactions.

Sources

Optimizing Synthesis of 2-(Chloromethyl)-3-methylpyridine HCl: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the synthesis of 2-(Chloromethyl)-3-methylpyridine hydrochloride. This document is structured to provide actionable solutions to common experimental challenges, underpinned by scientific principles and validated protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The most prevalent and scalable synthetic strategies commence from 2-hydroxy-3-methylpyridine. The key transformation is the chlorination of the hydroxymethyl group. A common method involves the reaction of 2-(hydroxymethyl)-3-methylpyridine with a chlorinating agent like thionyl chloride (SOCl₂).[1][2][3][4][5] An alternative, though potentially less selective route, is the direct radical chlorination of 2,3-dimethylpyridine.[6]

Q2: What is the role of thionyl chloride in the reaction?

A2: Thionyl chloride serves as the chlorinating agent, converting the primary alcohol (2-hydroxymethyl-3-methylpyridine) into the corresponding alkyl chloride. The reaction proceeds via a nucleophilic substitution mechanism, likely Sₙ2, where the hydroxyl group is converted into a good leaving group (chlorosulfite), which is then displaced by a chloride ion.

Q3: Why is the product isolated as a hydrochloride salt?

A3: The pyridine nitrogen is basic and readily protonated by the hydrogen chloride (HCl) generated in situ during the reaction with thionyl chloride. The hydrochloride salt is typically a stable, crystalline solid, which facilitates its isolation, purification, and storage.[3] It is also often more stable than the free base, which can be prone to self-alkylation or decomposition.

Q4: What are the critical safety precautions when working with thionyl chloride?

A4: Thionyl chloride is a corrosive and lachrymatory substance that reacts violently with water to release toxic gases (HCl and SO₂). All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.[7] Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the reagent.

Q5: How can I monitor the progress of the reaction?

A5: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress.[4][8] A suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) should be chosen to achieve good separation between the starting material (2-hydroxymethyl-3-methylpyridine) and the product. The disappearance of the starting material spot is a good indicator of reaction completion. For more quantitative analysis, techniques like HPLC or GC-MS can be employed.[9]

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low or No Product Yield

Low or no yield of the desired product is a common issue that can stem from several factors. A systematic approach to troubleshooting is crucial for identifying and resolving the underlying problem.

Potential Causes & Solutions

Potential Cause Explanation Recommended Action
Inactive Thionyl Chloride Thionyl chloride is highly susceptible to hydrolysis. If it has been improperly stored or exposed to atmospheric moisture, it will decompose, leading to a loss of reactivity.Use a fresh bottle of thionyl chloride or distill the existing stock before use. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere.
Insufficient Reaction Temperature The chlorination reaction may have a significant activation energy barrier that is not overcome at lower temperatures.The reaction is often performed at reflux in a suitable solvent.[8] If the reaction is sluggish at room temperature, gradually increase the temperature while monitoring the progress by TLC.
Poor Quality Starting Material The presence of impurities in the 2-(hydroxymethyl)-3-methylpyridine starting material can interfere with the reaction.Ensure the starting material is pure. If necessary, purify it by recrystallization or column chromatography before use.
Sub-optimal Stoichiometry An insufficient amount of thionyl chloride will result in incomplete conversion of the starting material.Typically, a slight excess of thionyl chloride (1.1 to 1.3 molar equivalents) is used to drive the reaction to completion.[1][2][5]

Troubleshooting Workflow: Low Yield

start Low Product Yield check_reagent Verify Thionyl Chloride Activity start->check_reagent check_conditions Review Reaction Conditions (Temp, Time) check_reagent->check_conditions Active distill_socl2 Distill Thionyl Chloride check_reagent->distill_socl2 Inactive check_sm Analyze Starting Material Purity check_conditions->check_sm Optimal increase_temp Increase Reaction Temperature check_conditions->increase_temp Too Low optimize_stoichiometry Adjust Thionyl Chloride Stoichiometry check_sm->optimize_stoichiometry Pure purify_sm Purify Starting Material check_sm->purify_sm Impure adjust_equivalents Use 1.1-1.3 eq. SOCl2 optimize_stoichiometry->adjust_equivalents success Improved Yield distill_socl2->success increase_temp->success purify_sm->success adjust_equivalents->success

Caption: Troubleshooting Decision Tree for Low Yield.

Issue 2: Formation of Impurities

The formation of byproducts can complicate purification and reduce the overall yield of the desired product. Understanding the potential side reactions is key to mitigating impurity formation.

Common Impurities and Their Prevention

Impurity Formation Mechanism Prevention Strategy
Bis(3-methyl-2-pyridylmethyl) ether This ether can form if the reaction conditions are not sufficiently acidic, allowing the starting alcohol to act as a nucleophile and attack an already formed chloromethylpyridine intermediate.Ensure a slight excess of thionyl chloride is used to maintain an acidic environment. The addition of the alcohol to the thionyl chloride solution (inverse addition) can also minimize this side reaction.[10]
Ring Chlorinated Byproducts Under harsh conditions (e.g., high temperatures and prolonged reaction times), electrophilic chlorination of the pyridine ring can occur.Maintain a controlled reaction temperature and monitor the reaction to avoid unnecessarily long reaction times. The use of a less reactive chlorinating agent could be considered, although this may impact the rate of the desired reaction.
Over-chlorinated products (e.g., dichloromethyl) If the reaction is run for too long or at excessively high temperatures, radical chlorination of the methyl group at the 3-position can occur.Carefully control the reaction time and temperature. Monitor the reaction progress closely and quench the reaction once the starting material has been consumed.

Experimental Protocol for Minimizing Impurity Formation

  • Glassware and Reagent Preparation: Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen). Use freshly distilled or a new bottle of thionyl chloride.

  • Reaction Setup: In a three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, dissolve thionyl chloride (1.2 eq.) in an inert solvent such as toluene.[10]

  • Controlled Addition: Dissolve 2-(hydroxymethyl)-3-methylpyridine (1.0 eq.) in the same solvent and add it dropwise to the stirred thionyl chloride solution at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and then heat to reflux, monitoring the progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture and carefully quench any excess thionyl chloride by slowly adding the reaction mixture to ice water. The product can then be isolated by filtration or extraction.

Issue 3: Difficult Product Isolation and Purification

The hydrochloride salt of 2-(Chloromethyl)-3-methylpyridine can sometimes be challenging to isolate as a clean, crystalline solid.

Strategies for Effective Isolation and Purification

Problem Explanation Solution
Oily Product The product may initially separate as an oil if it is not fully protonated or if residual solvent is present.Ensure complete protonation by adding a solution of HCl in an anhydrous solvent (e.g., diethyl ether or dioxane) to the free base if it has been isolated. Trituration with a non-polar solvent like hexanes or diethyl ether can often induce crystallization.
Hygroscopic Product The hydrochloride salt can be hygroscopic, absorbing moisture from the air, which can make it difficult to handle and dry.Handle the product quickly in a dry environment (e.g., a glove box or under a stream of dry nitrogen). Dry the final product under high vacuum. Store the product in a desiccator over a suitable drying agent.[3]
Colored Product The product may be discolored due to the presence of minor, highly colored impurities.Recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether or isopropanol/acetone) can be effective for removing colored impurities. Treatment with activated carbon during the recrystallization process can also be beneficial.

Purification Workflow

start Crude Product oily Oily Product? start->oily hygroscopic Hygroscopic? oily->hygroscopic No triturate Triturate with non-polar solvent oily->triturate Yes colored Colored Product? hygroscopic->colored No dry_inert Handle under inert atmosphere & dry under vacuum hygroscopic->dry_inert Yes recrystallize Recrystallize from suitable solvent colored->recrystallize Yes pure_product Pure, Crystalline Product colored->pure_product No anhydrous_hcl Add anhydrous HCl triturate->anhydrous_hcl anhydrous_hcl->hygroscopic dry_inert->colored activated_carbon Treat with activated carbon recrystallize->activated_carbon activated_carbon->pure_product

Caption: Product Purification and Isolation Flowchart.

References

  • CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride - Google P
  • CN105085377A - Synthetic method of 3-(chloromethyl)
  • Synthesis of 2-chloromethyl-pyridine hydrochloride - PrepChem.com. (URL: [Link])

  • 2-Chloromethylpyridine - Wikipedia. (URL: [Link])

  • CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride - Google P
  • CN104974077A - Synthetic method of 2-chloromethylpyridinehydrochloride - Google P
  • US4205175A - Chlorination process - Google P
  • US5942625A - Preparation of chloromethylpyridine hydrochlorides - Google P
  • Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed. (URL: [Link])

Sources

Technical Support Center: Buchwald-Hartwig Amination of Pyrimidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for troubleshooting Buchwald-Hartwig amination reactions involving pyrimidine hydrochloride substrates. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Here, we move beyond generic protocols to provide in-depth, field-proven insights into identifying and mitigating common byproducts.

Frequently Asked Questions (FAQs)

Q1: My reaction is sluggish, or I'm observing no product formation. What are the primary culprits when using a pyrimidine hydrochloride salt?

A low or stalled conversion rate with a pyrimidine hydrochloride substrate often points to an issue with the base. The hydrochloride salt of your starting material will neutralize one equivalent of the base, potentially rendering the reaction mixture insufficiently basic for the catalytic cycle to proceed efficiently.

  • Initial Troubleshooting Steps:

    • Increase Base Stoichiometry: Add at least one extra equivalent of base to compensate for the acidic proton of the pyrimidine hydrochloride.

    • Base Strength: Ensure you are using a sufficiently strong base. While common choices include sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), the specific base can significantly impact the reaction outcome.[1][2]

    • Catalyst and Ligand Integrity: Verify the quality and activity of your palladium catalyst and phosphine ligand. Consider using pre-formed catalysts for better consistency.[3]

Q2: I'm seeing a significant amount of a byproduct with a mass corresponding to the starting pyrimidine minus the chlorine atom. What is this, and how can I prevent it?

This is a classic case of hydrodehalogenation (or more specifically, hydrodechlorination), a common side reaction in Buchwald-Hartwig aminations.[4] This occurs when the aryl halide is reduced instead of undergoing amination.

  • Immediate Actions:

    • Optimize Ligand: Bulky, electron-rich phosphine ligands can favor the desired reductive elimination over competing pathways.[4] Consider ligands like RuPhos or BrettPhos.

    • Minimize Water: Ensure all reagents and solvents are scrupulously dry, as water can be a proton source for hydrodehalogenation.

    • Amine Stoichiometry: Using a slight excess of the amine coupling partner can help push the equilibrium towards the desired C-N bond formation.

Q3: My reaction mixture is turning black, and I'm getting a complex mixture of products. What's happening?

The formation of a black precipitate often indicates palladium black, a sign of catalyst decomposition.[5] This can be caused by several factors, including high temperatures, the presence of oxygen, or catalyst poisoning. With electron-deficient heterocycles like pyrimidines, the substrate itself can sometimes contribute to catalyst deactivation.

  • Corrective Measures:

    • Inert Atmosphere: Ensure your reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen).

    • Degas Solvents: Use properly degassed solvents to remove dissolved oxygen.

    • Lower Temperature: If possible, try running the reaction at a lower temperature, although this may require a more active catalyst system.

In-Depth Troubleshooting Guide: Identifying and Mitigating Byproducts

Byproduct 1: Hydrodechlorinated Pyrimidine

This is often the most prevalent byproduct, where the chlorine atom on the pyrimidine ring is replaced by a hydrogen atom.

Mechanism of Formation: Hydrodechlorination can occur through several pathways, but a common one involves the formation of a palladium-hydride species which then reductively eliminates with the pyrimidine halide.[4]

Identification:

  • Mass Spectrometry (MS): Look for a mass corresponding to [M-Cl+H], where M is the mass of your starting pyrimidine hydrochloride.

  • Nuclear Magnetic Resonance (NMR): In the 1H NMR spectrum, you will observe the disappearance of the signal corresponding to the proton adjacent to the chlorine atom and the appearance of a new proton signal in the aromatic region.

Mitigation Strategies:

StrategyRationale
Ligand Selection Bulky, electron-rich phosphine ligands (e.g., biarylphosphines) can accelerate the rate of reductive elimination of the desired product, outcompeting the hydrodehalogenation pathway.
Base Selection The choice of base can influence the concentration of potential hydride sources in the reaction mixture. Weaker bases like K₃PO₄ or Cs₂CO₃ may sometimes reduce hydrodehalogenation but often require higher temperatures or more active catalysts.
Amine Purity and Stoichiometry Ensure the amine is pure and use a slight excess (1.1-1.5 equivalents) to favor the desired amination.
Strictly Anhydrous Conditions Water can act as a proton source. Ensure all reagents, solvents, and glassware are rigorously dried.
Byproduct 2: Homocoupled Pyrimidine Dimers

The formation of a pyrimidine-pyrimidine dimer is another possible side reaction, although typically less common than hydrodehalogenation.

Mechanism of Formation: This can occur through the oxidative addition of two molecules of the pyrimidine halide to the palladium center, followed by reductive elimination.

Identification:

  • MS: Look for a mass corresponding to [2M-2Cl], where M is the mass of the pyrimidine core.

  • NMR: The 1H and 13C NMR spectra will show a more complex pattern of signals in the aromatic region, consistent with a dimeric structure.

Mitigation Strategies:

StrategyRationale
Lower Catalyst Loading High concentrations of the active palladium catalyst can sometimes promote dimerization.
Slower Addition of Pyrimidine Halide In some cases, slow addition of the pyrimidine hydrochloride can help to maintain a low concentration of the oxidative addition product, disfavoring dimerization.
Byproduct 3: Products of Nucleophilic Aromatic Substitution (SNAr)

Given that pyrimidines are electron-deficient heterocycles, they can be susceptible to direct nucleophilic aromatic substitution, especially with strong nucleophiles or at elevated temperatures.[6]

Potential SNAr Products:

  • Reaction with the Amine: The amine coupling partner may directly displace the chloride without palladium catalysis.

  • Reaction with the Base: A strong alkoxide base (e.g., NaOtBu) can act as a nucleophile, leading to the formation of an alkoxy-pyrimidine.

Identification:

  • MS: Look for masses corresponding to the addition of the amine or the alkoxide to the pyrimidine core, with the loss of HCl.

  • NMR: The spectra will show the incorporation of the amine or alkoxide moiety onto the pyrimidine ring.

Mitigation Strategies:

StrategyRationale
Lower Reaction Temperature SNAr reactions are often more temperature-sensitive than the palladium-catalyzed coupling.
Less Nucleophilic Base If SNAr with the base is suspected, consider switching to a less nucleophilic base like LHMDS or K₃PO₄.
Optimize Catalyst System A highly active Buchwald-Hartwig catalyst system can accelerate the desired C-N coupling to outcompete the uncatalyzed SNAr pathway.

Visualizing the Troubleshooting Workflow

Buchwald_Hartwig_Troubleshooting cluster_start Initial Observation cluster_analysis Problem Analysis cluster_solutions Corrective Actions Start Low or No Conversion Base_Issue Insufficient Base? Start->Base_Issue Catalyst_Decomp Catalyst Decomposition? Start->Catalyst_Decomp Side_Reaction Byproduct Formation? Start->Side_Reaction Increase_Base Increase Base Stoichiometry Base_Issue->Increase_Base Yes Check_Catalyst Verify Catalyst/Ligand Quality Base_Issue->Check_Catalyst No Catalyst_Decomp->Side_Reaction No Inert_Atmosphere Ensure Inert Atmosphere Catalyst_Decomp->Inert_Atmosphere Yes Optimize_Ligand Optimize Ligand Side_Reaction->Optimize_Ligand Dry_Reagents Use Anhydrous Conditions Side_Reaction->Dry_Reagents Screen_Bases Screen Weaker/Non-nucleophilic Bases Side_Reaction->Screen_Bases

Sources

Technical Support Center: Stability & Storage of 2-(Chloromethyl)-3-methylpyridine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 2-C-3-MP-STABILITY Status: Active Support Level: Tier 3 (Senior Application Scientist) Compound Class: Picolyl Chlorides / Alkylating Agents

Executive Summary

2-(Chloromethyl)-3-methylpyridine hydrochloride is a critical intermediate in the synthesis of proton pump inhibitors (e.g., Lansoprazole, Rabeprazole). Its stability relies entirely on maintaining the "Proton Shield" —the protonation of the pyridine nitrogen by HCl.

If this shield is compromised by moisture (which solvates the ions) or base (which removes the proton), the compound undergoes rapid autocatalytic self-alkylation , resulting in irreversible polymerization (tars).

Module 1: The Degradation Mechanism (Why it Fails)

To prevent degradation, you must understand the enemy. This compound suffers from two primary failure modes: Hydrolysis and Intermolecular Quaternization .

The "Suicide" Loop

In its solid salt form, the protonated nitrogen (


) is non-nucleophilic. However, the presence of moisture creates a micro-aqueous environment where:
  • Dissociation: The salt equilibrium shifts, creating transient free-base species.

  • Nucleophilic Attack: The free pyridine nitrogen (now a strong nucleophile due to the electron-donating 3-methyl group) attacks the exocyclic chloromethyl carbon of a neighboring molecule.

  • Polymerization: This forms a pyridinium dimer, releasing HCl, which further catalyzes the breakdown or escapes, driving the reaction to colored tars.

Visualizing the Pathway

DegradationPath cluster_0 Critical Control Point Salt Stable HCl Salt (Crystalline/White) FreeBase Transient Free Base (Reactive) Salt->FreeBase Solvation/Deprotonation Hydrolysis Hydrolysis Product (Alcohol) Salt->Hydrolysis Direct Hydrolysis Moisture Moisture Ingress Moisture->Salt Dimer Pyridinium Dimer (Quaternization) FreeBase->Dimer Self-Alkylation Polymer Colored Tars/Polymer (Irreversible Loss) Dimer->Polymer Propagation

Figure 1: The degradation cascade triggered by moisture. The transition from Salt to Free Base is the critical failure point.

Module 2: Storage Protocols

Do not treat this as a standard organic salt. Treat it as a hygroscopic alkylating agent .

The "Dry-Cold-Dark" Triad
ParameterSpecificationScientific Rationale
Temperature -20°C (Preferred) 4°C (Acceptable for <1 month)Low temperature kinetically inhibits the nucleophilic attack of the nitrogen on the chloromethyl group.
Atmosphere Argon or Nitrogen Displaces humid air. Oxygen is less of a concern than moisture, but inert gas prevents both.
Container Amber Glass + Parafilm/Teflon Tape Amber glass blocks UV (which can cleave C-Cl bonds). Secondary sealing prevents moisture creep during freezer cycles.
Desiccant P2O5 or Silica Gel Essential inside the secondary container (desiccator) to scavenge any trapped moisture.
Standard Operating Procedure (SOP) for Storage
  • Receipt: Do not open the manufacturer's vial until it has equilibrated to room temperature (prevents condensation).

  • Aliquot: If you plan to use the compound multiple times, aliquot it inside a glovebox or under a cone of Nitrogen into single-use vials.

  • Seal: Cap tightly. Wrap the cap-neck junction with Parafilm or electrical tape.

  • Double Containment: Place the vial inside a secondary jar containing a desiccant packet.

  • Freeze: Store at -20°C.

Module 3: Troubleshooting Dashboard (FAQs)

Q1: The compound has turned from white to pink/red. Is it still usable?

  • Diagnosis: The "Pink Flag" indicates the formation of pyridinium oxidation products or polymerization (see Figure 1).

  • Verdict:

    • Faint Pink: Likely <1% impurity. Usable for crude reactions, but recrystallization (difficult) or washing is advised.

    • Dark Red/Brown: Significant polymerization. Discard. The polymeric impurities can act as phase-transfer catalysts or scavengers, ruining sensitive downstream coupling.

Q2: The powder has clumped into a hard cake.

  • Diagnosis: Moisture ingress has caused partial hydrolysis and recrystallization.

  • Action: The HCl salt is extremely hygroscopic.[1]

    • Test: Dissolve a small amount in

      
       or 
      
      
      
      . Check NMR for the hydroxymethyl peak (shift ~4.6 ppm).
    • Remediation:[2][3] If hydrolysis is low (<5%), you can try to dry it in a vacuum desiccator over

      
      , but physical breaking of the cake may expose more surface area to moisture.
      

Q3: Can I dry it in an oven?

  • WARNING: NO.

  • Reason: Heating this salt—even under vacuum—can drive off HCl, generating the free base in situ. The free base will instantly polymerize at oven temperatures.

  • Correct Method: Vacuum desiccation at room temperature only.

Q4: I need to weigh it out, but it’s humid in the lab.

  • Protocol:

    • Flush a tared vial with Argon.

    • Quickly transfer the solid.

    • Re-flush and cap immediately.

    • Do not leave the stock bottle open for more than 15 seconds.

Module 4: Quality Control & Validation

Before committing this reagent to a high-value synthesis (e.g., PPI coupling), validate its integrity.

Purity Assessment Workflow

QC_Workflow Start Sample Inspection Visual Visual Check: White vs. Pink Start->Visual Solubility Solubility Check: Clear in Water/MeOH? Visual->Solubility White/Off-White Purify Wash with Dry Ether (Remove Surface Tars) Visual->Purify Faint Pink Discard Discard (Haz Waste) Visual->Discard Dark Red/Brown NMR 1H-NMR (DMSO-d6) Solubility->NMR Clear Solution Solubility->Discard Turbid/Insoluble Polymer Decision Decision Matrix NMR->Decision Use Proceed to Synthesis Decision->Use >98% Purity Decision->Discard >5% Hydrolysis Purify->Solubility

Figure 2: Decision tree for assessing reagent quality prior to use.

Analytical Markers (1H NMR in DMSO-d6)
  • Target (Intact): Chloromethyl

    
     singlet at ~5.1 ppm .
    
  • Impurity (Hydrolysis): Hydroxymethyl

    
     singlet at ~4.6 ppm .
    
  • Impurity (Polymer): Broad multiplets in the aromatic region (7.0 - 9.0 ppm) and loss of resolution.

References

  • BenchChem. (2025).[4][5] An In-depth Technical Guide to the Stability and Storage of 2-(Chloromethyl)pyrimidine Hydrochloride.[4] Retrieved from

  • Jubilant Ingrevia. (2012).[6] Safety Data Sheet: 2-Chloro-3-Methylpyridine. Retrieved from

  • Fisher Scientific. (2025).[5] Safety Data Sheet: 2-(Chloromethyl)pyridine hydrochloride.[7][8] Retrieved from

  • Skoutelis, C., et al. (2017).[9] Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity.[9] Journal of Hazardous Materials. Retrieved from

  • Sigma-Aldrich. (n.d.). 2-(Chloromethyl)pyridine hydrochloride Product Specification. Retrieved from

Sources

Technical Support Guide: Minimizing Impurities in 2-(Chloromethyl)-3-methylpyridine Hydrochloride Production

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[1][2]

2-(Chloromethyl)-3-methylpyridine hydrochloride (CAS: 6959-48-4) is a critical electrophilic intermediate used primarily in the synthesis of proton pump inhibitors (PPIs) like Lansoprazole.[1] Its production typically involves the chlorination of (3-methylpyridin-2-yl)methanol (the "Alcohol" precursor) using thionyl chloride (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


).

The primary challenge in this synthesis is not yield, but purity . The pyridine ring's basicity, combined with the high reactivity of the chloromethyl group, creates a landscape prone to dimerization, hydrolysis, and polymerization.[1] This guide addresses specific impurity profiles and troubleshooting steps to ensure pharmaceutical-grade quality (>98%).

Critical Impurities & Formation Pathways

Understanding how impurities form is the first step to elimination. The following diagram maps the reaction landscape, highlighting the competition between the desired substitution and the parasitic dimerization.

ReactionPathway Alcohol Start: (3-methylpyridin-2-yl)methanol Intermediate Chlorosulfite Intermediate Alcohol->Intermediate + SOCl2 (Low Temp) Dimer Impurity A: Bis-ether Dimer (Reaction of Alcohol + Product) Alcohol->Dimer + Product (Low SOCl2 excess) SOCl2 Reagent: Thionyl Chloride Product Target: 2-(Chloromethyl)-3-methylpyridine HCl Intermediate->Product Reflux (-SO2) Hydrolysis Impurity B: Reverted Alcohol (Moisture attack) Product->Hydrolysis + H2O (Storage/Workup) Tars Impurity C: Pyridine Polymers (Thermal degradation) Product->Tars Excess Heat / Free Base form

Figure 1: Reaction landscape showing the competition between product formation and the "Bis-ether" dimerization pathway.

Troubleshooting Center (Q&A)

Issue 1: "We are seeing high levels (2-5%) of the Bis-ether dimer impurity."[3]

Diagnosis: The "Bis-ether" (Bis(3-methyl-2-pyridylmethyl) ether) forms when unreacted Alcohol attacks the already formed Chloromethyl product.[1] This is a classic stoichiometry and addition-order failure.

Corrective Action:

  • Invert the Addition: Never add ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     to the Alcohol. You must add the Alcohol solution dropwise into the Thionyl Chloride . This ensures that every molecule of alcohol immediately encounters a vast excess of chlorinating agent, preventing it from reacting with the product.
    
  • Increase Stoichiometry: Ensure a minimum of 1.2 to 1.5 molar equivalents of

    
    .
    
  • Sub-Surface Addition: If scaling up (>100g), introduce the alcohol solution through a dip tube under the surface of the

    
     solution to maximize immediate mixing.
    
Issue 2: "The product is turning pink or dark brown during drying."

Diagnosis: This indicates polymerization of the pyridine ring or oxidation.[1] The free base of 2-chloromethylpyridine is notoriously unstable.[1] The salt form (HCl) is stable, but traces of moisture can hydrolyze the salt, liberating HCl and locally generating the unstable free base or creating "hot spots" of acidity that degrade the ring.[1]

Corrective Action:

  • Strict Acid Maintenance: Ensure the final product remains acidic.[1] Do not over-wash with neutral solvents that might strip the HCl.

  • Temperature Control: Do not dry the solid above 40-45°C .

  • Inert Atmosphere: Perform all drying and storage under Nitrogen or Argon. Oxygen accelerates the formation of colored N-oxide tars.[1]

Issue 3: "Our HPLC shows a recurring peak for the starting material (Alcohol) even after full conversion."

Diagnosis: This is often a "Phantom Impurity" caused by sample preparation. The chloromethyl group is highly reactive. If you dissolve the sample in a wet solvent or a nucleophilic solvent (like Methanol) for HPLC analysis without immediate injection, the product will hydrolyze back to the alcohol or form a methyl ether in the vial.[1]

Corrective Action:

  • Sample Prep Validation: Prepare HPLC samples in anhydrous Acetonitrile or dry Dichloromethane. Avoid Methanol/Water diluents if possible, or inject immediately.

  • Process Check: If the alcohol is genuinely present in the bulk solid, your reaction reflux time was insufficient to decompose the chlorosulfite intermediate (see Figure 1). Extend reflux by 1-2 hours.

Optimized Experimental Protocol

This protocol is designed to minimize the Bis-ether dimer and ensure thermal stability.

Reagents:

  • (3-methylpyridin-2-yl)methanol (1.0 eq)[1]

  • Thionyl Chloride (1.3 eq)[1][2][3]

  • Dichloromethane (DCM) or Toluene (Solvent)

Step-by-Step Workflow:

  • Preparation of Reagent A: Charge Thionyl Chloride (1.3 eq) and DCM (5 vol) into a reactor. Cool to 0–5°C under Nitrogen.

  • Preparation of Reagent B: Dissolve (3-methylpyridin-2-yl)methanol (1.0 eq) in DCM (3 vol).

  • Controlled Addition (Critical Step): Add Reagent B to Reagent A dropwise over 60-90 minutes.

    • Note: Maintain internal temperature <10°C.[4] This suppresses side reactions while the chlorosulfite intermediate forms.

  • Reaction: Once addition is complete, warm the mixture to room temperature, then heat to reflux (approx. 40°C for DCM) for 2–3 hours.

    • Endpoint Check: Monitor gas evolution (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
       and HCl). Reaction is complete when off-gassing ceases.
      
  • Isolation:

    • Cool to 0–5°C. The product may crystallize directly if concentration is high.[1]

    • If not, concentrate under reduced pressure (keep bath <45°C) to ~30% volume.

    • Add Ethyl Acetate or Acetone as an anti-solvent to force precipitation.

  • Filtration: Filter the white/off-white solid under Nitrogen.

  • Washing: Wash the cake with cold Acetone (removes traces of

    
     and non-polar impurities).
    
Impurity Profile Targets
ParameterSpecificationCommon Failure Mode
Appearance White to off-white crystalline powderPink/Brown (Oxidation/Polymerization)
Assay (Titration) > 98.0%< 95% (Hygroscopic water uptake)
Bis-ether Dimer < 0.5%> 1.0% (Incorrect addition order)
Residual Alcohol < 0.2%> 0.5% (Hydrolysis during workup)
Water Content < 0.5%High (Poor storage/drying)

Storage & Stability Guide

The hydrochloride salt is hygroscopic .[1] Proper handling is non-negotiable for maintaining shelf-life.

  • Temperature: Store at 2°C to 8°C .

  • Atmosphere: Headspace must be purged with Argon or Nitrogen.

  • Container: Double polyethylene bags inside a fiber drum or amber glass with Parafilm seal.

  • Shelf Life: Retest every 6 months. If water content exceeds 1.0%, re-crystallization is required to prevent autocatalytic degradation.[1]

References

  • Synthesis of 2-chloromethyl-pyridine hydrochloride. PrepChem.com. Detailed procedure for chlorination of pyridine derivatives using thionyl chloride.

  • Preparation of chloromethylpyridine hydrochlorides. US Patent 5942625A. Describes the critical "gradual addition" technique to minimize impurities.

  • 2-(Chloromethyl)pyridine hydrochloride synthesis. ChemicalBook.[3][4][5] Reaction conditions and stoichiometry for 2-pyridinylmethanol conversion.

  • Reaction of hydroxymethylanthraquinones with thionyl chloride. ResearchGate. Discusses the mechanism of chlorination and temperature dependence of side reactions.

  • This compound Safety Data Sheet. ChemicalBook. Stability and storage data (hygroscopicity, inert atmosphere requirements).

Sources

Technical Support Center: Catalyst Deactivation in Reactions with 2-(Chloromethyl)-3-methylpyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding catalyst deactivation when using 2-(chloromethyl)-3-methylpyridine hydrochloride. The unique structure of this reagent—combining a reactive chloromethyl group with a pyridine ring known for its strong coordinating properties, all in a hydrochloride salt form—presents specific challenges to catalytic systems. This document is designed to help you diagnose, mitigate, and resolve these issues to ensure the efficiency and reproducibility of your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered during reactions involving this compound.

Q1: My reaction is incredibly slow or stalls completely. What is the most likely cause?

The most common culprit is catalyst poisoning.[1] The pyridine nitrogen atom possesses a lone pair of electrons that can strongly coordinate to the active sites of transition metal catalysts (e.g., Palladium, Platinum, Rhodium).[1][2] This binding action blocks the sites that are necessary for the catalytic cycle, effectively "poisoning" the catalyst and halting your reaction.[3]

Q2: I'm using a heterogeneous catalyst like Palladium on Carbon (Pd/C). Why does its activity drop significantly upon reuse?

While poisoning is a possibility, with heterogeneous catalysts, several factors could be at play. Each cycle can lead to an accumulation of strongly bound pyridine molecules on the active sites. Additionally, side reactions at elevated temperatures can deposit carbonaceous materials ("coke") on the catalyst surface, blocking pores and active sites.[4][5] Finally, the acidic nature of the hydrochloride salt can contribute to the gradual leaching of the active palladium metal off the carbon support into the reaction medium.[6]

Q3: I've noticed a fine black precipitate forming in my reaction mixture. What is this, and is it a concern?

The formation of a black precipitate, especially in palladium-catalyzed reactions, often indicates the agglomeration of the active Pd(0) species into bulk palladium black.[4] This is a significant concern as it represents a loss of catalytically active surface area. This process, a form of sintering, is often irreversible and leads to a dramatic drop in catalytic activity.[7]

Q4: How does the fact that my starting material is a hydrochloride salt impact the catalyst?

The hydrochloride form introduces acidity into your reaction system. This can have several consequences:

  • Metal Leaching: The acidic environment can promote the dissolution (leaching) of the active metal from its support, particularly for catalysts like Pd/C.[8]

  • Support Degradation: Highly acidic conditions can degrade certain catalyst supports, such as alumina or zeolites.

  • Reaction Inhibition: The protonated pyridine (pyridinium ion) is less likely to poison the catalyst, but as the reaction proceeds and base is consumed, the equilibrium can shift, and the free pyridine's concentration can increase.

Q5: Is it possible to regenerate a catalyst that has been deactivated in my reaction?

Regeneration feasibility is entirely dependent on the mechanism of deactivation.[9]

  • Coking/Fouling: Often reversible. Controlled oxidation (calcination) can burn off carbonaceous deposits.[5][10]

  • Poisoning: Sometimes reversible. A strong acid wash might remove the poisoning species, but this can also damage the catalyst.

  • Sintering: Largely irreversible. Once the metal particles have agglomerated, it is extremely difficult to redisperse them to their original high-surface-area state.[5][11]

  • Leaching: Irreversible. The active metal has been physically lost from the support.[5]

Part 2: In-Depth Troubleshooting Guides by Symptom

Use this section when the FAQs do not fully resolve your issue. The guides are structured around common experimental observations.

Guide 1: Reaction Stalls or Proceeds at an Unacceptably Slow Rate

A slow or stalled reaction is the most frequent issue, primarily pointing towards problems with the catalyst's active sites.

Symptom Checklist:

  • Reaction monitoring (TLC, GC, LC-MS) shows little to no conversion of starting material after a significant amount of time.

  • Initial reaction rate is fast but quickly plateaus.

Root Cause Analysis & Solutions:

  • Primary Suspect: Catalyst Poisoning

    • Causality: The pyridine nitrogen's lone pair acts as a potent Lewis base, binding strongly to the electron-deficient metal active sites.[2][12] This coordination is often stronger than that of the desired reactants, leading to competitive inhibition and a shutdown of the catalytic cycle.[12]

    • Troubleshooting Steps:

      • Increase Catalyst Loading: While not atom-economical, increasing the amount of catalyst can provide enough un-poisoned active sites to drive the reaction to completion.[1]

      • Employ a Guard Bed: In flow chemistry or fixed-bed reactors, use a sacrificial bed of a less expensive material upstream to adsorb the majority of the pyridine-containing compound before it reaches the primary catalyst bed.[1]

      • Modify the Ligand System (for homogeneous catalysts): If using a homogeneous catalyst, switch to ligands with bulky substituents near the metal center. These can sterically block the pyridine nitrogen from coordinating while still allowing the desired reaction to occur.[12]

  • Secondary Suspect: Insufficient Base or Incorrect pH

    • Causality: Your starting material, this compound, is acidic. Many reactions, such as alkylations, also produce HCl as a byproduct. The base in your reaction is consumed neutralizing both. If the base is fully consumed, the resulting acidic pH can inhibit or stop the reaction.

    • Troubleshooting Steps:

      • Verify Stoichiometry: Ensure you are using at least two equivalents of base: one to neutralize the starting material's hydrochloride and another to scavenge the HCl produced during the reaction. It is often wise to use a slight excess (e.g., 2.2-2.5 equivalents).

      • Choose the Right Base: A non-coordinating, sufficiently strong base is often ideal. Weak bases may not be effective enough to prevent a drop in pH.

Guide 2: Low Product Yield with Byproduct Formation

Low yields, even when the reaction appears to run, suggest that the catalyst is either not performing optimally or is promoting undesired side reactions.

Symptom Checklist:

  • Starting material is consumed, but the yield of the desired product is low.

  • Analysis shows the presence of unexpected byproducts.

  • Reaction mixture changes color, or the catalyst appears discolored after the reaction.

Root Cause Analysis & Solutions:

  • Primary Suspect: Catalyst Leaching

    • Causality: The combination of chloride ions and acidic conditions can facilitate the oxidative addition of the metal into the solution, stripping it from its solid support.[6] This leached metal may have lower activity, different selectivity, or may decompose, contributing to low yields.

    • Troubleshooting Steps:

      • Analyze the Filtrate: After filtering off your heterogeneous catalyst, analyze a sample of the reaction solution using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) to quantify the amount of leached metal.[13] This provides definitive proof of leaching.

      • Consider Alternative Supports: If leaching is confirmed, switch to a more robust catalyst support that is more stable under your reaction conditions.

      • Buffer the Reaction: If compatible with your chemistry, adding a buffering agent can help maintain a pH that is less corrosive to the catalyst.

  • Secondary Suspect: Coking and Fouling

    • Causality: At elevated temperatures, organic molecules can decompose on the catalyst surface, forming non-volatile, carbon-rich deposits known as coke.[14] This coke physically blocks the catalyst's pores and active sites, reducing its effectiveness and potentially altering its selectivity, leading to byproducts.[15]

    • Troubleshooting Steps:

      • Optimize Temperature: Run the reaction at the lowest possible temperature that still affords a reasonable reaction rate. Higher temperatures accelerate coking.[4]

      • Perform Thermogravimetric Analysis (TGA): Analyzing the spent catalyst with TGA can reveal weight loss at high temperatures under an oxidizing atmosphere, which is characteristic of coke burn-off and confirms fouling.[5]

      • Attempt Regeneration: If coking is confirmed, a controlled calcination procedure can often restore catalyst activity (See Protocol 3).

Troubleshooting Flowchart

The following diagram provides a logical workflow for diagnosing catalyst deactivation issues.

G start Reaction Fails: Low Yield or Slow Rate check_poisoning Is the catalyst known to be susceptible to N-poisoning? start->check_poisoning check_temp Was the reaction run at high temperature (>100°C)? check_poisoning->check_temp No / Unsure poisoning_path Primary Suspect: Poisoning by Pyridine N check_poisoning->poisoning_path Yes check_reuse Is this a reused catalyst? check_temp->check_reuse No sintering_path Possible Suspect: Thermal Sintering check_temp->sintering_path Yes coking_path Possible Suspect: Coking / Fouling check_reuse->coking_path Yes leaching_path Is the reaction medium acidic? check_reuse->leaching_path No solution_poison Solutions: - Increase catalyst loading - Use bulky ligands - Employ guard bed poisoning_path->solution_poison solution_sinter Solution: - Lower reaction temperature - Use new catalyst (irreversible) sintering_path->solution_sinter solution_coke Solutions: - Lower reaction temperature - Attempt regeneration (calcination) coking_path->solution_coke leaching_path->coking_path No leaching_confirm Primary Suspect: Metal Leaching leaching_path->leaching_confirm Yes solution_leach Solutions: - Buffer the reaction - Change catalyst support - Analyze filtrate (ICP-MS) leaching_confirm->solution_leach

Caption: A step-by-step diagnostic workflow for catalyst deactivation.

Part 3: Understanding the Mechanisms of Deactivation

A deeper understanding of the deactivation pathways is crucial for developing robust and reliable synthetic protocols.

Primary Deactivation Mechanisms

G Catalyst Deactivation Mechanisms cluster_catalyst Catalyst Particle support Support (e.g., Carbon) metal Active Metal Site (Pd) leach Leaching (Solvated Metal Ion) metal->leach Dissolves into Solution (Acidic Conditions) sinter Sintering (Agglomerated Particle) metal->sinter Agglomerates (High Temperature) poison Poisoning (Pyridine Molecule) poison->metal Blocks Site coke Coking (Carbon Deposits) coke->metal Masks Surface

Caption: The four primary pathways of catalyst deactivation.

  • Poisoning: This is a chemical deactivation where molecules bind strongly to the active sites, preventing reactant access.[3] In this specific case, the lone electron pair on the pyridine nitrogen is the primary poison.[1][16]

  • Coking/Fouling: This is a physical deactivation caused by the deposition of carbonaceous residues on the catalyst surface, leading to pore blockage and masking of active sites.[5][14]

  • Sintering (Thermal Degradation): This is an irreversible physical change where high temperatures cause the finely dispersed metal particles of the catalyst to migrate and coalesce into larger crystals.[7][11] This drastically reduces the active surface area-to-volume ratio, leading to a permanent loss of activity.[11]

  • Leaching: This involves the removal of the active catalytic species from its support into the reaction medium.[6] This is often promoted by acidic conditions or complexing agents in the solution.[8]

Part 4: Key Experimental Protocols

These standardized protocols are designed to help you diagnose deactivation and, where possible, regenerate your catalyst.

Protocol 1: Characterization of Spent Catalysts

To definitively determine the cause of deactivation, characterization of the spent catalyst is essential.[17][18]

TechniqueInformation ProvidedImplication for Deactivation Mechanism
BET Surface Area Analysis Measures the total surface area and pore size distribution of the catalyst.[17]A significant decrease in surface area suggests sintering or severe coking/fouling that has blocked the pore structure.[17]
X-ray Photoelectron Spectroscopy (XPS) Determines the elemental composition and chemical states of elements on the catalyst's surface.[17][19]Can directly detect the presence of nitrogen species (from pyridine poisoning ) or changes in the oxidation state of the active metal.
Temperature-Programmed Desorption (TPD) Measures the strength of adsorption of molecules on the catalyst surface.[17]Can quantify the strength of pyridine binding, confirming strong chemisorption indicative of poisoning .
Thermogravimetric Analysis (TGA) Measures changes in mass as a function of temperature.[5]Weight loss during heating in air indicates the burn-off of deposited carbon, confirming and quantifying coking .
Transmission Electron Microscopy (TEM) / X-Ray Diffraction (XRD) Visualizes the size and distribution of metal particles (TEM) or measures the average crystallite size (XRD).[5][18]An increase in the average particle/crystallite size compared to the fresh catalyst is direct evidence of sintering .[5]
Inductively Coupled Plasma (ICP) Analysis Measures the elemental composition of a liquid sample with high precision.Analysis of the reaction filtrate can quantify the amount of active metal that has been lost from the support due to leaching .[13]
Protocol 2: Diagnostic Test for Catalyst Poisoning

This experiment helps differentiate between poisoning and other deactivation mechanisms.

  • Setup Two Parallel Reactions: Prepare two identical reaction vessels with the same starting materials, solvent, base, and catalyst loading under an inert atmosphere.

  • Reaction A (Baseline): Run the reaction according to your standard procedure with this compound.

  • Reaction B (Control): In place of the pyridine-containing substrate, use a non-poisoning analogue if available (e.g., benzyl chloride).

  • Monitor Conversion: Take aliquots from both reactions at regular time intervals (e.g., 30, 60, 120 minutes) and analyze for product formation via GC, LC, or NMR.

  • Analyze Data: If Reaction B proceeds smoothly to completion while Reaction A stalls or is significantly slower, it provides strong evidence that a component of the pyridine starting material is poisoning the catalyst.[1]

Protocol 3: General Regeneration of a Coked Pd/C Catalyst

This procedure is for catalysts deactivated by carbonaceous deposits. Warning: Perform this in a well-ventilated furnace. This procedure is not suitable for catalysts deactivated by sintering or leaching.

  • Catalyst Recovery: Filter the catalyst from the reaction mixture. Wash it thoroughly with the reaction solvent to remove residual organics, followed by a wash with a low-boiling solvent like methanol or acetone to facilitate drying.[1]

  • Drying: Dry the catalyst completely in a vacuum oven at a moderate temperature (e.g., 60-80°C) to remove all solvent.

  • Calcination:

    • Place the dried catalyst in a ceramic crucible.

    • Put the crucible in a programmable furnace.

    • Heat the catalyst under a slow flow of air or a diluted oxygen/nitrogen mixture.

    • Slowly ramp the temperature (e.g., 5°C/min) to a target temperature of 400-500°C. Do not exceed the manufacturer's recommended maximum temperature to avoid sintering.

    • Hold at the target temperature for 3-4 hours to ensure complete combustion of the coke.[5]

  • Cool Down: Allow the furnace to cool slowly back to room temperature under an inert atmosphere (e.g., Nitrogen or Argon).

  • Re-activation (if necessary): For some catalysts, a reduction step (e.g., heating under a hydrogen atmosphere) may be required to reduce the oxidized metal back to its active state. Consult the catalyst manufacturer's guidelines.

References

  • Applied Catalysts. (2024).
  • BenchChem. (2025).
  • Effect of Reaction and Regeneration on the Production of Pyridine Bases through Glycerol and Ammonia Route. Journal of Liaoning Shihua University.
  • NPTEL.
  • Tascon GmbH.
  • Hiden Analytical. (2021).
  • BenchChem. (2025). Catalyst deactivation and recovery in 3,4-Diphenylpyridine synthesis.
  • MDPI. (2024).
  • ResearchGate.
  • NPTEL.
  • MDPI. (2023).
  • BenchChem. (2025).
  • ACS Publications.
  • BenchChem. (2025).
  • Sentient.io. (2025).
  • Sintering process and catalysis.
  • RSC Publishing. (2018).
  • Applied Catalysts. (2024).
  • RSC Publishing. (1948). Studies in the detoxication of catalyst poisons. Part VII.
  • BenchChem. (2025). Technical Support Center: Catalyst Deactivation in Reactions with Pyridine Ligands.
  • MDPI.
  • Chalmers University of Technology. (2019).
  • RSC Publishing.

Sources

Technical Support Center: Solvent Effects on the Stability of 2-(Chloromethyl)-3-methylpyridine Hydrochloride Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-(Chloromethyl)-3-methylpyridine hydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting assistance for handling this reactive intermediate. Understanding the profound impact of solvent choice on the stability of this compound is critical for ensuring experimental reproducibility, reaction yield, and the overall integrity of your research.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the handling and use of this compound solutions.

Q1: My solution of this compound is showing significant degradation over a short period. What is the chemical basis for this instability?

A1: The primary cause of instability for this compound in solution is solvolysis . The molecule's structure features a chloromethyl group attached to a pyridine ring, which makes the carbon atom of the chloromethyl group highly electrophilic and susceptible to nucleophilic attack.[1] The solvent itself can act as a nucleophile, leading to the displacement of the chloride leaving group.

Causality and Mechanism:

  • In Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents are powerful drivers of degradation. They are nucleophilic and can directly attack the electrophilic carbon. Furthermore, their ability to form hydrogen bonds stabilizes both the chloride leaving group and the transition state (or carbocation intermediate in an SN1-like pathway), significantly accelerating the reaction rate.[2][3]

    • Hydrolysis (in Water): The compound reacts with water to form (3-methylpyridin-2-yl)methanol hydrochloride .

    • Alcoholysis (in Alcohols): In methanol, for example, it will form 2-(methoxymethyl)-3-methylpyridine .

  • In Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): The compound is generally more stable in anhydrous aprotic solvents. However, these solvents are hygroscopic and residual water can still lead to slow hydrolysis over time. Polar aprotic solvents can effectively solvate cations, which can still facilitate SN1 or SN2 reactions if other nucleophiles are present.[4]

Below is a diagram illustrating the primary degradation pathway via solvolysis.

cluster_main Solvolysis of 2-(Chloromethyl)-3-methylpyridine HCl cluster_protic Protic Solvents parent 2-(Chloromethyl)-3-methylpyridine HCl intermediate Carbocation-like Transition State parent->intermediate Slow, Rate-Limiting (Sₙ1-like) water H₂O (Water) methanol CH₃OH (Methanol) product_water (3-methylpyridin-2-yl)methanol (Hydrolysis Product) water->product_water Nucleophilic Attack product_methanol 2-(methoxymethyl)-3-methylpyridine (Methanolysis Product) methanol->product_methanol Nucleophilic Attack

Caption: Primary solvolysis degradation pathways in protic solvents.

Q2: I'm observing unexpected peaks in my HPLC/LC-MS analysis after preparing a solution. What are these impurities?

A2: The new peaks are almost certainly degradation products resulting from the reaction of your compound with the solvent or trace contaminants like water. The most common degradants are listed in the table below.

Data Presentation: Common Degradation Products

Degradation Product NameMolecular FormulaMolecular Weight ( g/mol )Formation Condition
(3-methylpyridin-2-yl)methanolC₇H₉NO123.15Reaction with water (hydrolysis)
2-(methoxymethyl)-3-methylpyridineC₈H₁₁NO137.18Reaction with methanol
2-(ethoxymethyl)-3-methylpyridineC₉H₁₃NO151.21Reaction with ethanol

Troubleshooting Action: To confirm the identity of these peaks, a forced degradation study is recommended. Intentionally stress a small sample of the material (e.g., by dissolving it in water and heating gently at 40-50°C for a few hours) and inject it into your analytical system. The peaks that grow over time are your degradation products, which can then be tentatively identified by mass spectrometry. A validated, stability-indicating analytical method is crucial for accurate assessment.[5]

Q3: How does the pH of an aqueous solution affect the stability of this compound?

A3: The pH of the solution has a critical impact on the stability of the compound.

  • Acidic Conditions (pH < 6): The compound exhibits its highest stability in acidic media. The hydrochloride salt itself renders the solution weakly acidic upon dissolution. In this state, the concentration of the highly nucleophilic hydroxide ion (OH⁻) is negligible, and the nucleophilicity of water is suppressed, slowing the rate of hydrolysis. Many similar compounds show greatest stability in acidic environments.[6]

  • Neutral to Basic Conditions (pH ≥ 7): Stability decreases dramatically as the pH rises.[7] There are two primary reasons for this:

    • Increased Hydroxide Concentration: The hydroxide ion is a much stronger nucleophile than water. As the pH increases, its concentration rises, leading to a rapid acceleration of the hydrolysis reaction to form (3-methylpyridin-2-yl)methanol.

    • Deprotonation: At higher pH values, the pyridine nitrogen can be deprotonated, forming the free base, which may be susceptible to other degradation pathways, such as self-alkylation, although this is less common.

Therefore, for applications in aqueous buffers, it is imperative to use freshly prepared solutions and, if possible, maintain the pH in the acidic range.

Q4: What is the recommended solvent for preparing a stock solution for long-term storage?

A4: The choice of solvent is paramount for preserving the integrity of the compound.

Data Presentation: Solvent Recommendations for Stock Solutions

Solvent TypeRecommended SolventsStability ProfileBest Practices & Causality
Aprotic (Recommended) Anhydrous Acetonitrile, Anhydrous Dichloromethane (DCM)High. Minimal reactivity with the chloromethyl group.Use high-purity, anhydrous grade solvents. Store solutions at -20°C or -80°C, tightly sealed with inert gas (e.g., Argon) overlay to prevent moisture ingress.[5][8]
Protic (Use with Caution) Methanol, EthanolLow. Rapid degradation is expected.Not recommended for storage. Prepare fresh immediately before use. If temporary storage is unavoidable, keep it on ice and use within hours.
Aqueous Buffers Phosphate Buffered Saline (PBS), etc.Very Low. Highly dependent on pH and temperature.Prepare fresh and use immediately. Never store for extended periods. The presence of water and buffer salts can accelerate degradation.

Experimental Protocols

Protocol 1: Workflow for Assessing Solution Stability via HPLC

This protocol provides a standardized method for evaluating the stability of this compound in various solvents.

Objective: To quantify the degradation of the parent compound over time under controlled conditions.

Methodology:

  • Solution Preparation (t=0):

    • Accurately weigh the this compound.

    • Prepare solutions at a known concentration (e.g., 1 mg/mL) in the solvents of interest (e.g., Anhydrous Acetonitrile, Methanol, Water buffered at pH 4, and Water buffered at pH 7.4).

    • Immediately after dissolution, filter a small aliquot and analyze it via HPLC. This is your crucial t=0 reference point.

  • Incubation:

    • Divide the remaining solutions into separate, tightly sealed vials for each time point to avoid repeated opening and closing.

    • Store the vials under controlled temperature conditions (e.g., Room Temperature (25°C) and accelerated conditions (40°C)). Protect from light.

  • Time-Point Analysis:

    • At predefined intervals (e.g., 1, 4, 8, 24, and 48 hours), remove one vial from each solvent/temperature condition.

    • Allow the vial to return to room temperature before opening.

    • Analyze the sample by HPLC under the same conditions as the t=0 sample.

  • Data Analysis:

    • Use a validated, stability-indicating HPLC method, typically a reverse-phase C18 column with a gradient elution of acetonitrile and a buffered aqueous phase (e.g., 10 mM ammonium acetate).[9]

    • Calculate the percentage of the parent compound remaining at each time point relative to the t=0 measurement.

    • Plot the percentage of the parent compound versus time for each condition to visualize the degradation kinetics.

Caption: Experimental workflow for a solution stability study.

References

  • The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. PMC. Available at: [Link]

  • Effect of pH on the stability of methacholine chloride in solution. PubMed. Available at: [Link]

  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. Available at: [Link]

  • Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. PubMed. Available at: [Link]

  • Characteristics of the SN1 Reaction. Chemistry LibreTexts. Available at: [Link]

  • Polar Protic and Polar Aprotic Solvents. Chemistry Steps. Available at: [Link]

  • Solvolysis of Tertiary and Secondary Haloalkanes. Chemistry LibreTexts. Available at: [Link]

Sources

Technical Support Center: Genotoxic Impurity Analysis in Pantoprazole API

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Analytical Method Validation (ICH M7/Q2) Target Analyte Class: Alkylating Agents & Sulfone Derivatives Primary Technique: LC-MS/MS (Triple Quadrupole)

Introduction: The Safety Imperative

Welcome to the Technical Support Hub for Pantoprazole API analysis. You are likely here because you are dealing with the stringent requirements of ICH M7 , which mandates the control of DNA-reactive impurities to a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day .

In Pantoprazole synthesis, the condensation of 2-chloromethyl-3,4-dimethoxypyridine (intermediate) with 5-difluoromethoxy-2-mercapto-1H-benzimidazole is a critical step.[1] Consequently, the most common Genotoxic Impurities (GTIs) requiring validation are:

  • 2-Chloromethyl-3,4-dimethoxypyridine (Reactive alkylating agent).[2]

  • Pantoprazole Sulfone N-Oxide (Over-oxidation byproduct).

This guide bypasses generic advice to address the specific chemical instability and matrix interference challenges inherent to these analytes.

Module 1: Method Development & Optimization

Q: Why is my LC-UV method failing to reach the required LOQ?

A: UV detection is rarely sufficient for GTIs at the TTC level (ppm/ppb range) due to the high background absorption of the Pantoprazole API matrix.

The Fix: Switch to LC-MS/MS (Triple Quadrupole) operating in Multiple Reaction Monitoring (MRM) mode.

  • Mechanism: MRM isolates the precursor ion (Q1) and a specific fragment ion (Q3). This "double filtering" eliminates the API matrix noise, allowing you to see the impurity at trace levels (e.g., 0.5 ppm) even when the API is present at 1 mg/mL.

Protocol: LC-MS/MS Setup for Chloromethyl Impurity
  • Column: C18 or Phenyl-Hexyl (e.g., Zorbax SB-Phenyl, 100 x 2.1 mm, 3.0 µm). Why? Phenyl columns often provide better selectivity for pyridine-based impurities than standard C18.

  • Mobile Phase A: 0.1% Formic Acid in Water (Proton source for ionization).

  • Mobile Phase B: Acetonitrile (ACN).[3]

  • Flow Rate: 0.3 - 0.4 mL/min.

  • Divert Valve (CRITICAL): Set the valve to divert flow to waste during the elution of the main Pantoprazole peak.

    • Reasoning: Pantoprazole ionizes strongly. Entering the MS source at high concentrations will cause severe ion suppression (blinding the detector to the impurity) and rapid source contamination.

Visual Workflow: Method Development Logic

MethodDev Start Start: Define Target GTI Solubility Solubility Check (Avoid hydrolysis of reactive Cl-methyl) Start->Solubility MS_Tune MS/MS Tuning (Identify Precursor/Product Ions) Solubility->MS_Tune Chromatography Column Screening (C18 vs. Phenyl-Hexyl) MS_Tune->Chromatography Matrix_Check Matrix Effect Eval (Spike Recovery) Chromatography->Matrix_Check Divert_Valve Setup Divert Valve (Protect Source from API) Matrix_Check->Divert_Valve Suppression Found? Validation Final Validation (ICH Q2/M7) Matrix_Check->Validation Recovery > 80% Divert_Valve->Validation

Figure 1: Decision matrix for developing a trace-level LC-MS/MS method, emphasizing source protection.

Module 2: Validation Challenges (ICH M7 & Q2)

Q: How do I prove my method is sensitive enough?

A: You must demonstrate a Limit of Quantitation (LOQ) that is at or below the TTC level relative to the maximum daily dose.

  • Calculation: If max dose = 40 mg/day and TTC = 1.5 µ g/day , the limit is 37.5 ppm . However, industry standard is often stricter (e.g., 10 ppm or 5 ppm ) to ensure safety margins.

Data Table: Acceptance Criteria for Trace Analysis
ParameterAcceptance Criteria (Trace Level)Why this differs from Assay?
Specificity No interference at retention time of GTI > 30% of LOQTrace peaks are easily swamped by baseline noise.
LOQ (Sensitivity) S/N Ratio ≥ 10:1Must distinguish signal from electronic noise reliably.
Linearity r² ≥ 0.99 (from LOQ to 150% of limit)Range is much narrower than assay methods.
Accuracy (Recovery) 80.0% – 120.0% Wider range allowed due to matrix complexity at ppb levels.
Precision (Repeatability) RSD ≤ 10.0% (at limit level)Higher variance is expected at trace concentrations.

Module 3: Troubleshooting Guide

Issue 1: Low Recovery (The "Disappearing" Impurity)

Symptom: You spike the impurity at 10 ppm, but only recover 40-50%. Root Cause Analysis:

  • Instability: 2-chloromethyl-3,4-dimethoxypyridine is an alkylating agent. It reacts with nucleophiles (like water or methanol) in your diluent.

    • Fix: Use Acetonitrile (ACN) as the diluent. Avoid water or alcohols in the sample prep if possible, or keep the autosampler temperature at 5°C .

  • Adsorption: Trace analytes stick to glass silanols.

    • Fix: Use Silanized vials or Polypropylene vials.

Issue 2: Signal Suppression (Matrix Effect)

Symptom: The standard looks great, but the spiked sample (with API) has 50% lower response. Root Cause: The Pantoprazole API (even if diverted) might have tailing that co-elutes with the impurity, competing for ionization in the ESI source. The Fix:

  • Deuterated Internal Standard: This is the Gold Standard. Use a stable isotope labeled version of the impurity. It will suffer the same suppression as the analyte, so the ratio remains constant.

  • Sample Dilution: If sensitivity allows, dilute the sample further. Matrix effects decrease exponentially with dilution.

Issue 3: Carryover (Ghost Peaks)

Symptom: A peak appears in the blank injection after a high-concentration standard. Root Cause: Pantoprazole and its sulfur-containing intermediates are "sticky" and hydrophobic. The Fix:

  • Needle Wash: Implement a dual-solvent wash.

    • Wash 1: 90:10 ACN:Water (Dissolves hydrophobic residues).

    • Wash 2: 0.1% Formic Acid in Water (Resets the pH environment).

Visual Workflow: Troubleshooting Logic

Troubleshooting Problem Problem Detected Check_Rec Check Recovery Problem->Check_Rec Check_Stab Check Stability (Diluent Interaction) Check_Rec->Check_Stab Low Recovery Check_Matrix Check Matrix Effect (Ion Suppression) Check_Rec->Check_Matrix Recovery varies w/ API conc Solution_Stab Use Aprotic Solvent (ACN/DMSO) Check_Stab->Solution_Stab Degradation Found Solution_Adsorb Switch to Plastic/Silanized Vials Check_Stab->Solution_Adsorb Sticking to Glass Solution_Matrix Add Deuterated IS or Improve Resolution Check_Matrix->Solution_Matrix

Figure 2: Logical pathway for diagnosing recovery and sensitivity failures in GTI analysis.

Module 4: Routine Monitoring & System Suitability

For routine QC, you cannot re-validate every time. Establish a robust System Suitability Test (SST):

  • Sensitivity Check: Inject a standard at the LOQ concentration. S/N must be > 10 .

  • Resolution Check: Ensure the GTI is separated from the main API peak (if not using a divert valve) or from the switching point of the valve.

  • Bracketing: Inject the standard check every 10 samples to ensure the MS source hasn't fouled.

References

  • ICH M7(R2) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.[3][4][5][6][7][8]

  • Chen, Y., et al. (2020) .[5] Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials. Journal of Analytical Methods in Chemistry.

  • Reddy, A.V.B., et al. (2015) . A selective and sensitive method development and validation by LC–MS/MS approach for trace level quantification of three potential genotoxic impurities in pantoprazole sodium drug substance. Rasayan Journal of Chemistry.

  • Liu, D.Q., et al. (2010) .[9] Recent advances in trace analysis of pharmaceutical genotoxic impurities. Journal of Pharmaceutical and Biomedical Analysis.

Sources

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 2-(Chloromethyl)pyrimidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of potential analytical methods for the quantitative and qualitative analysis of 2-(Chloromethyl)pyrimidine hydrochloride. As a critical intermediate in pharmaceutical synthesis, ensuring the identity, purity, and strength of this compound through rigorously validated analytical methods is paramount.[1] While specific validated methods for this compound are not extensively documented in publicly available literature, this document outlines a framework for the validation of suitable analytical techniques based on international guidelines and data from analogous compounds. The information herein is intended to assist researchers, scientists, and drug development professionals in establishing robust and reliable analytical procedures that meet stringent regulatory expectations.

The objective of validating an analytical procedure is to demonstrate through laboratory studies that it is suitable for its intended purpose.[2][3] This process is a cornerstone of Good Manufacturing Practices (GMP) and is mandated by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4][5][6] The principles and methodologies discussed are grounded in the guidelines established by the International Council for Harmonisation (ICH), particularly the Q2(R2) guideline on the validation of analytical procedures.[2][7][8]

The Analytical Challenge: Understanding 2-(Chloromethyl)pyrimidine Hydrochloride

2-(Chloromethyl)pyrimidine hydrochloride (CAS: 936643-80-0, Formula: C₅H₅ClN₂·HCl) is a reactive synthetic intermediate.[9][10] Its structure, featuring a labile chloromethyl group, presents specific analytical challenges. The primary concerns are its potential for degradation, particularly through hydrolysis to form 2-(hydroxymethyl)pyrimidine hydrochloride, and the presence of process-related impurities.[1] A successful analytical method must therefore be not only accurate and precise but also specific and stability-indicating. A stability-indicating method is a validated quantitative procedure that can detect changes in the drug substance's properties over time and accurately measure the active ingredient without interference from degradation products, process impurities, or other potential impurities.[4]

A Framework for Method Selection: Comparing Core Analytical Techniques

The selection of an analytical method is driven by its intended application—be it for identification, purity assessment, or quantitative assay.[11] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the workhorses of pharmaceutical analysis, while spectroscopic methods are invaluable for structural confirmation.

Analytical Technique Principle Potential Advantages for This Analyte Potential Disadvantages Primary Applications
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.High resolution and sensitivity; ideal for non-volatile and thermally labile compounds like 2-(Chloromethyl)pyrimidine hydrochloride; well-established for purity and assay.[11]Higher cost of instrumentation and solvents compared to some techniques.[11]Purity determination, assay for potency, stability testing, and impurity profiling.
Gas Chromatography (GC) Separation based on the volatility of the analyte as it is carried by an inert gas through a stationary phase.Excellent for analyzing volatile impurities (e.g., residual solvents); high separation efficiency.[11]Not suitable for the primary analysis of non-volatile or thermally unstable compounds; derivatization may be required, adding complexity.Analysis of volatile organic impurities and residual solvents.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions to identify and quantify molecules.High sensitivity and specificity; provides molecular weight and structural information; powerful when coupled with HPLC (LC-MS) for impurity identification.[11][12]High instrumentation cost; may not be necessary for routine quantitative analysis where a UV detector suffices.Identification of unknown impurities and degradation products; structural elucidation.
NMR Spectroscopy Measures the magnetic properties of atomic nuclei.Unparalleled for structural elucidation and identification; can be used quantitatively (qNMR).[13]Lower sensitivity compared to chromatography; complex instrumentation and data interpretation.Definitive structural confirmation and identification.
Infrared (IR) Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.Provides information about functional groups present in the molecule; useful for rapid identity confirmation.[12]Limited use for quantitative analysis or for complex mixtures.Raw material identification and confirmation of functional groups.

For the comprehensive analysis of 2-(Chloromethyl)pyrimidine hydrochloride, a reversed-phase HPLC method with UV detection is the most logical and robust choice for assay and purity determination due to the compound's polarity, non-volatility, and UV-absorbing pyrimidine ring. GC would be a complementary technique for specific applications like residual solvent analysis.

The Validation Workflow: A Step-by-Step Approach

Method validation follows a structured, predefined protocol that assesses the method's performance characteristics.[2] The objective is to establish, with documented evidence, a high degree of assurance that the analytical method will consistently produce a result meeting its predetermined specifications and quality attributes.[14][15]

Caption: A typical workflow for analytical method validation.

In-Depth Guide: Validation of a Stability-Indicating HPLC Method

This section provides a detailed protocol for the validation of a hypothetical HPLC method for the assay and purity of 2-(Chloromethyl)pyrimidine hydrochloride, grounded in ICH Q2(R2) principles.[2]

Hypothetical HPLC Method Protocol
  • Objective: To determine the purity of 2-(Chloromethyl)pyrimidine hydrochloride and to quantify it against a reference standard.

  • Instrumentation: HPLC with a UV/Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[1]

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile. This is a common choice for polar heterocyclic compounds.

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30°C.[1]

  • Detection Wavelength: 254 nm (To be confirmed by scanning the UV spectrum of the analyte).[1]

  • Injection Volume: 10 µL.

  • Sample Diluent: Mobile phase or a mixture of water and acetonitrile.

  • Standard Preparation: Accurately weigh and dissolve an appropriate amount of 2-(Chloromethyl)pyrimidine hydrochloride reference standard in the sample diluent to obtain a known concentration (e.g., 0.5 mg/mL).

  • Sample Preparation: Prepare the sample solution in the same manner as the standard solution to a similar concentration.

Validation Parameters: Protocols and Acceptance Criteria
  • Causality: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.[16] For this compound, it is critical to demonstrate separation from its potential hydrolytic degradant, 2-(hydroxymethyl)pyrimidine, and any process impurities.

  • Experimental Protocol:

    • Forced Degradation: Subject the analyte to stress conditions (acidic and basic hydrolysis, oxidation, heat, and photolysis) to intentionally generate degradation products.[1] For example, dissolve the compound in 0.1 M HCl and 0.1 M NaOH and heat at 60°C for 24-48 hours.[1]

    • Analysis: Analyze the stressed samples, a placebo (if applicable), an impurity-spiked sample, and an unstressed sample.

    • Peak Purity: If using a DAD, perform peak purity analysis on the main analyte peak in the stressed samples to ensure it is spectrally homogeneous and free from co-eluting peaks.

  • Acceptance Criteria: The analyte peak should be well-resolved from all degradation and impurity peaks (resolution > 2). The peak purity analysis should pass, indicating no co-elution.

Caption: Workflow for demonstrating method specificity.

  • Causality: Linearity demonstrates a direct proportional relationship between the concentration of the analyte and the analytical signal (peak area) over a specified range. The range is the interval over which the method is shown to be precise, accurate, and linear.[11][14]

  • Experimental Protocol:

    • Prepare a series of at least five solutions of the reference standard at different concentrations.

    • For an assay, the range should typically cover 80% to 120% of the target test concentration.[17] For impurity analysis, the range should cover from the reporting level to 120% of the impurity specification.[11]

    • Inject each solution in triplicate.

    • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

  • Acceptance Criteria:

    • Linearity: The correlation coefficient (r²) should be ≥ 0.999.[11] The y-intercept should be close to zero.

    • Range: The method provides acceptable precision, accuracy, and linearity within the defined upper and lower concentration limits.[17]

  • Causality: Accuracy measures the closeness of the test results to the true value. It is typically determined by recovery studies.[16][18]

  • Experimental Protocol:

    • Analyze a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 3 concentrations, 3 replicates each).

    • This can be done by spiking a known amount of analyte into a placebo matrix or by comparing the results to a reference material.

    • Calculate the percentage recovery at each concentration.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% of the known amount.[11]

  • Causality: Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.[19]

  • Experimental Protocol:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same standard solution at 100% of the test concentration on the same day, with the same analyst and equipment.

    • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, or on different equipment.

    • Calculate the Relative Standard Deviation (%RSD) for each set of measurements.

  • Acceptance Criteria: The %RSD should be not more than 2.0%.[16]

  • Causality: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. These are critical for impurity analysis.[19]

  • Experimental Protocol:

    • Based on Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

    • Based on the Standard Deviation of the Response and the Slope: Prepare a series of low-concentration samples and inject them. Calculate the standard deviation of the y-intercepts of the regression line and the slope of the calibration curve.

      • LOD = 3.3 * (σ / S)

      • LOQ = 10 * (σ / S) (where σ = standard deviation of the response, S = slope of the calibration curve)

  • Acceptance Criteria: The LOQ value must be verified for accuracy and precision.

  • Causality: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[14]

  • Experimental Protocol:

    • Deliberately vary critical method parameters one at a time, such as:

      • Flow rate (e.g., ± 0.1 mL/min)

      • Column temperature (e.g., ± 5°C)

      • Mobile phase composition (e.g., ± 2% organic component)

      • Detection wavelength (e.g., ± 2 nm)

    • Analyze a system suitability solution under each condition and assess the impact on parameters like peak retention time, resolution, and tailing factor.

  • Acceptance Criteria: The system suitability parameters should remain within the predefined acceptance criteria for all tested variations.

Summary of Validation Parameters and Typical Acceptance Criteria
Parameter Purpose Typical Acceptance Criteria
Specificity To ensure the analyte is measured without interference.Analyte peak resolved from all others (Resolution > 2); Peak purity passes.
Linearity To demonstrate a proportional response to concentration.Correlation Coefficient (r²) ≥ 0.999.[11]
Range The interval of reliable measurement.For Assay: 80% to 120% of test concentration. For Purity: Reporting level to 120% of specification.[11]
Accuracy Closeness of the result to the true value.Mean recovery of 98.0% to 102.0%.[11]
Precision (%RSD) Agreement between repeated measurements.Repeatability & Intermediate Precision: RSD ≤ 2.0%.[16]
LOQ Lowest concentration measured with accuracy/precision.Signal-to-Noise ratio ≥ 10; Verified for precision and accuracy.
LOD Lowest concentration that can be detected.Signal-to-Noise ratio ≥ 3.
Robustness Resilience to small changes in method parameters.System suitability criteria met under all varied conditions.

Conclusion: Beyond Validation - A Lifecycle Approach

The validation of an analytical method for 2-(Chloromethyl)pyrimidine hydrochloride is not a one-time event but a critical component of the analytical procedure's lifecycle.[20] As outlined in ICH Q14, a modern approach involves defining an Analytical Target Profile (ATP) during development, which predefines the method's performance requirements.[21] The validation study then serves as the formal verification that the developed method meets this profile.[21] By employing a systematic, risk-based approach and adhering to the principles outlined in this guide, researchers and drug development professionals can establish scientifically sound, robust, and reliable analytical methods that ensure the quality of this vital chemical intermediate and support successful regulatory submissions.

References

  • A Comparative Guide to the Validation of Analytical Methods for 2-(Chloromethyl)pyrimidine hydrochloride. Benchchem.
  • FDA Guidance on Analytical Method Validation. U.S. Food and Drug Administration.
  • Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma.
  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. ICH.
  • Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration.
  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma.
  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH).
  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs.
  • What Is FDA Method Validation Guidance and Its Importance? Altabrisa Group.
  • An In-depth Technical Guide to the Stability and Storage of 2-(Chloromethyl)pyrimidine Hydrochloride. Benchchem.
  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. United States Pharmacopeia.
  • Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review.
  • Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. PMC.
  • Analytical method validation as per ich and usp. Slideshare.
  • Following European Pharmacopoeia (EP) Analytical Testing Standards. PPB Analytical.
  • <1220> ANALYTICAL PROCEDURE LIFE CYCLE. USP-NF.
  • A Comparative Spectroscopic Analysis of Pyrimidine and Its Derivatives. Benchchem.
  • Spectroscopic and Synthetic Profile of 2-(Chloromethyl)pyrimidine Hydrochloride: A Technical Guide. Benchchem.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency.
  • 2-(chloromethyl)-Pyrimidine (hydrochloride). Santa Cruz Biotechnology.
  • Synthesis of 2-(Chloromethyl)pyrimidine Hydrochloride. Benchchem.

Sources

Comparative Spectroscopic & Reactivity Profiling: 2-(Chloromethyl)pyrimidine Hydrochloride vs. Pyridine Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Chloromethyl)pyrimidine hydrochloride (2-CMP[1][2]·HCl) is a high-value heterocyclic building block used extensively in the synthesis of kinase inhibitors and other bioactive small molecules.[3][4][5] Its utility stems from the enhanced electrophilicity of the chloromethyl group, driven by the electron-deficient pyrimidine core. However, this same electronic activation renders the compound significantly more sensitive to hydrolysis and self-alkylation compared to its pyridine analogues.

This guide provides a rigorous spectroscopic and performance comparison between 2-CMP·HCl and its closest structural analogues: 2-(Chloromethyl)pyridine hydrochloride (2-Py-Cl[1][2][6][7]·HCl) and 3-(Chloromethyl)pyridine hydrochloride (3-Py-Cl[8]·HCl) . By synthesizing available experimental data with theoretical electronic profiling, this document serves as a definitive reference for researchers handling these reactive intermediates.

Compound Profile & Physicochemical Comparison

The pyrimidine ring introduces a second nitrogen atom compared to the pyridine scaffold, significantly lowering the LUMO energy and increasing the acidity of the salt form.

FeatureTarget: 2-(Chloromethyl)pyrimidine HCl Analogue 1: 2-(Chloromethyl)pyridine HCl Analogue 2: 3-(Chloromethyl)pyridine HCl
Structure Pyrimidine core (1,3-diazine)Pyridine core (1,2-position)Pyridine core (1,3-position)
CAS No. 936643-80-06959-47-36959-48-4
MW ( g/mol ) 165.02164.03164.03
Appearance White to pale yellow crystalline solidWhite to off-white crystalline powderWhite to beige crystalline solid
Melting Point 138–140 °C (dec.)120–124 °C137–143 °C
Solubility DMSO, DMF, Water (unstable), EthanolDMSO, Water, MethanolDMSO, Water, Methanol
Electronic Character

-deficient (High electrophilicity)
Moderate

-deficiency
Moderate

-deficiency

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Profiling

The chemical shifts (


) of these compounds are heavily influenced by the electron-withdrawing nature of the heteroaromatic rings and the protonation state of the nitrogen.

Experimental Insight:

  • Solvent Effect: Spectra are typically recorded in DMSO-d

    
      rather than D
    
    
    
    O or CD
    
    
    OD to prevent rapid solvolysis (exchange of Cl with OH/OD).
  • Protonation Shift: Salt formation causes a significant downfield shift (

    
     ppm) for 
    
    
    
    -protons relative to the free base due to the cationic pyridinium/pyrimidinium species.
Comparative

H NMR Data (DMSO-d

, 400 MHz)
Assignment2-(Chloromethyl)pyrimidine HCl (Predicted)*2-(Chloromethyl)pyridine HCl (Exp.)3-(Chloromethyl)pyridine HCl (Exp.)
-CH

Cl
5.15 – 5.30 ppm (s, 2H)5.25 ppm (s, 2H)5.07 ppm (s, 2H)
Aromatic H (Ortho) ~8.90 ppm (d, 2H, H-4,6)8.82 ppm (d, 1H, H-6)9.12 ppm (s, 1H, H-2)
Aromatic H (Meta) ~7.60 ppm (t, 1H, H-5)8.15 ppm (t, 1H, H-4)8.97 ppm (d, 1H, H-6)
Aromatic H (Para) N/A8.53 ppm (d, 1H, H-3)8.72 ppm (d, 1H, H-4)
Aromatic H (Other) N/A8.00 ppm (t, 1H, H-5)8.14 ppm (dd, 1H, H-5)

*Note: Specific literature values for the isolated 2-CMP·HCl salt are proprietary/sparse. Predicted values are based on the electronic deshielding effect of the second nitrogen atom relative to the 2-pyridyl analogue.

Infrared (IR) & Mass Spectrometry (MS)
  • IR Spectroscopy:

    • C-Cl Stretch: The chloromethyl group exhibits a characteristic strong band in the 700–750 cm

      
        region.
      
    • C=N / C=C Stretch: Pyrimidine skeletal vibrations appear at 1580–1620 cm

      
       , often sharper and more intense than the pyridine counterparts due to the lack of symmetry in the dipole moment.
      
    • N-H

      
       Stretch:  Broad absorption ~2500–3000 cm
      
      
      
      indicates the hydrochloride salt form.
  • Mass Spectrometry (ESI+):

    • 2-CMP·HCl: [M-Cl]

      
       fragment at m/z ~129 (due to facile loss of Cl) or [M+H]
      
      
      
      at m/z 129/131 (characteristic 3:1 Cl isotope pattern).

Performance & Reactivity Guide

Stability & Hydrolysis

The primary performance differentiator is hydrolytic stability. The 2-(chloromethyl)pyrimidine moiety is exceptionally prone to nucleophilic attack by water (


 or 

pathways) due to the electron-poor ring destabilizing the C-Cl bond while simultaneously activating the benzylic carbon.

Stability Hierarchy (Most Stable


 Least Stable): 
  • 3-(Chloromethyl)pyridine HCl (Meta-substitution disconnects resonance activation)

  • 2-(Chloromethyl)pyridine HCl (Ortho-activation)

  • 2-(Chloromethyl)pyrimidine HCl (Double activation by 1,3-nitrogens)

Mechanism of Degradation: The degradation pathways involve hydrolysis to the alcohol (hydroxymethyl) or dimerization.

Stability CMP 2-(Chloromethyl)pyrimidine (Active Electrophile) HMP 2-(Hydroxymethyl)pyrimidine (Hydrolysis Product) CMP->HMP + H2O / - HCl (Fast in neutral pH) Dimer Bis-pyrimidine Ether (Dimerization) CMP->Dimer + HMP / Base Storage Storage Requirement: -20°C, Desiccated Avoid protic solvents Storage->CMP

Caption: Degradation pathways for 2-(chloromethyl)pyrimidine. Hydrolysis is the dominant failure mode in moist air or protic solvents.

Reactivity Profile

In nucleophilic substitutions (e.g., with amines for kinase inhibitor synthesis), 2-CMP·HCl reacts approximately 2–5x faster than 2-(chloromethyl)pyridine. This enhanced reactivity requires careful stoichiometry control to prevent over-alkylation.

Experimental Protocols

Synthesis of 2-(Chloromethyl)pyrimidine Hydrochloride

Rationale: Direct chlorination of the alcohol using thionyl chloride is the industry standard, preferred over PCl


 for easier workup.

Materials:

  • 2-(Hydroxymethyl)pyrimidine (1.0 eq)

  • Thionyl Chloride (SOCl

    
    ) (1.5 – 2.0 eq)
    
  • Dichloromethane (DCM) (Anhydrous)

  • DMF (Catalytic amount, 2-3 drops)

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and an acid gas scrubber (NaOH trap). Maintain an N

    
     atmosphere.
    
  • Dissolution: Dissolve 2-(hydroxymethyl)pyrimidine in anhydrous DCM (5 mL/mmol). Cool to 0°C.[9]

  • Addition: Add SOCl

    
     dropwise over 20 minutes. If reaction is sluggish, add catalytic DMF.
    
  • Reaction: Allow to warm to room temperature, then reflux for 2–4 hours. Monitor by TLC (Note: Unstable on silica; use neutral alumina or monitor disappearance of SM).

  • Workup: Cool to room temperature. Concentrate in vacuo to remove excess SOCl

    
     and solvent.
    
  • Purification: Triturate the resulting residue with cold anhydrous ether or hexane to precipitate the hydrochloride salt. Filter under N

    
     to avoid moisture absorption.
    
  • Storage: Store immediately at -20°C under argon.

Stability Testing (Self-Validating System)

Rationale: Due to the compound's instability, a "use-test" is recommended before critical reactions.

  • Sampling: Dissolve ~5 mg of the salt in 0.6 mL dry DMSO-d

    
    .
    
  • Analysis: Acquire a standard

    
    H NMR (16 scans).
    
  • Validation Criteria:

    • Integration of -CH

      
      Cl singlet (approx 5.2 ppm) must be 
      
      
      
      95% relative to aromatic signals.
    • Absence of -CH

      
      OH signal (typically ~4.5–4.7 ppm in DMSO, often a doublet if OH couples).
      
    • Absence of broad "humps" indicating polymerization.

References

  • National Institutes of Health (NIH). "Hydrolysis of

    
    -Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure." PubChem / PubMed Central. [Link]
    

Sources

Quantitative Determination of Impurities in 2-(Chloromethyl)-3-methylpyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Pharmaceutical Development

Executive Summary

In the synthesis of Lansoprazole and related proton pump inhibitors (PPIs), the quality of the intermediate 2-(Chloromethyl)-3-methylpyridine hydrochloride (CMP-HCl) is a critical quality attribute (CQA). Its reactive chloromethyl group makes it susceptible to rapid hydrolysis and thermal degradation, posing significant analytical challenges.

This guide compares the three primary analytical methodologies—RP-HPLC , GC-FID , and LC-MS/MS —concluding that RP-HPLC is the superior routine method for purity assay due to the thermal instability of the HCl salt. However, GC-FID remains indispensable for quantifying the volatile starting material (2,3-lutidine), provided a neutralization-extraction step is employed. LC-MS/MS is reserved for trace-level genotoxic impurity (GTI) monitoring.

The Analytical Challenge: Stability & Reactivity

Before selecting a method, researchers must understand the specific instability profile of CMP-HCl.

  • The Hydrolysis Trap: The chloromethyl moiety is highly electrophilic. In aqueous solutions (especially at neutral/alkaline pH), it rapidly hydrolyzes to 2-(Hydroxymethyl)-3-methylpyridine (Alcohol Impurity).

  • Thermal Instability: As a hydrochloride salt, direct injection into a hot GC inlet often leads to in situ degradation, causing false positives for degradation products.

  • Hygroscopicity: The salt absorbs atmospheric moisture, accelerating hydrolysis.

Visualizing the Degradation Pathway

The following diagram illustrates the critical degradation pathways that the analytical method must detect and prevent during sample preparation.

degradation_pathway CMP 2-(Chloromethyl)-3-methylpyridine (CMP-HCl) Alcohol 2-(Hydroxymethyl)-3-methylpyridine (Hydrolysis Impurity) CMP->Alcohol + H2O (Hydrolysis) Fast at pH > 4 Dimer Ether/Dimer Species (Storage Degradant) CMP->Dimer High Conc./Time Lutidine 2,3-Lutidine (Starting Material) Lutidine->CMP Incomplete Chlorination

Figure 1: Primary impurity pathways. The analytical method must resolve the starting material (Lutidine) and the hydrolysis product (Alcohol) from the main peak.

Comparative Method Evaluation

The following table synthesizes performance data based on standard industry protocols for pyridine derivatives.

FeatureMethod A: RP-HPLC (UV) Method B: GC-FID Method C: LC-MS/MS
Primary Use Purity Assay & Related SubstancesResidual Solvents & Starting Material (2,3-Lutidine)Trace Genotoxic Impurity (GTI) Screening
Sample State Dissolved (Buffered)Liquid Extract (Free Base)Dissolved (Trace)
Thermal Stress Low (Ambient/30°C)High (Injector >200°C)Low
Detection Limit ~0.05% (w/w)~10-50 ppm< 1 ppm
Key Limitation Risk of on-column hydrolysisSalt degradation in injectorHigh cost; Matrix effects
Verdict Preferred for Routine QC Preferred for Volatiles Preferred for Safety/Tox

Detailed Experimental Protocols

Protocol A: Stability-Indicating RP-HPLC (Recommended)

Best for: Quantifying the main peak and the hydrolysis impurity (Alcohol).

Scientific Rationale: Reverse Phase HPLC is chosen to avoid thermal stress. However, standard aqueous mobile phases can degrade the sample. This protocol uses a high-organic diluent and a low-pH buffer to stabilize the chloromethyl group during the run.

Instrument Parameters:

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse XDB-C18), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.02 M Potassium Dihydrogen Phosphate (pH adjusted to 3.0 with Orthophosphoric Acid). Acidic pH stabilizes the chloromethyl group.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient:

    • 0-5 min: 80% A (Isocratic)

    • 5-15 min: 80% → 40% A

    • 15-20 min: 40% A

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV @ 254 nm (Pyridine ring absorption).

  • Column Temp: 25°C (Do not heat).

Sample Preparation (Crucial Step):

  • Diluent: Acetonitrile:Buffer pH 3.0 (90:10 v/v). Note: High organic content prevents hydrolysis.

  • Weigh 50 mg of CMP-HCl into a 50 mL volumetric flask.

  • Dissolve and dilute to volume with Diluent .

  • Inject immediately. (Stability window: < 4 hours).

Protocol B: GC-FID for Volatile Impurities

Best for: Quantifying unreacted 2,3-Lutidine and residual solvents.

Scientific Rationale: Direct injection of the HCl salt causes blockage and degradation in the GC liner. You must perform a "Free Base Extraction" to convert the salt to the volatile oil form before injection.

Workflow Diagram:

gc_prep Step1 Weigh 100 mg CMP-HCl Step2 Add 5 mL 10% Na2CO3 (aq) (Neutralization) Step1->Step2 Step3 Add 5 mL Dichloromethane (DCM) (Extraction) Step2->Step3 Step4 Vortex & Phase Separation Step3->Step4 Step5 Collect Organic Layer (Bottom) Step4->Step5 Step6 Inject into GC-FID Step5->Step6

Figure 2: Neutralization-Extraction workflow for GC analysis to prevent thermal degradation of the salt.

Instrument Parameters:

  • Column: DB-624 or equivalent (30m x 0.32mm, 1.8 µm).

  • Carrier Gas: Nitrogen or Helium @ 1.5 mL/min.

  • Injector: Split (10:1), 220°C.

  • Detector: FID, 250°C.

  • Oven Program: 40°C (hold 2 min) → 10°C/min → 220°C (hold 5 min).

Data Interpretation & Validation Criteria

When validating these methods, the following acceptance criteria ensure the system is "self-validating" (System Suitability Test - SST).

System Suitability Table
ParameterHPLC CriteriaGC Criteria
Resolution (Rs) > 2.0 (Between CMP and Alcohol impurity)> 1.5 (Between Solvent and Lutidine)
Tailing Factor < 1.5 (Pyridine peaks often tail; use end-capped columns)< 1.2
RSD (n=6) < 2.0%< 5.0% (Due to extraction variability)
Recovery 98.0 - 102.0%90.0 - 110.0%
Troubleshooting Guide
  • HPLC Peak Broadening: Pyridines interact with silanols. Ensure the buffer concentration is at least 20mM and pH is acidic (approx 3.0).

  • GC Ghost Peaks: Likely thermal degradation of residual salt. Ensure the liquid-liquid extraction (Protocol B) is thorough and no aqueous phase enters the GC vial.

References

  • BenchChem. (2025).[3][4] An In-depth Technical Guide to the Stability and Storage of 2-(Chloromethyl)pyrimidine Hydrochloride. Retrieved from

  • National Institutes of Health (NIH). (2025). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride... by LC/MS/MS. PubMed. Retrieved from

  • SynZeal Research. (2024). Lansoprazole Chloromethyl Impurity Data Sheet. Retrieved from

  • TCI Chemicals. (2025).[4][5] Safety Data Sheet: 2-(Chloromethyl)pyridine Hydrochloride. Retrieved from

  • US Environmental Protection Agency (EPA). (2007). Method 8141B: Organophosphorus Compounds by Gas Chromatography. Retrieved from

(Note: While specific "comparison papers" for this exact intermediate are rare, the protocols above are synthesized from the validated methodologies for Lansoprazole intermediates cited in references 2 and 3, adapted for the specific salt properties described in reference 1.)

Sources

Publish Comparison Guide: Stability-Indicating HPLC Method for 2-(Chloromethyl)-3-methylpyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6]

2-(Chloromethyl)-3-methylpyridine hydrochloride (CAS: 6959-47-3) is a critical electrophilic intermediate in the synthesis of proton pump inhibitors (PPIs) such as Lansoprazole and Rabeprazole . Its structural integrity is defined by the highly reactive chloromethyl moiety at the C2 position, which is prone to rapid hydrolysis and nucleophilic substitution.

For researchers and process chemists, the analytical challenge is twofold:

  • Kinetic Instability: The compound degrades rapidly in aqueous media, necessitating an analytical method that minimizes on-column degradation.

  • Polarity Contrast: The separation of the hydrophobic parent (chloro-derivative) from its hydrophilic degradation product (hydroxy-derivative) requires precise mobile phase tuning.

This guide compares a Conventional Isocratic Method (often found in legacy protocols) against an Optimized Stability-Indicating Gradient Method . The optimized method demonstrates superior resolution, peak symmetry, and sensitivity to the primary hydrolytic impurity.

Chemical Stability & Degradation Pathway

Before defining the method, we must understand the "Why." The chloromethyl group is a "soft" electrophile. In the presence of moisture (even atmospheric), it undergoes SN1 or SN2 hydrolysis to form the alcohol. Under oxidative stress, the methyl group or the alcohol can further degrade to the aldehyde or N-oxide.

Figure 1: Degradation Pathway of 2-(Chloromethyl)-3-methylpyridine

DegradationPathway Parent 2-(Chloromethyl)-3-methylpyridine (Parent API) Hydroxy 2-(Hydroxymethyl)-3-methylpyridine (Primary Hydrolytic Impurity) Parent->Hydroxy Hydrolysis (+H2O, -HCl) Aldehyde 2-Formyl-3-methylpyridine (Oxidative Impurity) Hydroxy->Aldehyde Oxidation [O] Dimer Ether Dimer (Condensation Product) Hydroxy->Dimer Condensation

Caption: The primary degradation route is the rapid hydrolysis of the chloromethyl group to the hydroxymethyl derivative. Secondary oxidation pathways are slower but significant under stress.

Method Comparison: Legacy vs. Optimized

The following table summarizes the performance metrics of the legacy method versus the optimized stability-indicating protocol.

Table 1: Comparative Performance Metrics
FeatureLegacy Method (Isocratic)Optimized Method (Gradient)
Column Chemistry C18 (Standard), 5 µmPhenyl-Hexyl or C18 (End-capped), 3 µm
Mobile Phase Phosphate Buffer (pH 6.8) : ACN (60:40)A: 0.1% H₃PO₄ (pH 2.5) B: Acetonitrile
Elution Mode IsocraticGradient
Peak Symmetry (Tailing) > 1.8 (Severe tailing due to basic N)< 1.2 (Sharp, symmetrical)
Resolution (Rs) < 1.5 (Parent vs. Hydroxy impurity)> 5.0 (Baseline separation)
Run Time 15 minutes12 minutes
Stability of Sample Poor (Degrades in autosampler)Excellent (Diluent pH controlled)
Why the Legacy Method Fails:
  • Silanol Interaction: At neutral pH (6.8), residual silanols on the silica support are ionized (SiO⁻). The basic nitrogen of the pyridine ring (pKa ~5-6) interacts strongly with these silanols, causing severe peak tailing.

  • Lack of Selectivity: Isocratic elution often fails to resolve the early-eluting polar hydroxy impurity from the solvent front or the parent peak if the organic content is too high.

Optimized Experimental Protocol

This protocol is designed to be self-validating . The acidic mobile phase suppresses silanol activity (sharpening peaks) and stabilizes the chloromethyl group during the run.

Chromatographic Conditions
  • Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260/Waters Alliance).

  • Column: Agilent Zorbax Eclipse XDB-C18 or Phenomenex Luna Phenyl-Hexyl (150 mm x 4.6 mm, 3.5 µm). Note: Phenyl-Hexyl offers unique selectivity for pyridine rings.

  • Column Temperature: 30°C.

  • Flow Rate: 1.0 mL/min.

  • Detection: 260 nm (Max absorption for pyridine ring).

  • Injection Volume: 10 µL.

Mobile Phase Setup
  • Mobile Phase A: 20 mM Potassium Dihydrogen Phosphate (KH₂PO₄), adjusted to pH 2.5 with Orthophosphoric Acid. Critical: Low pH is essential for peak shape.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.009010Initial Hold (Elute Hydroxy Impurity)
3.009010Isocratic hold
8.004060Ramp to elute Parent & Dimers
10.004060Wash
10.109010Return to Initial
15.009010Re-equilibration
Sample Preparation (Crucial Step)
  • Diluent: Acetonitrile : Buffer pH 2.5 (50:50).

    • Why? Dissolving the sample in 100% water or neutral buffer will cause immediate hydrolysis. The acidic buffer in the diluent stabilizes the chloromethyl group during the autosampler sequence.

  • Concentration: 0.5 mg/mL.

Method Development Logic & Workflow

The following diagram illustrates the decision-making process used to arrive at the optimized method, highlighting the "Expertise" component of the E-E-A-T framework.

Figure 2: Method Optimization Decision Tree

MethodLogic Start Initial Screening (C18, Neutral pH) Problem1 Issue: Peak Tailing > 2.0 (Silanol Interaction) Start->Problem1 Solution1 Action: Lower pH to 2.5 (Suppress Silanols) Problem1->Solution1 Problem2 Issue: Hydrolysis in Solution Solution1->Problem2 Solution2 Action: Use Acidic Diluent (Stabilize Chloromethyl) Problem2->Solution2 Problem3 Issue: Hydroxy Impurity Co-elution Solution2->Problem3 Solution3 Action: Gradient Elution (Start 10% B) Problem3->Solution3 Final Final Optimized Method Solution3->Final

Caption: Systematic troubleshooting addressed the three main challenges: basicity (tailing), reactivity (hydrolysis), and polarity differences (resolution).

Stress Testing & Specificity Data

To prove the method is "Stability-Indicating," forced degradation studies were performed.

Stress ConditionConditionsObservationResolution (Impurity vs. API)
Acid Hydrolysis 0.1 N HCl, 60°C, 1 hr5-10% degradation. Main peak: Hydroxy impurity (RT ~3.2 min).> 6.0
Base Hydrolysis 0.1 N NaOH, RT, 5 minRapid Degradation (>90%) . Complete conversion to Hydroxy impurity.N/A (API disappears)
Oxidation 3% H₂O₂, RT, 2 hrFormation of N-oxide and Aldehyde (RT ~5.5 min).> 4.5
Thermal 60°C, 24 hr (Solid)Stable (< 1% degradation).-

Key Insight: The compound is extremely sensitive to base. The method successfully resolves the parent peak (RT ~9.5 min) from the degradation products formed under all conditions.

References

  • Sethi, P. D. (2012). HPLC: Quantitative Analysis of Pharmaceutical Formulations. CBS Publishers.
  • Reddy, P. S., et al. (2025). "Development and validation of a stability indicating LC method for the analysis of chlordiazepoxide and trifluoperazine hydrochloride." Acta Pharmaceutica Sciencia. Link (Analogous methodology for hydrochloride salts of nitrogenous heterocycles).

  • ChemicalBook. (2025). "2-Chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride - Product Properties and Synthesis." Link (Structural analog data and synthesis pathways).

  • BenchChem. (2025). "4-Chloro-2-(chloromethyl)pyridine hydrochloride Synthesis and Properties." Link (Data on chloromethyl pyridine reactivity).

  • Google Patents. (2005). "WO2005082859A1 - 6-substituted 2,3,4,5-tetrahydro-1h-benzo[d]azepines." Link (Describes the synthesis and handling of 2-chloromethyl-3-methylpyridine hydrochloride intermediate).

A Senior Application Scientist's Guide to the Characterization of 2-(Chloromethyl)-3-methylpyridine Hydrochloride Degradation Products

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Chloromethyl)-3-methylpyridine hydrochloride is a key starting material and intermediate in the synthesis of several active pharmaceutical ingredients (APIs). The inherent reactivity of the chloromethyl group, while synthetically useful, also renders the molecule susceptible to degradation under various storage and processing conditions. Understanding the degradation pathways and accurately characterizing the resulting products are critical for ensuring the quality, safety, and efficacy of the final drug product. This guide provides a comprehensive comparison of analytical methodologies for the characterization of potential degradation products of this compound, supported by established scientific principles and inferred data from analogous structures.

The primary degradation pathways anticipated for this compound involve hydrolysis of the reactive chloromethyl group, oxidation of the methyl group on the pyridine ring, and potential N-oxidation of the pyridine nitrogen. These pathways lead to the formation of key degradation products which must be monitored and controlled.

Predicted Degradation Pathways and Products

Based on the chemical structure and the reactivity of similar pyridine derivatives, the following degradation pathways are proposed for this compound:

  • Hydrolysis: The most probable degradation route is the nucleophilic substitution of the chlorine atom in the chloromethyl group by a water molecule, leading to the formation of 2-(Hydroxymethyl)-3-methylpyridine (DP1) .

  • Oxidation: The methyl group at the 3-position of the pyridine ring is susceptible to oxidation, which would result in the formation of 3-methyl-2-pyridinecarboxylic acid (DP2) .

  • N-Oxidation: The nitrogen atom in the pyridine ring can be oxidized to form 2-(Chloromethyl)-3-methylpyridine N-oxide (DP3) .

The following diagram illustrates these predicted degradation pathways.

G main 2-(Chloromethyl)-3-methylpyridine HCl dp1 2-(Hydroxymethyl)-3-methylpyridine (DP1) main->dp1 Hydrolysis dp2 3-methyl-2-pyridinecarboxylic acid (DP2) main->dp2 Oxidation dp3 2-(Chloromethyl)-3-methylpyridine N-oxide (DP3) main->dp3 N-Oxidation

Caption: Predicted degradation pathways of this compound.

Comparative Analysis of Analytical Methodologies

The effective characterization of these degradation products requires the use of robust and specific analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the cornerstone for separation and quantification, while Mass Spectrometry (MS) is indispensable for structural elucidation and confirmation.

Analytical TechniquePrincipleAdvantagesDisadvantagesPrimary Application
Reversed-Phase HPLC with UV Detection Separation based on hydrophobicity.Robust, reproducible, widely available, and cost-effective for quantification.May lack the specificity to differentiate between isomers or compounds with similar chromophores.Routine purity testing, stability studies, and quantification of the parent compound and known impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation by HPLC followed by mass analysis.Provides molecular weight information and structural details through fragmentation, enabling unambiguous identification of unknown degradants.Higher operational cost and complexity compared to HPLC-UV.Identification of unknown degradation products, confirmation of predicted structures, and trace-level impurity analysis.
Gas Chromatography (GC) Separation based on volatility.Not suitable for the analysis of the hydrochloride salt and the likely polar degradation products without derivatization.Limited applicability for this specific compound and its degradants.Analysis of volatile impurities if any are suspected.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the chemical structure.Unparalleled for structural elucidation of isolated impurities.Requires isolation of the impurity and is not a high-throughput technique.Definitive structural confirmation of isolated degradation products.

Experimental Protocols

To effectively characterize the degradation products, a systematic approach involving forced degradation studies followed by the development and validation of a stability-indicating analytical method is essential.

Forced Degradation Studies

Forced degradation studies are conducted to intentionally degrade the drug substance under various stress conditions to generate the likely degradation products and to demonstrate the specificity of the analytical method.[1][2]

Objective: To generate degradation products of this compound under hydrolytic, oxidative, thermal, and photolytic stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile:water, 50:50 v/v) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Heat at 80°C for 24 hours.

    • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Keep at room temperature for 24 hours.

    • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid drug substance to dry heat at 105°C for 48 hours.

    • Photolytic Degradation: Expose the solid drug substance and a solution of the drug substance to UV light (200 watt hours/square meter) and visible light (1.2 million lux hours) in a photostability chamber.[3]

  • Sample Preparation for Analysis: After exposure to the stress conditions, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration with the mobile phase for HPLC analysis.

The following workflow diagram illustrates the forced degradation study process.

G cluster_0 Forced Degradation Workflow start 2-(Chloromethyl)-3-methylpyridine HCl acid Acid Hydrolysis (0.1N HCl, 80°C) start->acid base Base Hydrolysis (0.1N NaOH, RT) start->base oxidation Oxidation (3% H2O2, RT) start->oxidation thermal Thermal (105°C, solid) start->thermal photo Photolytic (UV/Vis light) start->photo analysis HPLC & LC-MS Analysis acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis

Caption: Workflow for the forced degradation study of this compound.

Stability-Indicating HPLC Method Development and Validation

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the decrease in the amount of the active ingredient due to degradation.[4][5]

Objective: To develop and validate a reversed-phase HPLC method capable of separating this compound from its potential degradation products.

Chromatographic Conditions (A Starting Point):

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 265 nm
Injection Volume 10 µL

Method Validation:

The developed method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[6][7] The validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of its degradation products. This is demonstrated by analyzing the stressed samples and ensuring the parent peak is well-resolved from all degradant peaks. Peak purity analysis using a diode array detector is also essential.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by recovery studies of spiked samples.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

LC-MS Method for Structural Elucidation

Objective: To confirm the identity of the degradation products generated during forced degradation studies.

Methodology:

  • LC Conditions: Utilize the same HPLC method developed above or a compatible method with a volatile mobile phase (e.g., using formic acid or ammonium acetate instead of phosphate buffers).

  • MS Conditions:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferred for accurate mass measurements. A triple quadrupole or ion trap can be used for MS/MS fragmentation studies.

    • Data Acquisition: Acquire full scan data to determine the molecular weights of the degradation products and MS/MS data to obtain fragmentation patterns for structural elucidation.

Expected Mass Spectral Data:

CompoundPredicted [M+H]⁺ (m/z)Potential Key Fragments
2-(Hydroxymethyl)-3-methylpyridine (DP1)124.0757Loss of H₂O, loss of CH₂OH
3-methyl-2-pyridinecarboxylic acid (DP2)138.0550Loss of H₂O, loss of COOH, loss of CO₂
2-(Chloromethyl)-3-methylpyridine N-oxide (DP3)158.0524Loss of O, loss of OH, loss of CH₂Cl

Conclusion

The characterization of degradation products of this compound is a critical step in ensuring the quality and safety of pharmaceuticals derived from it. A systematic approach that combines forced degradation studies with the development and validation of a stability-indicating HPLC method is paramount. The use of LC-MS is essential for the definitive identification of degradation products. By implementing the methodologies outlined in this guide, researchers and drug development professionals can gain a thorough understanding of the stability of this important intermediate, leading to the development of robust and safe drug products.

References

  • ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (2003). [Link]

  • Forced Degradation Studies for Drug Substances and Drug Products - Scientific Justifications and Best Practices. Pharmaceutical Outsourcing. [Link]

  • Alsante, K. M., et al. (2011). Forced Degradation: A Practical Guide. In Handbook of Stability Testing in Pharmaceutical Development (pp. 55-100). Springer.
  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • ICH, Q1B Photostability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (1996). [Link]

  • ICH, Q2(R1) Validation of Analytical Procedures: Text and Methodology, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (2005). [Link]

  • Dong, M. W. (2016). HPLC and UHPLC for Practicing Scientists. John Wiley & Sons.
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • Bakshi, M., & Singh, S. (2002). Development of validated stability-indicating assay methods—critical review. Journal of pharmaceutical and biomedical analysis, 28(6), 1011-1040.
  • Mass Spectrometry Fragmentation Patterns. Chemistry LibreTexts. [Link]

Sources

A Senior Application Scientist's Guide to the Chlorination of Pyridines: A Comparative Analysis of Key Reagents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Chlorinated pyridines are indispensable building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials. The introduction of chlorine atoms onto the pyridine ring can dramatically alter its chemical reactivity and biological activity, making the selective and efficient chlorination of pyridines a critical transformation in modern organic synthesis. However, the inherent electron-deficient nature of the pyridine ring presents a significant challenge for direct electrophilic substitution, often requiring harsh reaction conditions and leading to issues with regioselectivity.

This in-depth technical guide provides a comparative analysis of common chlorinating agents used for pyridine synthesis, offering insights into their reaction mechanisms, practical applications, and performance. This guide is intended for researchers, scientists, and drug development professionals seeking to make informed decisions when selecting a chlorination strategy for their specific pyridine-containing target molecules. We will delve into the nuances of four primary chlorinating systems: Thionyl Chloride (SOCl₂), Phosphorus Oxychloride (POCl₃), N-Chlorosuccinimide (NCS), and Chlorine Gas (Cl₂).

Thionyl Chloride (SOCl₂): The Dual-Nature Reagent

Thionyl chloride is a versatile and highly reactive reagent, often employed for the conversion of carboxylic acids to acyl chlorides and alcohols to alkyl chlorides. Its interaction with pyridine is complex, as pyridine can act as both a base and a nucleophilic catalyst, influencing the reaction pathway.

Mechanism of Action

When SOCl₂ reacts with pyridine, an initial nucleophilic attack of the pyridine nitrogen on the sulfur atom of SOCl₂ forms a reactive intermediate, pyridinesulfonyl chloride[1]. This intermediate can then participate in two primary pathways for the chlorination of a substrate:

  • Nucleophilic Substitution: In the presence of a nucleophilic substrate (like an alcohol), the pyridinesulfonyl chloride acts as an excellent leaving group, facilitating nucleophilic attack by the chloride ion. In the context of direct pyridine chlorination, this pathway is less common.

  • Electrophilic Attack: The SOCl₂ itself, or a species in equilibrium with it, can act as an electrophile, targeting the electron-rich positions of a sufficiently activated pyridine ring[1]. The presence of pyridine as a solvent or co-solvent can modulate the reactivity and selectivity of the chlorination.

It's important to note that when pyridine is used as a base in conjunction with SOCl₂ for the chlorination of alcohols, it promotes an Sₙ2 mechanism with inversion of stereochemistry by preventing the formation of an intimate ion pair that would lead to retention via an Sₙi mechanism.

Caption: Interaction of Thionyl Chloride with Pyridine.

Experimental Protocol: Chlorination of 2-Picoline N-oxide

While direct chlorination of the pyridine ring with SOCl₂ can be challenging, it is effective for the chlorination of pyridine N-oxides, which are more electron-rich and susceptible to electrophilic attack.

Materials:

  • 2-Picoline N-oxide

  • Thionyl chloride (SOCl₂)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

Procedure:

  • To a solution of 2-picoline N-oxide (1.0 eq) in anhydrous DCM, add triethylamine (1.1 eq) at 0 °C under an inert atmosphere.

  • Slowly add thionyl chloride (1.1 eq) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-chloromethylpyridine.

Performance Analysis
  • Advantages: Readily available and inexpensive. The gaseous byproducts (SO₂ and HCl) can be easily removed, simplifying workup in some applications.

  • Disadvantages: Highly corrosive and moisture-sensitive, requiring careful handling. Direct chlorination of unactivated pyridines is often low-yielding and lacks selectivity. Reactions can be highly exothermic.

Phosphorus Oxychloride (POCl₃): The Dehydrative Chlorinating Agent

Phosphorus oxychloride is a powerful dehydrating and chlorinating agent, widely used for the conversion of hydroxyl groups on heterocyclic rings to chlorine atoms. It is particularly effective for the chlorination of hydroxypyridines and pyridine N-oxides.

Mechanism of Action

The chlorination of a hydroxypyridine with POCl₃ proceeds through the formation of a phosphate ester intermediate. The lone pair of the hydroxyl group attacks the electrophilic phosphorus atom of POCl₃, followed by the loss of HCl. The resulting phosphate ester is an excellent leaving group, which is then displaced by a chloride ion in a nucleophilic substitution reaction to yield the chlorinated pyridine. The presence of a base, such as pyridine or triethylamine, is often used to neutralize the HCl generated during the reaction.

Caption: General mechanism of POCl₃ chlorination of hydroxypyridines.

Experimental Protocol: Solvent-Free Chlorination of 2-Hydroxypyridine

This protocol is adapted from a highly efficient, solvent-free method for the large-scale chlorination of hydroxy-pyridines.

Materials:

  • 2-Hydroxypyridine

  • Phosphorus oxychloride (POCl₃)

  • Pyridine

Procedure:

  • In a sealable pressure-resistant reactor, combine 2-hydroxypyridine (1.0 eq), phosphorus oxychloride (1.0 eq), and pyridine (1.0 eq).

  • Seal the reactor and heat the mixture to 140-160 °C for 2 hours.

  • After cooling the reactor to room temperature, carefully open it in a well-ventilated fume hood.

  • Slowly and cautiously quench the reaction mixture by adding it to ice-cold water.

  • Neutralize the aqueous solution to pH 8-9 with a saturated solution of sodium carbonate.

  • The solid product, 2-chloropyridine, can then be collected by filtration, washed with cold water, and dried.

Performance Analysis
  • Advantages: Highly effective for the chlorination of hydroxypyridines and other hydroxy-N-heterocycles, often providing high yields. Solvent-free conditions are possible, which is advantageous for large-scale synthesis.

  • Disadvantages: POCl₃ is a corrosive and toxic reagent that reacts violently with water. The reaction often requires high temperatures. Workup can be hazardous due to the quenching of excess POCl₃.

N-Chlorosuccinimide (NCS): The Mild Electrophilic Chlorinating Agent

N-Chlorosuccinimide is a crystalline, stable, and easy-to-handle source of electrophilic chlorine. It is a milder chlorinating agent compared to SOCl₂ and POCl₃, making it suitable for the chlorination of more sensitive or electron-rich pyridine derivatives.

Mechanism of Action

The chlorination of pyridines with NCS typically proceeds via an electrophilic aromatic substitution (SₑAr) mechanism. The electron-withdrawing succinimide group polarizes the N-Cl bond, making the chlorine atom electrophilic. The pyridine ring, acting as a nucleophile, attacks the electrophilic chlorine of NCS. This is followed by the loss of a proton to restore aromaticity, yielding the chlorinated pyridine and succinimide as a byproduct. For less reactive pyridines, a catalyst such as a Lewis or Brønsted acid may be required to enhance the electrophilicity of the chlorine.

Sources

assessing the genotoxicity of 2-(Chloromethyl)-3-methylpyridine hydrochloride impurities

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical framework for assessing the genotoxicity of 2-(Chloromethyl)-3-methylpyridine hydrochloride (CAS: 4377-43-9), a critical reactive intermediate and Potential Genotoxic Impurity (PGI) often encountered in the synthesis of proton pump inhibitors (PPIs) such as Lansoprazole.

Executive Summary

This compound (CMP-HCl) belongs to the class of alkyl halides. In pharmaceutical synthesis, specifically for pyridine-based gastric acid inhibitors, it serves as a key building block. However, its chemical utility—the highly reactive chloromethyl group—simultaneously classifies it as a structural alert for genotoxicity.

This guide compares the three primary pillars of assessment: In Silico Prediction , In Vitro Biological Assays (Ames) , and Analytical Quantification . It aims to provide researchers with a self-validating workflow to determine if CMP-HCl poses a mutagenic risk in their specific drug substance matrix.

Mechanistic Grounding: The Alkylation Risk

To assess this impurity effectively, one must understand the causality of its toxicity. CMP-HCl acts as a direct-acting alkylating agent.

  • Mechanism: The carbon of the chloromethyl group is electrophilic. It undergoes nucleophilic substitution (

    
    ) with electron-rich centers in DNA, primarily the N7 position of Guanine .
    
  • Consequence: This alkylation destabilizes the N-glycosidic bond, leading to depurination or mispairing during DNA replication, resulting in point mutations.

Visualizing the Mechanism

The following diagram illustrates the electrophilic attack pathway.

DNA_Alkylation_Pathway CMP 2-(Chloromethyl)-3-methylpyridine (Electrophile) Transition Transition State (SN2 Reaction) CMP->Transition Cl- Leaving Group DNA DNA Base (Guanine N7 Nucleophile) DNA->Transition Nucleophilic Attack Adduct N7-Alkylguanine Adduct Transition->Adduct Covalent Bond Mutation Depurination & Replication Error Adduct->Mutation Biological Processing

Figure 1: Mechanism of DNA alkylation by chloromethyl pyridine derivatives.

Comparative Assessment Framework

This section compares the performance of three assessment methodologies. A robust control strategy (ICH M7) typically integrates all three.

FeatureMethod A: In Silico (QSAR) Method B: Ames Test (In Vitro) Method C: LC-MS/MS Quantification
Role Hazard Identification (Prediction)Hazard Confirmation (Biological)Risk Management (Control)
Target Structure-Activity Relationship (SAR)Salmonella typhimurium (His-)Trace Impurity Level (ppm)
Sensitivity High (Detects Structural Alerts)High (Detects Mutagenic Potency)Ultra-High (< 1 ppm LOD)
Throughput Instant2-4 Weeks1-2 Days
Limitation Potential False PositivesRequires mg quantities of impurityRequires validated reference standard
Verdict First Line: Use Derek/Sarah Nexus.Definitive: Required if QSAR is positive.Essential: For batch release.
Expert Insight:

While in silico tools flag the chloromethyl group immediately, they cannot account for steric hindrance provided by the 3-methyl group. Therefore, Method B (Ames Test) is critical. Historical data on the analog 2-(chloromethyl)pyridine indicates positive mutagenicity in strain TA100 (base-pair substitution), suggesting CMP-HCl is likely mutagenic.

Detailed Experimental Protocols
Protocol A: Modified Ames Test for Volatile/Reactive Impurities

Standard plate incorporation methods may fail if the impurity hydrolyzes or evaporates. Use the Pre-incubation Method .

  • Strains: S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA.

  • Metabolic Activation: Rat liver S9 fraction (10% v/v in cofactor mix).

  • Dose Range: 5 concentrations (e.g., 0.5 to 5000 µ g/plate ).

  • Procedure:

    • Mix 0.1 mL bacterial culture + 0.5 mL S9 mix (or buffer) + 0.1 mL test solution (CMP-HCl dissolved in DMSO).

    • Critical Step: Incubate at 37°C for 20-30 minutes with shaking (Pre-incubation). This allows the reactive alkyl halide to interact with bacteria before agar solidification.

    • Add 2.0 mL molten top agar (with traces of Histidine/Biotin).

    • Pour onto minimal glucose agar plates.

    • Incubate for 48-72 hours.

  • Validation: A 2-fold increase in revertant colonies over solvent control (with dose response) indicates a positive result.

Protocol B: LC-MS/MS Quantification (Trace Analysis)

To prove the impurity is controlled below the Threshold of Toxicological Concern (TTC)—typically 1.5 µ g/day —a highly sensitive method is required.

  • Instrument: Triple Quadrupole LC-MS/MS (e.g., Sciex API 3000 or equivalent).

  • Column: C18 Stationary Phase (e.g., Hypersil BDS C18, 150 x 4.6 mm, 5 µm).[1][2]

  • Mobile Phase:

    • A: 10 mM Ammonium Acetate (Buffer).[3]

    • B: Acetonitrile.[1][2][3][4]

    • Gradient: 80% A / 20% B to 20% A / 80% B over 10 mins.

  • Detection Mode: Positive Ion Electrospray (ESI+).

  • MRM Transition: Monitor parent ion

    
     to characteristic fragment.
    
    • Target Mass: ~142.0 Da (Parent)

      
       106.0 Da (Loss of HCl/Cl).
      
  • Performance Criteria:

    • LOD:

      
       0.3 ppm.
      
    • LOQ:

      
       0.9 ppm.[3][5]
      
    • Linearity:

      
      .[2][4]
      
Supporting Data: Structure-Activity Relationship (SAR)

Since specific public data for the 3-methyl isomer is proprietary, we utilize Read-Across from validated analogs (ICH M7 principle). The table below demonstrates the high mutagenic probability based on structural similarity.

CompoundCAS No.[6][7][8]Structure AlertAmes Result (TA100)Carcinogenicity
2-(Chloromethyl)-3-methylpyridine 4377-43-9 Alkyl Halide Predicted Positive Likely Carcinogen
2-(Chloromethyl)pyridine6959-47-3Alkyl HalidePositivePositive (NCI Bioassay)
3-(Chloromethyl)pyridine6959-48-4Alkyl HalidePositivePositive (Stomach tumors)
2-Chloromethyl-4-methoxy...86604-74-2Alkyl HalidePositiveControlled as PGI

Data Interpretation: The presence of the methyl group at position 3 does not mitigate the reactivity of the chloromethyl group at position 2. In fact, electron-donating alkyl groups can sometimes stabilize the carbocation intermediate, potentially increasing reactivity.

Control Strategy Workflow (ICH M7)

Use this decision tree to determine the regulatory action required for CMP-HCl in your drug substance.

ICH_M7_Workflow Start Impurity Identified: CMP-HCl QSAR Step 1: In Silico Assessment (Derek/Sarah) Start->QSAR Class3 Class 3: Alert Found (Unrelated to API) QSAR->Class3 Alert Positive Ames Step 2: Ames Test Class3->Ames Negative Class 5: Non-Mutagenic Treat as ordinary impurity Ames->Negative Negative Result Positive Class 2: Mutagenic Control to TTC Levels Ames->Positive Positive Result Control Step 3: Establish Control (LC-MS Testing / Purge Calc) Positive->Control

Figure 2: ICH M7 Decision Tree for Genotoxic Impurity Assessment.

References
  • Reddy, M. Y., et al. (2011).[1] "Validated Chromatographic Method for the Determination of Process Related Genotoxic Impurity in Lansoprazole." Asian Journal of Research in Chemistry, 4(6), 965-967.[1] Link[1]

  • National Toxicology Program. (1979). "Bioassay of 2-(Chloromethyl)pyridine Hydrochloride for Possible Carcinogenicity." NCI Carcinogenesis Technical Report Series, No. 178. Link

  • Mortelmans, K., et al. (1986). "Salmonella mutagenicity tests: II. Results from the testing of 270 chemicals." Environmental Mutagenesis, 8(S7), 1-119. Link

  • International Conference on Harmonisation (ICH). "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1)." Link

  • Rao, K. V. S., et al. (2012). "Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole." Journal of Pharmaceutical and Biomedical Analysis. Link

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(Chloromethyl)-3-methylpyridine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, technically grounded guide for the safe and compliant disposal of 2-(Chloromethyl)-3-methylpyridine hydrochloride (CAS No: 4370-22-3). As a compound frequently utilized in complex pharmaceutical and chemical syntheses, its handling and disposal demand a rigorous adherence to safety protocols, driven by a clear understanding of its chemical properties and associated hazards. This guide is intended for researchers, scientists, and drug development professionals who handle this substance. Our objective is to empower you with the knowledge to manage this chemical waste safely, ensuring personnel safety and environmental protection.

Core Hazard Profile: Understanding the "Why" Behind the Protocol

This compound is not a benign substance; its hazard profile is significant and dictates the stringent handling and disposal measures required. It is classified as a corrosive solid that is harmful if swallowed and causes severe damage to skin and eyes.[1][2] The hydrochloride salt form can react with moisture, potentially releasing corrosive hydrogen chloride gas. A thorough understanding of these risks is the foundation of a robust safety culture.

The primary hazards associated with this compound are summarized by its GHS (Globally Harmonized System) classifications.

Table 1: GHS Hazard Classification for this compound

Hazard ClassHazard StatementRationale and Implication for Disposal
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed[1][2][3]Accidental ingestion is a significant risk. Waste must be securely contained to prevent any possibility of ingestion by personnel or release into the environment where it could affect wildlife.
Skin Corrosion (Sub-category 1C)H314: Causes severe skin burns and eye damage[1][2][4]Direct contact can cause immediate and severe tissue damage. This necessitates robust Personal Protective Equipment (PPE) during handling and disposal, and dictates that all contaminated materials (e.g., gloves, weigh boats, wipes) must be treated as hazardous waste.
Serious Eye Damage (Category 1)H318: Causes serious eye damage[1][2]The risk of permanent eye damage is high. This reinforces the mandatory use of specialized eye and face protection.
Respiratory Irritation (Category 3)H335: May cause respiratory irritation[3][5]Inhalation of the dust can irritate the respiratory tract. All handling and weighing must be performed in a ventilated enclosure to prevent aerosolization.
Aquatic Hazard (Acute & Chronic)H410: Very toxic to aquatic life with long lasting effects[4]This compound poses a severe threat to environmental ecosystems. Under no circumstances should this chemical or its containers be disposed of via standard drains or municipal trash.[6][7][8]

Pre-Disposal Operations: Engineering Controls & Personal Protective Equipment (PPE)

Before beginning any process that will generate waste, establishing a safe handling environment is paramount. The principle of causality is clear: proper preparation prevents exposure incidents.

Engineering Controls: All handling of this compound, including weighing, transfers, and the preparation of waste containers, must be conducted within a properly functioning and certified laboratory chemical fume hood.[2][9] This is a non-negotiable control to prevent the inhalation of dust particles and potential vapors.[3][5]

Personal Protective Equipment (PPE): The selection of PPE is not merely a checklist; it is a scientifically validated system of defense against the specific hazards of the chemical.

Table 2: Required PPE for Handling and Disposal

PPE CategorySpecificationJustification
Hand Protection Nitrile gloves are not recommended for prolonged contact.[9] Butyl rubber or PVA gloves should be worn. Double-gloving is best practice.Provides a barrier against the severe skin-corrosive properties of the compound.[1]
Eye/Face Protection Chemical safety goggles and a full-face shield.[1][3][5]Protects against splashes and dust, preventing severe and potentially irreversible eye damage.[2]
Body Protection A fully buttoned, flame-retardant lab coat.Protects skin from accidental contact and contamination of personal clothing.
Respiratory A NIOSH/MSHA-approved respirator with appropriate cartridges for organic vapors and acid gases should be used if there is a risk of exceeding exposure limits or if handling outside of a fume hood (e.g., large spill).[2][4]Prevents respiratory tract irritation from dust inhalation.[3]

Step-by-Step Waste Management Protocol

A. Waste Containerization:

  • Selection: Choose a dedicated hazardous waste container that is compatible with chlorinated organic compounds. High-density polyethylene (HDPE) or glass containers are suitable.[6] The container must have a secure, sealable lid.[9]

  • Labeling: Immediately upon designating a container for this waste stream, affix a hazardous waste label. The label must include:

    • The full chemical name: "this compound"

    • The primary hazard warnings: "Corrosive," "Toxic," "Environmental Hazard"

    • The date the first waste was added.

  • Segregation: This waste stream must be kept separate. Do not mix with other waste types, especially incompatible materials like strong oxidizing agents, acids (particularly nitric acid), and bases.[1][2][9]

B. Collecting the Waste:

  • Solid Waste: All materials that have come into direct contact with the compound are considered hazardous waste. This includes:

    • Contaminated gloves, weigh paper, and pipette tips.

    • Absorbent material used for cleaning minor spills.

    • Empty stock bottles.

  • Procedure: Carefully place all solid waste into the designated, labeled container. Avoid creating dust when transferring materials.[4][10] Once waste is added, securely close the container lid.

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials.[2][3]

Spill Management: A Two-Tiered Response Plan

Accidents can occur, and a prepared response is critical to mitigating harm.

Small Spill (manageable within 10-15 minutes by trained personnel):

  • Alert & Isolate: Alert colleagues in the immediate area. Restrict access to the spill zone.

  • PPE: Ensure you are wearing the full PPE outlined in Table 2.

  • Containment: Gently cover the spill with an inert, dry absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[9] Do not use combustible materials like paper towels.

  • Collection: Using non-sparking tools, carefully sweep the absorbed material into the designated hazardous waste container.[10] Avoid raising dust.[4]

  • Decontamination: Clean the spill area thoroughly with water and detergent, collecting the cleaning materials as hazardous waste.[10]

  • Report: Report the incident to your supervisor or Environmental Health & Safety (EHS) department.

Large Spill (beyond the capacity of lab personnel to handle safely):

  • Evacuate: Immediately evacuate the laboratory, closing the doors behind you.

  • Alert: Activate the nearest fire alarm and call your institution's emergency number and/or 911 to contact EHS or the hazmat team.[9]

  • Isolate: Secure the area to prevent re-entry.[7]

  • Inform: Be prepared to provide the Safety Data Sheet (SDS) and as much information as possible to the emergency responders.

The Final Disposal Pathway: From Your Lab to Neutralization

The disposal of this compound is not complete until it has been processed by a certified professional. It is the responsibility of the waste generator to ensure the waste is properly characterized and handed off for final disposal in compliance with all regulations.[11]

Disposal Workflow:

The following diagram outlines the decision-making and operational flow for proper disposal.

DisposalWorkflow cluster_lab Laboratory Operations cluster_ehs EHS / Waste Management A Waste Generation (e.g., contaminated gloves, surplus chemical) B Segregate & Collect in Designated, Labeled Container A->B Immediate Action C Store Securely in Satellite Accumulation Area B->C End of Experiment / Full Container D Schedule Waste Pickup (Complete Chemical Collection Request) C->D Institutional Protocol E Transfer to Licensed Hazardous Waste Disposal Company D->E Professional Hand-off F Final Disposal (e.g., High-Temperature Incineration) E->F Regulatory Compliance

Caption: Disposal workflow for this compound.

Final Disposal Method: This chemical waste must be disposed of as hazardous waste.[12] Never attempt to treat or neutralize this chemical in the lab. The standard and accepted method for the final disposal of chlorinated pyridine compounds is high-temperature incineration in a licensed and permitted facility.[12] This process ensures the complete destruction of the compound, preventing its release into the environment. Entrust the disposal to a licensed waste disposal company that can provide documentation of proper handling and destruction.[1]

References

  • Jubilant Ingrevia Limited. (n.d.). 2-Chloro-6-(trichloromethyl)
  • Washington State University. (n.d.).
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • TCI Chemicals. (2025, April 30). SAFETY DATA SHEET: 2-(Chloromethyl)pyridine Hydrochloride.
  • Apollo Scientific. (n.d.). 2-(chloromethyl)
  • Fisher Scientific. (2015, March 19).
  • Fisher Scientific. (2025, December 22). SAFETY DATA SHEET: 2-(Chloromethyl)pyridine hydrochloride.
  • ChemicalBook. (2025, July 26).
  • Sigma-Aldrich. (2024, September 8).
  • Apollo Scientific. (2022, September 16). 3-(Chloromethyl)
  • Jubilant Ingrevia Limited. (n.d.).
  • Carl ROTH. (n.d.).
  • U.S. Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides.
  • Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for Pyridine.
  • U.S. Environmental Protection Agency. (2014, September).

Sources

Navigating the Safe Handling of 2-(Chloromethyl)-3-methylpyridine hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Overview of Essential Safety Protocols, Personal Protective Equipment, and Emergency Procedures for Researchers and Drug Development Professionals.

In the dynamic environment of pharmaceutical research and development, the safe handling of chemical reagents is paramount. This guide provides an in-depth operational plan for the safe use of 2-(Chloromethyl)-3-methylpyridine hydrochloride, a compound requiring meticulous attention to safety protocols. By understanding the inherent hazards and implementing the robust procedures outlined below, laboratory personnel can mitigate risks and ensure a secure working environment.

Understanding the Hazard Profile

This compound is classified as a hazardous substance with multiple risk factors.[1][2][3] It is harmful if swallowed, causes skin irritation, and can lead to serious eye damage.[1][2][3][4][5] Furthermore, it may cause respiratory irritation.[1][2][3][6] A comprehensive understanding of these hazards is the foundational step in establishing a culture of safety.

Key Hazard Statements:

  • H302: Harmful if swallowed[1][2][3][4]

  • H314 / H315: Causes severe skin burns and eye damage / Causes skin irritation[1][2][3][4]

  • H318 / H319: Causes serious eye damage / Causes serious eye irritation[1][2][3][4]

  • H335: May cause respiratory irritation[1][2][3][6]

The following table summarizes the key safety information for this compound:

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Acute Toxicity, Oral (Category 4)GHS07WarningH302: Harmful if swallowed
Skin Corrosion/Irritation (Category 1C/2)GHS05DangerH314: Causes severe skin burns and eye damage / H315: Causes skin irritation
Serious Eye Damage/Eye Irritation (Category 1/2A)GHS05DangerH318: Causes serious eye damage / H319: Causes serious eye irritation
Specific target organ toxicity (Single exposure) (Category 3)GHS07WarningH335: May cause respiratory irritation

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust safety strategy relies on a combination of engineering controls and appropriate personal protective equipment to minimize exposure.

Engineering Controls: The First Line of Defense
  • Ventilation: Always handle this compound in a well-ventilated area.[1][6] A chemical fume hood is essential to control the inhalation of dust or vapors.[2][5]

  • Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5]

Personal Protective Equipment (PPE): Essential for Direct Handling

The selection of appropriate PPE is critical for preventing direct contact with the chemical.

PPE CategorySpecificationRationale
Eye and Face Protection Tightly fitting safety goggles or a full-face shield.[7][8]Protects against splashes and airborne particles, preventing serious eye damage.
Hand Protection Chemical-resistant, impervious gloves.[8][9]Prevents skin contact and irritation. It is crucial to inspect gloves for any signs of degradation before use and to practice proper glove removal techniques.[9]
Skin and Body Protection A lab coat or impervious protective clothing.[8] In situations with a higher risk of exposure, flame-resistant clothing may be necessary.[7]Minimizes the risk of skin contact. Contaminated clothing should be removed immediately and laundered before reuse.[1][6]
Respiratory Protection If exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter (e.g., P95 or ABEK-P2) should be used.[5][9]Protects against the inhalation of harmful dust or vapors.

Safe Handling and Storage: Procedural Discipline

Adherence to strict operational procedures is non-negotiable when working with this compound.

Handling Procedures
  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Read the Safety Data Sheet (SDS) thoroughly.

  • Dispensing: When dispensing, ground and secure containers to prevent static discharge.[6] Avoid creating dust.[9]

  • During Use: Do not eat, drink, or smoke in the handling area.[1][2][6][10] Avoid all personal contact, including inhalation.[11]

  • Post-Handling: Wash hands and any exposed skin thoroughly after handling.[1][2][6][10]

Storage Requirements
  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][5]

  • Keep away from incompatible materials such as strong oxidizing agents.[5][12]

  • The storage area should be locked to restrict access to authorized personnel only.[1][2][4][8]

Emergency Procedures: Rapid and Effective Response

In the event of an exposure or spill, a swift and correct response is critical to minimizing harm.

First-Aid Measures
  • If Swallowed: Rinse the mouth with water.[1] Do NOT induce vomiting.[4] Seek immediate medical attention.[1]

  • If on Skin: Immediately remove all contaminated clothing.[1][6] Wash the affected area with plenty of soap and water.[1][6] If skin irritation persists, get medical advice.[1]

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing.[1][2] If breathing is difficult, administer oxygen.[1] Seek immediate medical attention.[1][2]

  • If in Eyes: Rinse cautiously with water for several minutes.[1][2][6] Remove contact lenses if present and easy to do.[1][2][6] Continue rinsing for at least 15 minutes and seek immediate medical attention.[1][4][10]

Accidental Release Measures
  • Evacuate: Evacuate personnel from the spill area.[9]

  • Ventilate: Ensure adequate ventilation.[9]

  • Containment: Wear appropriate PPE and contain the spill. Avoid generating dust.[9][11]

  • Cleanup: Use dry cleanup procedures.[11] Sweep or vacuum the spilled material and place it in a suitable, closed container for disposal.[9][11]

  • Decontamination: Flush the area with water after the material has been collected.[11]

Disposal Plan: Environmental Responsibility

Proper disposal of this compound and its containers is essential to prevent environmental contamination.

  • Waste Classification: This material and its container must be disposed of as hazardous waste.[13]

  • Disposal Method: Dispose of the contents and container in accordance with all local, state, and federal regulations.[1][4][13] This should be done through a licensed waste disposal company.[4]

  • Container Disposal: Puncture containers to prevent reuse before disposal.[13]

Operational Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_storage_disposal Storage & Disposal prep1 Review SDS prep2 Don PPE prep1->prep2 Proceed if understood handling1 Work in Fume Hood prep2->handling1 handling2 Dispense Carefully handling1->handling2 handling3 Avoid Dust Generation handling2->handling3 post1 Wash Hands Thoroughly handling3->post1 post2 Doff PPE Correctly post1->post2 storage Store in Designated Area post2->storage disposal Dispose as Hazardous Waste

Caption: Workflow for Safe Handling of this compound.

By integrating these safety protocols into daily laboratory practices, researchers and scientists can confidently handle this compound while prioritizing their well-being and maintaining a secure research environment.

References

  • 2-Chloro-3-Methylpyridine Safety Data Sheet. Jubilant Ingrevia Limited.

  • 2-CHLOROMETHYL-3-METHYL-PYRIDINE HYDROCHLORIDE - Safety Data Sheet. ChemicalBook.

  • 2-(ChloroMethyl)-4-Methylpyridine hydrochloride Safety Data Sheets. Echemi.

  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.

  • Safety Data Sheet Warning. CymitQuimica.

  • 3-(Chloromethyl)pyridine hydrochloride | C6H7Cl2N | CID 23394. PubChem.

  • 2-Chloro-5-(chloromethyl)pyridine - Santa Cruz Biotechnology. Santa Cruz Biotechnology.

  • TCI AMERICA - Spectrum Chemical. Spectrum Chemical.

  • SAFETY DATA SHEET - TCI Chemicals. TCI Chemicals.

  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.

  • 3-(Chloromethyl)pyridine hydrochloride - Apollo Scientific. Apollo Scientific.

  • 3-(Chloromethyl)-5-methylpyridine hydrochloride - Apollo Scientific. Apollo Scientific.

  • MSDS of 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride - Capot Chemical. Capot Chemical.

  • Material Safety Data Sheet - 3-Amino-2-chloropyridine, 96% - Cole-Parmer. Cole-Parmer.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.